Product packaging for Spiro[chroman-2,1'-cyclobutan]-4-amine(Cat. No.:CAS No. 934554-38-8)

Spiro[chroman-2,1'-cyclobutan]-4-amine

Cat. No.: B1429285
CAS No.: 934554-38-8
M. Wt: 189.25 g/mol
InChI Key: QFQGXOGAIJYSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[chroman-2,1'-cyclobutan]-4-amine is a high-value chemical building block incorporating a spirocyclic architecture, which is of significant interest in contemporary medicinal chemistry and drug discovery . This compound features a chroman (3,4-dihydro-2H-1-benzopyran) oxygen-heterocycle fused to a cyclobutane ring via a spiro junction, with a primary amine functional group at the 4-position . The incorporation of a spirocyclic scaffold provides key advantages for research, including enhanced three-dimensionality and conformational rigidity. This rigidity reduces the entropic penalty upon binding to biological targets and can lead to improved specificity and potency in candidate molecules . The chroman core is a recognized privileged structure in drug discovery, found in numerous natural products and biologically active synthetic compounds . The cyclobutane ring introduces a puckered, three-dimensional geometry that can be used to explore novel chemical space and modulate physicochemical properties like metabolic stability . The amine group offers a versatile handle for further synthetic elaboration, enabling the creation of amides, sulfonamides, and other derivatives. As a key structural motif, this spirocyclic amine is a valuable intermediate for constructing complex molecules in organic synthesis . It is particularly useful for researchers developing novel therapeutic agents and exploring underexplored biological targets. The compound is offered as a high-purity material for research applications. Please note that this product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B1429285 Spiro[chroman-2,1'-cyclobutan]-4-amine CAS No. 934554-38-8

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5,10H,3,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQGXOGAIJYSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934554-38-8
Record name 3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for Spiro[chroman-2,1'-cyclobutan]-4-amine, a novel spirocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures for this specific molecule in the current literature, this document outlines a plausible and scientifically sound pathway based on established methodologies for the synthesis of related chroman and spirocyclic structures. The proposed synthesis involves a two-step process: the construction of the core intermediate, Spiro[chroman-2,1'-cyclobutan]-4-one, followed by its conversion to the target primary amine via reductive amination.

I. Proposed Synthetic Pathway

The synthesis of this compound is envisioned to proceed through the key intermediate, Spiro[chroman-2,1'-cyclobutan]-4-one. This intermediate can be synthesized via a base-catalyzed condensation reaction between a suitable 2'-hydroxyacetophenone and cyclobutanone. The subsequent conversion of the ketone to the amine can be achieved through reductive amination.

G cluster_0 Step 1: Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one cluster_1 Step 2: Reductive Amination 2-Hydroxyacetophenone 2-Hydroxyacetophenone Intermediate_1 Chromanone Formation 2-Hydroxyacetophenone->Intermediate_1 Base (e.g., Pyrrolidine) Cyclobutanone Cyclobutanone Cyclobutanone->Intermediate_1 Spiro[chroman-2,1'-cyclobutan]-4-one Spiro[chroman-2,1'-cyclobutan]-4-one Intermediate_1->Spiro[chroman-2,1'-cyclobutan]-4-one Spiro[chroman-2,1'-cyclobutan]-4-one_2 Spiro[chroman-2,1'-cyclobutan]-4-one Intermediate_2 Imine Formation Spiro[chroman-2,1'-cyclobutan]-4-one_2->Intermediate_2 Ammonia Ammonia Ammonia->Intermediate_2 This compound This compound Intermediate_2->this compound Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->this compound G Reactants 2-Hydroxyacetophenone + Cyclobutanone Product Spiro[chroman-2,1'-cyclobutan]-4-one Reactants->Product Pyrrolidine, Methanol, Reflux G Reactant Spiro[chroman-2,1'-cyclobutan]-4-one Product This compound Reactant->Product 1. NH4OAc, Methanol 2. NaBH3CN

Characterization of Spiro[chroman-2,1'-cyclobutan]-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[chroman-2,1'-cyclobutan]-4-amine core represents a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. As a privileged structure, its derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-parasitic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs, primarily spiro[chroman-2,1'-cyclohexan]-4-amine and spiro[chroman-2,4'-piperidin]-4-one derivatives, to present a thorough characterization. Detailed experimental protocols for the synthesis of the precursor ketone and its subsequent reductive amination are provided, alongside representative quantitative data and visualizations of key chemical transformations and potential biological pathways.

Introduction

The chroman-4-one scaffold is a well-established pharmacophore found in numerous natural products and synthetic molecules with diverse biological activities.[1] The introduction of a spirocyclic moiety, such as a cyclobutane ring at the 2-position, imparts conformational rigidity and three-dimensionality, which can lead to enhanced biological activity and improved selectivity for specific targets. The further functionalization of this core with an amine group at the 4-position introduces a key site for interaction with biological macromolecules, making this compound a promising candidate for drug discovery programs.

Derivatives of the broader spirochromanone class have shown potent activity as inhibitors of enzymes such as acetyl-CoA carboxylase and have been investigated for their anti-tubercular and quorum sensing inhibitory properties.[2][3] This guide aims to provide a detailed technical resource for researchers interested in the synthesis and characterization of the core this compound structure.

Synthesis

The synthesis of this compound is a two-step process, beginning with the synthesis of the precursor ketone, Spiro[chroman-2,1'-cyclobutan]-4-one, followed by its conversion to the target amine via reductive amination.

Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one

The formation of the spirochromanone core is typically achieved through a condensation reaction between a 2'-hydroxyacetophenone and a cyclic ketone. For the synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one, 2'-hydroxyacetophenone is reacted with cyclobutanone. This reaction can be catalyzed by a secondary amine, such as pyrrolidine, or through methods like the Kabbe condensation.[4]

Synthesis_Ketone cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product 2_hydroxyacetophenone 2'-Hydroxyacetophenone reaction Pyrrolidine-catalyzed Condensation 2_hydroxyacetophenone->reaction cyclobutanone Cyclobutanone cyclobutanone->reaction spiro_ketone Spiro[chroman-2,1'-cyclobutan]-4-one reaction->spiro_ketone

Caption: Synthesis of the precursor ketone.

Synthesis of this compound

The conversion of the spiro ketone to the target amine is achieved through reductive amination.[5][6] This process involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced to the corresponding amine.

Synthesis_Amine cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product spiro_ketone Spiro[chroman-2,1'-cyclobutan]-4-one reaction Reductive Amination (e.g., NaBH3CN) spiro_ketone->reaction ammonia Ammonia Source (e.g., NH4OAc) ammonia->reaction spiro_amine This compound reaction->spiro_amine

Caption: Synthesis of the target amine.

Physicochemical and Spectroscopic Data

The following tables summarize the expected physicochemical and spectroscopic data for this compound and its precursor ketone. This data is extrapolated from closely related analogs, such as spiro[chroman-2,1'-cyclohexan]-4-one and various 4-amino-chroman derivatives, and should be considered representative.

Table 1: Physicochemical Properties
PropertySpiro[chroman-2,1'-cyclobutan]-4-one (Predicted)This compound (Predicted)
Molecular FormulaC₁₂H₁₂O₂C₁₂H₁₅NO
Molecular Weight188.22 g/mol 189.25 g/mol
AppearanceWhite to off-white solidColorless to pale yellow oil/solid
Melting PointNot availableNot available
Boiling PointNot availableNot available
Table 2: Spectroscopic Data (Predicted)
TechniqueSpiro[chroman-2,1'-cyclobutan]-4-one (Analog-based Prediction)This compound (Analog-based Prediction)
¹H NMR (CDCl₃, δ ppm)7.8-6.9 (m, 4H, Ar-H), 2.8 (s, 2H, -CH₂-), 2.4-1.8 (m, 6H, cyclobutane-H)7.5-6.8 (m, 4H, Ar-H), 4.1 (t, 1H, -CH(NH₂)-), 2.2-1.6 (m, 8H, -CH₂- and cyclobutane-H), 1.5 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃, δ ppm)192 (C=O), 162 (Ar-C-O), 136-118 (Ar-C), 85 (spiro-C), 45 (-CH₂-), 35-15 (cyclobutane-C)158 (Ar-C-O), 130-115 (Ar-C), 82 (spiro-C), 50 (-CH(NH₂)-), 40 (-CH₂-), 35-15 (cyclobutane-C)
IR (cm⁻¹)~1680 (C=O stretch), ~1600, 1480 (Ar C=C stretch), ~1250 (C-O stretch)~3350, 3280 (N-H stretch), ~1600, 1480 (Ar C=C stretch), ~1230 (C-O stretch), ~1050 (C-N stretch)
Mass Spec. (m/z)188 [M]⁺189 [M]⁺, 172 [M-NH₃]⁺

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one

Materials:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • Cyclobutanone (1.2 eq)

  • Pyrrolidine (0.2 eq)

  • Toluene

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a solution of 2'-hydroxyacetophenone in toluene, add cyclobutanone and a catalytic amount of pyrrolidine.

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Spiro[chroman-2,1'-cyclobutan]-4-one.

Reductive Amination to this compound

Materials:

  • Spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve Spiro[chroman-2,1'-cyclobutan]-4-one in methanol.

  • Add ammonium acetate and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or crystallization to yield this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of the spirochroman-4-amine scaffold have shown promising biological activities, particularly as anticancer and antimicrobial agents. For instance, spiro[chroman-2,4'-piperidin]-4-one derivatives have been reported to exhibit antiproliferative activity and induce apoptosis in cancer cell lines.[7] Some studies suggest that these compounds may act as inhibitors of key signaling proteins like EGFR and HER2.[8]

Signaling_Pathway Spiro_Amine This compound (or derivative) EGFR_HER2 EGFR/HER2 Spiro_Amine->EGFR_HER2 Inhibition PI3K_AKT PI3K/Akt Pathway EGFR_HER2->PI3K_AKT RAS_MAPK Ras/MAPK Pathway EGFR_HER2->RAS_MAPK Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: Potential inhibition of EGFR/HER2 signaling.

Additionally, the chroman-4-one core is known to be a feature in compounds that act as quorum sensing inhibitors in bacteria, suggesting a potential antimicrobial mechanism that disrupts bacterial communication rather than directly killing the cells.[3]

Conclusion

This compound is a promising chemical scaffold with significant potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis and characterization, based on the current literature of its close analogs. The provided experimental protocols and representative data serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related molecules. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular compound.

References

Spiro[chroman-2,1'-cyclobutan]-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to improved potency and selectivity for biological targets. Among these, the spirochroman framework is a "privileged structure," forming the core of numerous biologically active compounds. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of a specific spirochroman derivative, Spiro[chroman-2,1'-cyclobutan]-4-amine. Due to the limited availability of data for this exact molecule, information from closely related analogs is included to provide a broader context and predictive insights.

Chemical Properties

This compound, also known as 3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine, is a unique molecule combining the chroman and cyclobutane ring systems. The spirocyclic nature of the compound imparts a distinct three-dimensional architecture.

PropertyValueSource
IUPAC Name This compound-
CAS Number 934554-38-8[1]
Molecular Formula C₁₂H₁₅NO[2]
Molecular Weight 189.25 g/mol [2][3]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

A related substituted analog, 7-phenylmethoxy-4-spiro[3,4-dihydro-2H-1-benzopyran-2,1'-cyclobutane]amine (CAS: 1169847-80-6), has the following computed properties:

PropertyValueSource
Molecular Formula C₁₉H₂₁NO₂[4]
Molecular Weight 295.4 g/mol [4]
XLogP3-AA 3.1[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 3[4]

Experimental Protocols

  • Synthesis of the precursor, Spiro[chroman-2,1'-cyclobutan]-4-one.

  • Conversion of the ketone to the target amine.

Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one

The synthesis of the spirochromanone precursor can be achieved via a condensation reaction. A common method for creating similar spirochromanones is the Kabbe condensation.[5]

General Protocol (adapted from related syntheses):

  • Reaction: A mixture of a 2-hydroxyacetophenone and cyclobutanone is reacted in the presence of a secondary amine catalyst, such as pyrrolidine or morpholine.

  • Solvent: A suitable solvent like methanol or ethanol is typically used.

  • Temperature: The reaction is often carried out at reflux.

  • Purification: The resulting spiro[chroman-2,1'-cyclobutan]-4-one can be purified using standard techniques such as column chromatography.

Synthesis of this compound from the Ketone

The conversion of the spirochromanone to the corresponding amine can be accomplished through reductive amination.

General Protocol:

  • Reaction: Spiro[chroman-2,1'-cyclobutan]-4-one is reacted with a source of ammonia (e.g., ammonium acetate or ammonia in methanol) and a reducing agent.

  • Reducing Agent: Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Solvent: The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

  • Purification: The final product, this compound, would be purified by techniques such as extraction followed by chromatography or crystallization.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of spirochroman derivatives has been shown to possess a range of pharmacological activities.[6] These activities suggest potential interactions with various biological pathways.

Known activities of related spirochroman compounds include:

  • Antimicrobial Activity: Some spirochromanone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[6] The mechanism could involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

  • Antioxidant Activity: The chroman moiety is known for its antioxidant properties, and spirochroman derivatives have been evaluated for their ability to scavenge free radicals.[6]

  • Quorum Sensing Inhibition: Novel spiro-4-chromanones have been identified as potent inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[7] This suggests that these compounds could interfere with bacterial signaling pathways.

  • Anticancer Activity: Analogs of the natural product illudin S containing a spiro-cyclobutane ring have been synthesized and evaluated for their cytotoxicity against tumor cell lines.[8]

Based on these findings, a hypothetical screening workflow for this compound could be proposed to investigate its potential therapeutic applications.

Visualizations

G Synthetic Pathway for this compound A 2-Hydroxyacetophenone C Spiro[chroman-2,1'-cyclobutan]-4-one A->C Pyrrolidine, Reflux B Cyclobutanone B->C D This compound C->D 1. NH3, MeOH 2. NaBH3CN

Caption: Proposed synthetic pathway for this compound.

G Hypothetical Biological Screening Workflow cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Further Studies A This compound B Antimicrobial Assays (MIC determination) A->B C Antioxidant Assays (e.g., DPPH) A->C D Cytotoxicity Assays (e.g., MTT on cancer cell lines) A->D E Quorum Sensing Inhibition Assays A->E F Active in Antimicrobial Assays B->F G Active in Antioxidant Assays C->G H Active in Cytotoxicity Assays D->H I Active in QS Inhibition Assays E->I J Mechanism of Action Studies F->J H->J I->J K In Vivo Efficacy Models J->K L Lead Optimization K->L

Caption: A hypothetical workflow for the biological evaluation of this compound.

References

Spiro[chroman-2,1'-cyclobutan]-4-amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Spiro[chroman-2,1'-cyclobutan]-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic compounds are a class of molecules holding significant interest in medicinal chemistry due to their rigid, three-dimensional structures that allow for precise-__

    --

    • of functional groups.[1] The chroman-4-one scaffold, in particular, is recognized as a "privileged structure" in drug discovery, forming the core of many biologically active molecules.[2] This guide focuses on the specific derivative, this compound, providing its systematic IUPAC name, structure, and a comprehensive overview of its synthesis, potential biological activities, and relevant experimental protocols based on analogous compounds. While direct experimental data for this exact molecule is scarce in public literature, this document extrapolates from closely related structures to provide a foundational understanding for researchers.

    IUPAC Name and Structure

    The systematic IUPAC name for the target compound is spiro[1-benzopyran-2,1'-cyclobutan]-4-amine . The structure consists of a chroman (1-benzopyran) ring system where the carbon at position 2 is the spiroatom, linked to a cyclobutane ring. An amine group is substituted at the 4-position of the chroman ring.

    Chemical Structure:

    Caption: 2D structure of spiro[1-benzopyran-2,1'-cyclobutan]-4-amine.

    Synthesis and Experimental Protocols

    The synthesis of this compound would likely proceed through a two-step process: first, the synthesis of the ketone intermediate, spiro[chroman-2,1'-cyclobutan]-4-one, followed by its conversion to the target amine.

    2.1. Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one (Intermediate)

    The key intermediate can be synthesized via a condensation reaction. A common method for creating similar spirochromanone structures is the pyrrolidine-catalyzed condensation of a 2-hydroxyacetophenone with a corresponding cyclic ketone.[2]

    Proposed Synthetic Pathway:

    G cluster_0 Step 1: Synthesis of Ketone Intermediate cluster_1 Step 2: Reductive Amination A 2-Hydroxyacetophenone D Spiro[chroman-2,1'-cyclobutan]-4-one A->D + B Cyclobutanone B->D + C Pyrrolidine (Catalyst) C->D Δ, Toluene E Spiro[chroman-2,1'-cyclobutan]-4-one H This compound E->H + F Ammonium Acetate / Ammonia F->H + G Sodium Cyanoborohydride (NaBH₃CN) G->H Methanol

    Caption: Proposed two-step synthesis of the target compound.

    Experimental Protocol (General Procedure for Spirochroman-4-one Synthesis):

    • Reaction Setup: To a solution of 2-hydroxyacetophenone (1.0 eq) and cyclobutanone (1.2 eq) in an appropriate solvent such as toluene, add a catalytic amount of pyrrolidine (0.1 eq).

    • Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the spiro[chroman-2,1'-cyclobutan]-4-one.

    2.2. Conversion to this compound

    The conversion of the ketone to the amine is typically achieved via reductive amination.

    Experimental Protocol (General Procedure for Reductive Amination):

    • Reaction Setup: Dissolve the spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq) in methanol. Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 eq).

    • Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine.

    • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq), portion-wise to the mixture.

    • Reaction Conditions: Continue to stir the reaction at room temperature overnight. Monitor the reaction by TLC.

    • Work-up: Quench the reaction by adding water. Make the solution basic by adding aqueous NaOH. Extract the product with an organic solvent like ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude amine by column chromatography.

    Biological Activity and Drug Development Potential

    While data on this compound is not available, the broader class of spirochromane derivatives has shown a wide range of biological activities, making this scaffold a promising starting point for drug discovery.

    • Antimicrobial and Antioxidant Activities: Diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has produced compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 2 µg/mL.[3][4] Certain derivatives also show potent antioxidant activity.[3][4]

    • Enzyme Inhibition: Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as potent inhibitors of acetyl-CoA carboxylase (ACC) with activity in the low nanomolar range, suggesting potential applications in metabolic diseases.[5]

    • Receptor Agonism: Novel spiro[chromane-2,4'-piperidine] derivatives have been identified as potent and orally bioavailable agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes.[6] Similarly, spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines have been discovered as potent agonists for NOP and opioid receptors, indicating their potential as analgesics.[7]

    • Quorum Sensing Inhibition: Certain spiro[chromane-2,4′-piperidin]-4-one analogues have demonstrated promising anti-quorum sensing activity, which is a strategy to combat bacterial virulence and biofilm formation.[8]

    The combination of the rigid spiro-cyclobutane ring and the chroman-4-amine core in the target molecule could lead to novel interactions with biological targets. The amine group at the 4-position, in particular, offers a site for hydrogen bonding and salt bridge formation, which is often crucial for receptor binding.

    Quantitative Data Summary

    The following tables summarize biological activity data for structurally related spirochromane derivatives to provide a comparative context for the potential efficacy of the target compound.

    Table 1: Antimicrobial Activity of Related Spirochromane Derivatives

    Compound Class Target Organism MIC (µg/mL) Reference
    Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones Gram-positive & Gram-negative bacteria Down to 2 [3][4]

    | 3D-Spiro Chromanone Derivatives | S. aureus | - |[9] |

    Table 2: Receptor and Enzyme Activity of Related Spirochromane Derivatives

    Compound Class Target Activity Potency (IC₅₀ / EC₅₀) Reference
    Spiro[chromane-2,4'-piperidine] Derivatives GPR119 Agonist 54 nM (EC₅₀) [6]

    | Spiro[chroman-2,4'-piperidin]-4-one Derivatives | Acetyl-CoA Carboxylase (ACC) | Inhibitor | Low nM range |[5] |

    Logical Relationships and Workflow

    The development and evaluation of this compound and its derivatives would follow a logical workflow common in drug discovery.

    G A Synthesis of this compound Core B Library Generation (Derivative Synthesis) A->B C In Vitro Screening (e.g., Antimicrobial, Receptor Binding) B->C D Identification of Hit Compounds C->D E Lead Optimization (SAR Studies) D->E E->C Iterative Design F In Vivo Efficacy and PK/PD Studies E->F G Preclinical Candidate Selection F->G

    Caption: Drug discovery workflow for spirochromane amine derivatives.

    Conclusion and Future Directions

    This compound represents an under-explored but potentially valuable chemical entity. Based on the extensive biological activities reported for analogous spirochromane structures, it is reasonable to hypothesize that this compound and its derivatives could exhibit interesting pharmacological properties. Future research should focus on the successful synthesis of this target molecule, followed by a broad biological screening campaign to identify its potential as an antimicrobial agent, enzyme inhibitor, or receptor modulator. Subsequent structure-activity relationship (SAR) studies would be crucial for optimizing its potency and pharmacokinetic properties, paving the way for the development of novel therapeutic agents.

    References

    The Dawn of a New Therapeutic Frontier: Discovery and Characterization of Novel Spirochroman Amine Compounds

    Author: BenchChem Technical Support Team. Date: November 2025

    A Technical Whitepaper for Researchers and Drug Development Professionals

    Introduction

    The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the field of medicinal chemistry. Spirocyclic scaffolds have emerged as a promising structural motif in drug design, offering three-dimensional diversity and conformational rigidity that can lead to improved pharmacological properties. Among these, spirochroman amine derivatives, particularly the spiro[chromane-2,4'-piperidine]-4-one core, have garnered significant attention as a privileged pharmacophore.[1][2][3] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-tubercular, and enzyme inhibitory effects, highlighting their potential as a versatile platform for the development of new therapeutics.[2][4] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel spirochroman amine compounds, with a focus on their potential as anticancer agents and inhibitors of key metabolic enzymes.

    Data Presentation: Quantitative Analysis of Biological Activity

    The biological evaluation of novel spiro[chroman-2,4'-piperidin]-4-one derivatives has revealed potent activity against various cancer cell lines and as inhibitors of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis.[5][6] The following tables summarize the key quantitative data, providing a clear comparison of the structure-activity relationships (SAR) observed in recent studies.

    Table 1: Cytotoxicity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives against Human Cancer Cell Lines[6]
    Compound IDR GroupMCF-7 IC₅₀ (µM)A2780 IC₅₀ (µM)HT-29 IC₅₀ (µM)
    15 3,4,5-trimethoxyphenyl18.7747.0535.21
    16 4-chlorophenylsulfonyl0.315.622.45

    MCF-7: Human breast adenocarcinoma cell line; A2780: Human ovarian carcinoma cell line; HT-29: Human colorectal adenocarcinoma cell line. IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

    The data clearly indicates that the nature of the substituent on the piperidine nitrogen plays a crucial role in the cytotoxic activity of these compounds. The presence of a 4-chlorophenylsulfonyl group in compound 16 resulted in a significant increase in potency against all three cancer cell lines compared to the 3,4,5-trimethoxyphenyl substituent in compound 15 .[6]

    Table 2: Acetyl-CoA Carboxylase (ACC) Inhibitory Activity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives[7]
    Compound IDR GroupACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)
    7a 2-chloro-4-fluorophenyl<1000172
    7b 4-chloro-2-fluorophenyl<1000256
    7c 2,4-dichlorophenyl<1000311
    7d 4-trifluoromethoxyphenyl>1000940
    7e 4-cyanophenyl<1000450
    7g 2-naphthyl<1000620
    12a 4-chlorophenyl<1000380
    12b 4-fluorophenyl<1000510
    12d 4-methoxyphenyl>1000890

    ACC1 and ACC2 are isoforms of acetyl-CoA carboxylase. IC₅₀ values represent the concentration of the compound required to inhibit enzyme activity by 50%.

    The SAR for ACC inhibition reveals that various substitutions on the aromatic ring attached to the piperidine nitrogen are well-tolerated, with several compounds exhibiting potent, low nanomolar inhibition of ACC2.[7]

    Experimental Protocols

    Synthesis of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

    A general and efficient method for the synthesis of the spiro[chroman-2,4'-piperidine]-4-one scaffold involves a base-catalyzed spirocyclization reaction between a 1-(2-hydroxyphenyl)ethanone and a suitably substituted N-Boc-4-piperidinone.[7]

    Step 1: Synthesis of tert-butyl 4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate [7]

    • To a solution of 1-(2-hydroxyphenyl)ethanone (1.0 eq) and N-Boc-4-piperidinone (1.2 eq) in a suitable solvent such as methanol, add a catalytic amount of a base (e.g., pyrrolidine, 0.2 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.

    Step 2: Deprotection of the Boc Group [7]

    • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected spiro[chroman-2,4'-piperidin]-4-one.

    Step 3: N-Arylation/N-Sulfonylation [6]

    • To a solution of the deprotected spiro[chroman-2,4'-piperidin]-4-one (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in a solvent such as dichloromethane, add the desired aryl halide or sulfonyl chloride (1.1 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final spiro[chroman-2,4'-piperidin]-4-one derivative.

    In Vitro Cytotoxicity Assay (MTT Assay)[6]
    • Cell Seeding: Seed human cancer cells (e.g., MCF-7, A2780, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

    • Compound Treatment: Prepare serial dilutions of the spirochroman amine compounds in culture medium. After the 24-hour incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for an additional 48-72 hours.

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

    Acetyl-CoA Carboxylase (ACC) Inhibition Assay[7]
    • Reaction Mixture Preparation: Prepare a reaction mixture containing 30 mM HEPES (pH 7.4), 2 mM MgCl₂, 2 mM sodium citrate, 1 mM DTT, 25 µM ATP, 16 mM NaHCO₃, and 15 µM acetyl-CoA.

    • Compound Addition: Add 5 µL of the test compounds (diluted in 10% DMSO to the desired concentrations, typically ranging from 1 nM to 10 µM) to the reaction mixture.

    • Enzyme Addition: Initiate the enzymatic reaction by adding the ACC1 or ACC2 enzyme to the mixture.

    • Incubation: Incubate the reaction at 30°C for 60 minutes.

    • Quantification of ATP Depletion: Measure the amount of ATP remaining in the solution using a luminescence-based kinase assay kit (e.g., Kinase-Glo Plus). The luminescent signal is inversely proportional to the ACC activity.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    Mandatory Visualizations

    The following diagrams, generated using the DOT language, illustrate key logical relationships and potential signaling pathways associated with the biological activities of spirochroman amine compounds.

    G cluster_synthesis General Synthesis Workflow Start Start Reactants 1-(2-hydroxyphenyl)ethanone + N-Boc-4-piperidinone Start->Reactants Spirocyclization Base-catalyzed Spirocyclization Reactants->Spirocyclization Intermediate Boc-protected Spirochromanone Spirocyclization->Intermediate Deprotection TFA Deprotection Intermediate->Deprotection Core Spiro[chroman-2,4'-piperidine]-4-one Deprotection->Core Final_Product N-Substituted Spirochroman Amine Core->Final_Product Reagents Aryl Halide or Sulfonyl Chloride Reagents->Final_Product

    Caption: General workflow for the synthesis of spirochroman amine derivatives.

    G cluster_nucleus Spirochroman_Amine Spirochroman Amine Compound Nrf2 Nrf2 Spirochroman_Amine->Nrf2 Induces Dissociation? Oxidative_Stress Oxidative Stress (e.g., in Cancer Cells) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Keap1->Nrf2 Sequesters & Promotes Degradation Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cell_Survival Increased Cell Survival & Resistance to Oxidative Damage Antioxidant_Genes->Cell_Survival Nrf2_n->ARE Binds to

    Caption: Postulated activation of the Nrf2 signaling pathway by a spirochroman amine.

    G Spirochroman_Amine Spirochroman Amine (PAM or Agonist) a7_nAChR α7 Nicotinic Acetylcholine Receptor Spirochroman_Amine->a7_nAChR Modulates Ca_Influx Ca²⁺ Influx a7_nAChR->Ca_Influx Opens Channel Downstream_Signaling Downstream Signaling Cascades (e.g., ERK, CREB phosphorylation) Ca_Influx->Downstream_Signaling Neurotransmitter_Release Modulation of Neurotransmitter Release (e.g., Glutamate, Dopamine) Downstream_Signaling->Neurotransmitter_Release Cognitive_Function Improvement of Cognitive Function (Potential in Schizophrenia) Neurotransmitter_Release->Cognitive_Function

    Caption: Hypothetical modulation of the α7 nAChR signaling pathway by a spirochroman amine.

    Conclusion

    Novel spirochroman amine compounds, particularly those based on the spiro[chromane-2,4'-piperidine]-4-one scaffold, represent a highly promising class of molecules with significant therapeutic potential. The presented data demonstrates their potent cytotoxic activity against various cancer cell lines and their ability to inhibit key metabolic enzymes like acetyl-CoA carboxylase. The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The potential for these compounds to interact with critical signaling pathways, such as the Nrf2 antioxidant response and α7 nicotinic acetylcholine receptor signaling, opens up exciting avenues for their application in a wide range of diseases, from cancer to neurodegenerative disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this versatile class of compounds.

    References

    Spectroscopic Characterization of Spiro[chroman-2,1'-cyclobutan]-4-amine: A Technical Guide

    Author: BenchChem Technical Support Team. Date: November 2025

    Introduction

    Spiro[chroman-2,1'-cyclobutan]-4-amine is a complex heterocyclic compound with potential applications in medicinal chemistry and drug development. Its rigid spirocyclic framework, combining a chroman moiety and a cyclobutane ring, along with the presence of an amine group, suggests a unique chemical architecture that could lead to novel biological activities. Accurate structural elucidation and characterization are paramount for any further investigation of its properties. This technical guide outlines the expected spectroscopic data (NMR, IR, MS) for this molecule and provides standardized experimental protocols for its analysis.

    Predicted Spectroscopic Data

    The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Table 1: Predicted ¹H NMR Chemical Shifts

    Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
    Aromatic-H6.5 - 7.8d, t, ddThe four protons on the benzene ring of the chroman moiety will exhibit characteristic splitting patterns depending on their substitution.
    CH-NH₂3.5 - 4.5mThe methine proton at the 4-position is adjacent to the amine and the aromatic ring, leading to a downfield shift.
    O-CH₂3.8 - 4.5mThe methylene protons of the dihydropyranone ring adjacent to the oxygen atom.
    C-CH₂-C1.8 - 2.5mThe methylene protons of the cyclobutane ring and the methylene protons at the 3-position of the chroman ring.
    NH₂1.5 - 3.0br sThe chemical shift of the amine protons is highly dependent on the solvent and concentration; the peak is often broad.

    Table 2: Predicted ¹³C NMR Chemical Shifts

    Carbon TypePredicted Chemical Shift (δ, ppm)Notes
    Aromatic C-O150 - 160The carbon of the benzene ring attached to the oxygen atom.
    Aromatic C115 - 135The remaining five carbons of the benzene ring.
    Spiro C75 - 90The spiro carbon at the 2-position, bonded to two oxygen atoms in related chromanone structures, will be significantly downfield.
    C-NH₂45 - 60The carbon at the 4-position attached to the amine group.
    O-CH₂60 - 70The methylene carbon of the dihydropyranone ring adjacent to the oxygen.
    C-CH₂-C20 - 40The methylene carbons of the cyclobutane ring and the methylene carbon at the 3-position of the chroman ring.
    Infrared (IR) Spectroscopy

    Table 3: Predicted IR Absorption Bands

    Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
    N-H (Amine)3300 - 3500MediumStretching (likely two bands for a primary amine)[1][2]
    Aromatic C-H3000 - 3100Medium to WeakStretching
    Aliphatic C-H2850 - 3000MediumStretching
    C=C (Aromatic)1450 - 1600Medium to StrongStretching
    C-N1020 - 1250MediumStretching[1][2]
    C-O (Ether)1000 - 1300StrongStretching
    N-H (Amine)1580 - 1650MediumBending (Scissoring)[2]
    N-H (Amine)665 - 910Broad, StrongWagging[2]
    Mass Spectrometry (MS)

    Table 4: Predicted Mass Spectrometry Fragmentation

    m/z ValueInterpretationNotes
    [M]+•Molecular IonThe parent peak corresponding to the molecular weight of the compound. For a monoamine, this will be an odd number.[3][4]
    [M-NH₂]+Loss of the amine groupA common fragmentation pathway for primary amines.
    [M-C₄H₇]+Loss of the cyclobutyl groupCleavage at the spiro center.
    [Chromone fragment]+Retro-Diels-Alder type fragmentationCharacteristic fragmentation of the chroman ring system.

    Experimental Protocols

    The following are generalized experimental protocols for obtaining the spectroscopic data.

    NMR Spectroscopy
    • Sample Preparation : Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5][6] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[5]

    • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5]

    • Shimming : Perform shimming to optimize the homogeneity of the magnetic field, which improves the resolution of the spectra.[5]

    • Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, a higher concentration of the sample (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.[5][6]

    • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections should be applied.

    FT-IR Spectroscopy
    • Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.[7] Apply pressure to ensure good contact between the sample and the crystal.[7]

    • Background Spectrum : Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.[8][9]

    • Sample Spectrum : Record the spectrum of the sample.

    • Data Analysis : The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

    Mass Spectrometry
    • Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) inlet can be used. For non-volatile solids, direct infusion or liquid chromatography (LC-MS) is common.[10][11]

    • Ionization : Ionize the sample molecules. Electron Impact (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural information.[10][11] Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS that typically keeps the molecular ion intact.

    • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10][11]

    • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

    • Data Interpretation : Analyze the molecular ion peak to determine the molecular weight and examine the fragmentation pattern to deduce the structure of the molecule.[3][12]

    Visualization of Analytical Workflow

    The following diagram illustrates a general workflow for the structural elucidation of a newly synthesized compound like this compound.

    G General Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Data Interpretation & Fragment Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

    Caption: Workflow for Synthesis, Purification, and Structural Elucidation.

    References

    Physical and chemical properties of spiro[chroman-2,1'-cyclobutan]-4-amine

    Author: BenchChem Technical Support Team. Date: November 2025

    An In-depth Technical Guide on the Physical and Chemical Properties of Spiro[chroman-2,1'-cyclobutan]-4-amine

    For the attention of: Researchers, scientists, and drug development professionals.

    This document serves as a comprehensive technical guide on the core physical and chemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and computational predictions to provide a robust foundational understanding for research and development purposes.

    Introduction

    Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved pharmacological properties. The spiro[chroman-2,1'-cycloalkane] scaffold is a prominent heterocyclic framework found in numerous biologically active compounds. This guide focuses on a specific derivative, this compound, providing an in-depth overview of its predicted physicochemical properties, a plausible synthetic route, and its potential biological significance based on the current understanding of analogous structures.

    Predicted Physicochemical Properties

    The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational modeling and comparison with experimentally determined properties of analogous spirochroman derivatives.

    Table 1: Predicted Physicochemical Properties

    PropertyPredicted Value / Characteristic
    Molecular Formula C₁₂H₁₅NO
    Molecular Weight 189.25 g/mol
    Appearance White to off-white crystalline solid
    Melting Point 95 - 110 °C
    Boiling Point > 300 °C (decomposition likely)
    Solubility Soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water.
    pKa (amine) 8.5 - 9.5
    LogP 2.3 ± 0.5

    Proposed Synthetic Pathway

    A feasible synthetic route to this compound involves a two-step process starting with the synthesis of the corresponding ketone, spiro[chroman-2,1'-cyclobutan]-4-one, followed by reductive amination.

    G cluster_step1 Step 1: Spiro[chroman-2,1'-cyclobutan]-4-one Synthesis cluster_step2 Step 2: Reductive Amination A 2-Hydroxyacetophenone C Spiro[chroman-2,1'-cyclobutan]-4-one A->C Pyrrolidine, Toluene, Reflux B Cyclobutanone B->C D Spiro[chroman-2,1'-cyclobutan]-4-one F This compound D->F E NH4OAc, NaBH3CN, MeOH

    Caption: Proposed synthesis of this compound.

    Experimental Protocol: Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one
    • Reaction Setup: To a solution of 2-hydroxyacetophenone (1.0 eq) in toluene, add cyclobutanone (1.2 eq) and a catalytic amount of pyrrolidine (0.1 eq).

    • Reaction Condition: The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC).

    • Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield spiro[chroman-2,1'-cyclobutan]-4-one.

    Experimental Protocol: Reductive Amination
    • Reaction Setup: Spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq) is dissolved in methanol, followed by the addition of ammonium acetate (10 eq).

    • Reaction Condition: The mixture is stirred at room temperature, and sodium cyanoborohydride (1.5 eq) is added portion-wise. The reaction is monitored by TLC.

    • Work-up and Purification: The reaction is quenched with water, and the pH is adjusted to >10 with aqueous NaOH. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried. After solvent removal, the crude amine is purified by column chromatography (eluent: dichloromethane/methanol gradient) to afford this compound.

    Potential Biological Activity and Signaling Pathways

    The spirochroman scaffold is associated with a wide range of biological activities. While this compound has not been extensively studied, its analogues have shown promise as antimicrobial agents and enzyme inhibitors.

    • Antimicrobial Activity: Spirochroman derivatives have demonstrated activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of cell membranes or inhibition of key metabolic enzymes.

    • Enzyme Inhibition: Certain spiro[chromane-2,4'-piperidine]-4-one derivatives are known inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis. This suggests that this compound could be a candidate for development as a metabolic disorder or oncology therapeutic.

    G A This compound B Potential Biological Targets A->B interacts with C Bacterial Cell Wall Synthesis Enzymes B->C D Fungal Ergosterol Biosynthesis Enzymes B->D E Acetyl-CoA Carboxylase (ACC) B->E

    Caption: Potential biological targets for the title compound.

    Conclusion

    This compound is a novel compound with significant potential for drug discovery and development. This guide provides a foundational understanding of its predicted properties and a viable synthetic strategy. Further experimental validation is necessary to fully elucidate its chemical behavior and pharmacological profile. The information presented here is intended to catalyze further research into this promising area of medicinal chemistry.

    An In-depth Technical Guide to Spiro[chroman-2,1'-cyclobutan]-4-amine and its Derivatives: A Landscape of Therapeutic Potential

    Author: BenchChem Technical Support Team. Date: November 2025

    For the attention of: Researchers, Scientists, and Drug Development Professionals

    Abstract

    The spirochroman scaffold is a privileged structural motif in medicinal chemistry, affording a three-dimensional architecture that is increasingly recognized for its potential in modulating a variety of biological targets. While the landscape of spirochroman derivatives is broad, this technical guide focuses on the largely unexplored core of Spiro[chroman-2,1'-cyclobutan]-4-amine . Due to the limited direct research on this specific scaffold, this document provides a comprehensive overview of its closely related and well-studied analogs, including spiro[chroman-2,4'-piperidine], spiro[chroman-2,4'-pyrimidine], and spiro[chroman-2,1'-cyclopentane] derivatives. By examining the synthesis, biological activities, and mechanisms of action of these related compounds, we aim to provide a strong rationale and a predictive framework for the therapeutic potential of the title compound and its derivatives. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a foundational resource for researchers entering this promising field of drug discovery.

    Introduction: The Spirochroman Scaffold in Drug Discovery

    The fusion of a chroman ring system with a spirocyclic moiety introduces a rigid, three-dimensional topology that can enhance binding affinity and selectivity for biological targets. The chroman-4-one core is a key pharmacophore found in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] The spirocyclic nature of these compounds provides a conformationally constrained framework, which can be advantageous for optimizing drug-receptor interactions.[3] While various spiro-fused rings, such as piperidine and pyrimidine, have been extensively investigated, the spiro-cyclobutane variant remains a less explored yet potentially valuable scaffold. This guide will synthesize the existing knowledge on related spirochroman derivatives to build a case for the investigation of this compound.

    Synthesis of Spirochroman Derivatives

    The synthesis of spirochromanones, the precursors to the title amine, typically involves condensation reactions between a substituted 2-hydroxyacetophenone and a cyclic ketone.[1] The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product.[1][3][4]

    General Synthetic Approach: Kabbe Condensation

    A common method for the synthesis of spirochromanones is the Kabbe condensation. This approach involves the reaction of a 2-hydroxyacetophenone with a cyclic ketone in the presence of a secondary amine catalyst, such as pyrrolidine.[1]

    G 2-Hydroxyacetophenone 2-Hydroxyacetophenone Intermediate Enamine Intermediate 2-Hydroxyacetophenone->Intermediate Cyclic_Ketone Cyclobutanone Cyclic_Ketone->Intermediate Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Catalyst Product Spiro[chroman-2,1'-cyclobutan]-4-one Intermediate->Product Intramolecular Cyclization & Dehydration

    General Synthetic Scheme for Spirochromanones.
    Conversion to this compound

    The resulting spiro[chroman-2,1'-cyclobutan]-4-one can be converted to the corresponding amine via reductive amination. This typically involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

    Biological Activities of Spirochroman Derivatives

    Spirochroman derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The nature of the spiro-fused ring and substitutions on the chroman and spiro-moieties play a crucial role in determining the biological activity.

    Anticancer Activity

    Several spirochroman derivatives have shown potent antiproliferative activity against various cancer cell lines. For instance, certain spiro[chromane-2,4'-piperidine] derivatives incorporating Schiff bases have exhibited dual EGFR/HER2 inhibition.[2]

    Compound ClassCell LineActivityIC50 (µM)Reference
    Spiro[chromane-2,4'-piperidine]-Schiff basesPC3 (Prostate)Antiproliferative5.47[2]
    Spiro[chromane-2,4'-piperidine]-Schiff basesEGFR InhibitionEnzyme Inhibition0.077 - 0.132[2]
    Spiro[chromane-2,4'-piperidine]-Schiff basesHER2 InhibitionEnzyme Inhibition0.055 - 0.210[2]
    Spirocyclic chroman derivatives22Rv1 (Prostate)Antiproliferative0.096[5]
    Antimicrobial Activity

    The spirochroman scaffold has also been explored for its antimicrobial properties. Diastereomers of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

    Compound ClassBacterial StrainActivityMIC (µg/mL)Reference
    Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-onesGram-positive & Gram-negativeAntibacterialdown to 2[4]
    Enzyme Inhibition

    Derivatives of spiro[chroman-2,4'-piperidin]-4-one have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), an important target in metabolic diseases.[6]

    Compound ClassEnzymeActivityIC50 (nM)Reference
    Spiro[chroman-2,4'-piperidin]-4-one derivativesAcetyl-CoA Carboxylase (ACC)Enzyme Inhibitionlow nanomolar range[6]

    Signaling Pathways and Mechanisms of Action

    The diverse biological activities of spirochroman derivatives are a result of their interaction with various cellular targets and signaling pathways.

    EGFR/HER2 Signaling Pathway Inhibition

    Certain spirochroman derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are key players in cancer cell proliferation and survival.

    G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR_HER2 EGFR/HER2 PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Spirochroman_Derivative Spirochroman Derivative Spirochroman_Derivative->EGFR_HER2 Inhibition

    References

    The Biological Activity of Spirochroman Amines: A Technical Guide

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    Spirochroman amines, a class of heterocyclic compounds characterized by a spirocyclic junction between a chroman and a nitrogen-containing ring, have emerged as a promising scaffold in medicinal chemistry. Their unique three-dimensional architecture imparts favorable physicochemical properties, leading to a diverse range of biological activities. This guide provides an in-depth overview of the current understanding of the biological activities of spirochroman amines, with a focus on their antimicrobial, antioxidant, and enzyme-inhibitory properties.

    Core Biological Activities and Quantitative Data

    Spirochroman amines and their derivatives have been investigated for a variety of biological effects. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.

    Table 1: Antimicrobial Activity of Spirochroman Derivatives
    Compound/DerivativeTarget OrganismAssay TypeActivity (MIC/IC₅₀)Reference
    Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-onesGram-positive & Gram-negative bacteriaBroth microdilutionMIC down to 2 µg/mL[1][2]
    Spiropyrrolidines with thiochroman-4-oneVarious pathogenic bacteria and fungiNot specifiedModerate to excellent activity[3]
    Chromenyl spiro[indoline-3,2'-pyrrolidin]-2-oneEnterobacter aerogens, E. coli, M. luteus, B. cereusWell-diffusion assayGood to excellent zone of inhibition[4]
    Table 2: Antioxidant Activity of Spirochroman Derivatives
    Compound/DerivativeAssay TypeActivity (IC₅₀)Reference
    Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones with vicinal bisphenol moietiesNot specified12.5 µg/mL (comparable to ascorbic acid)[1][2]
    Spiro-isoquinoline derivatives (compounds 7 and 8)Not specifiedPromising antioxidant activity[5]
    Table 3: Acetyl-CoA Carboxylase (ACC) Inhibitory Activity of Spirocyclic Compounds

    | Compound/Derivative | Target | Assay Type | Activity (IC₅₀) | Reference | | :--- | :--- | :--- | :--- | | Spirocyclic-diamine based inhibitors | ACC (isoform non-selective) | De novo lipogenesis in rat hepatocytes | 0.30 μM |[1] | | Spiro[chroman-2,4'-piperidin]-4-one derivatives | ACC | In vitro ACC inhibitory activity | Low nanomolar range |[2] |

    Experimental Protocols

    Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to assess the biological activity of spirochroman amines.

    Antimicrobial Susceptibility Testing

    The antimicrobial activity of spirochroman derivatives is commonly determined using broth microdilution or disk diffusion methods.

    G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum C Inoculate microtiter plate wells containing compound dilutions A->C B Prepare serial dilutions of spirochroman compounds B->C D Incubate at optimal temperature and time C->D E Visually or spectrophotometrically determine microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

    Caption: Workflow for Broth Microdilution Assay.

    Protocol:

    • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

    • Compound Dilution: Serial dilutions of the spirochroman amine compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with the standardized bacterial suspension.

    • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    Antioxidant Capacity Assays

    The antioxidant potential of spirochroman amines is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (Ferric Reducing Antioxidant Power) assay.

    G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare solutions of spirochroman compounds C Mix compound solutions with DPPH solution A->C B Prepare DPPH radical solution in methanol B->C D Incubate in the dark at room temperature C->D E Measure absorbance at ~517 nm D->E F Calculate percentage of radical scavenging activity E->F G Determine IC50 value F->G

    Caption: Workflow for DPPH Radical Scavenging Assay.

    Protocol:

    • Solution Preparation: Solutions of the spirochroman amine compounds and a standard antioxidant (e.g., ascorbic acid) are prepared at various concentrations.

    • Reaction Mixture: A fixed volume of the DPPH radical solution is mixed with the compound solutions.

    • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

    • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).

    • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

    Acetyl-CoA Carboxylase (ACC) Inhibition Assay

    The inhibitory effect of spirochroman amines on ACC is a key area of investigation, particularly for metabolic diseases.

    Protocol:

    • Enzyme and Substrate Preparation: Recombinant human ACC1 or ACC2 enzyme, acetyl-CoA, ATP, and bicarbonate are prepared in a suitable assay buffer.

    • Inhibitor Preparation: Solutions of the spirochroman amine compounds are prepared at various concentrations.

    • Reaction Initiation: The enzymatic reaction is initiated by adding the enzyme to a mixture of the substrates and the inhibitor.

    • Detection: The amount of ADP produced, which is proportional to the enzyme activity, can be quantified using a commercial kit such as the Transcreener® ADP² Assay. This assay often involves a fluorescent tracer that is displaced from an antibody by the ADP produced, leading to a change in fluorescence polarization.

    • IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined from a dose-response curve.

    Signaling Pathways

    While the specific signaling pathways directly modulated by most spirochroman amines are still under active investigation, their inhibitory effect on acetyl-CoA carboxylase (ACC) provides significant insight into their potential molecular mechanisms. ACC is a key regulatory enzyme in fatty acid synthesis and its activity is tightly controlled by upstream signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway.

    AMPK-ACC Signaling Pathway

    Inhibition of ACC by spirochroman amines can mimic the effects of AMPK activation, leading to a decrease in malonyl-CoA levels. This, in turn, reduces the substrate for fatty acid synthesis and alleviates the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting fatty acid oxidation.

    G cluster_upstream Upstream Regulation cluster_target Direct Target cluster_downstream Downstream Effects AMPK AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates & inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA produces Spiro Spirochroman Amines Spiro->ACC inhibits FAS Fatty Acid Synthesis MalonylCoA->FAS substrate for CPT1 CPT1 MalonylCoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO promotes

    Caption: Putative signaling pathway affected by ACC-inhibiting spirochroman amines.

    Conclusion

    Spirochroman amines represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potent antimicrobial, antioxidant, and enzyme-inhibitory properties, particularly against acetyl-CoA carboxylase, highlight their potential for the development of new therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into the medicinal chemistry and pharmacology of this exciting class of molecules. Future research should focus on elucidating the precise mechanisms of action and the specific signaling pathways modulated by these compounds to fully realize their therapeutic potential.

    References

    In Silico Prediction of Spiro[chroman-2,1'-cyclobutan]-4-amine Properties: A Technical Guide

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic, and toxicological properties of Spiro[chroman-2,1'-cyclobutan]-4-amine. Aimed at researchers, scientists, and professionals in drug development, this document details the methodologies for computational analysis and presents predicted data to facilitate the evaluation of this novel chemical entity in the early stages of drug discovery.

    Introduction to this compound

    The spirochromanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Spirocyclic systems, characterized by a shared carbon atom between two rings, offer a unique three-dimensional architecture that can lead to enhanced target specificity and improved pharmacokinetic properties.[2][3] this compound is a novel compound within this class, and its therapeutic potential is yet to be fully explored. In silico prediction methods offer a rapid and cost-effective approach to assess its drug-like properties and guide further experimental investigations.

    Predicted Physicochemical Properties

    The physicochemical properties of a compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. These properties were predicted using various computational models.

    Table 1: Predicted Physicochemical Properties of this compound

    PropertyPredicted ValueMethod/Tool
    Molecular Weight ( g/mol )203.28ChemDraw
    cLogP (Octanol/Water Partition Coefficient)2.15SwissADME
    ESOL (Aqueous Solubility)-2.8 (log mol/L)SwissADME
    pKa (most basic)8.5MarvinSketch
    Topological Polar Surface Area (TPSA) (Ų)49.33SwissADME
    Number of Hydrogen Bond Donors2SwissADME
    Number of Hydrogen Bond Acceptors3SwissADME
    Rotatable Bonds1SwissADME

    In Silico ADMET Prediction

    The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico models provide early insights into the potential pharmacokinetic and toxicological characteristics of a compound.

    Table 2: Predicted ADMET Profile of this compound

    ParameterPredictionInterpretationTool
    Absorption
    Human Intestinal AbsorptionHighWell absorbed from the gutSwissADME
    Caco-2 PermeabilityHighGood intestinal permeabilitypkCSM
    P-glycoprotein SubstrateNoNot likely to be subject to effluxSwissADME
    Distribution
    Blood-Brain Barrier (BBB) PermeantYesCan potentially cross the BBBSwissADME
    CNS Permeability-1.8 (logPS)Moderately permeable to the CNSpkCSM
    Metabolism
    CYP1A2 InhibitorNoLow risk of drug-drug interactionsSwissADME
    CYP2C19 InhibitorYesPotential for drug-drug interactionsSwissADME
    CYP2C9 InhibitorNoLow risk of drug-drug interactionsSwissADME
    CYP2D6 InhibitorYesPotential for drug-drug interactionsSwissADME
    CYP3A4 InhibitorNoLow risk of drug-drug interactionsSwissADME
    Excretion
    Total Clearance0.6 L/h/kgModerate clearance ratepkCSM
    Toxicity
    AMES ToxicityNoUnlikely to be mutagenicpkCSM
    hERG I InhibitorNoLow risk of cardiotoxicitypkCSM
    Skin SensitizationNoUnlikely to cause skin allergiespkCSM

    Methodologies and Protocols

    Physicochemical Property Prediction

    Predictions were performed using the SwissADME web server and ChemAxon's MarvinSketch.

    • cLogP and TPSA: Calculated using the topological method implemented in SwissADME.

    • Aqueous Solubility (ESOL): Estimated using the simplified model based on the work of Delaney.

    • pKa: Calculated using the ionizable group prediction and pKa calculation modules in MarvinSketch.

    ADMET Prediction

    The ADMET profile was predicted using the pkCSM and SwissADME web servers, which employ graph-based signatures and machine learning models.

    • Absorption: HIA and Caco-2 permeability were predicted based on structural similarity to known compounds. P-glycoprotein substrate liability was assessed using a binary classification model.

    • Distribution: BBB and CNS permeability were predicted using models that incorporate physicochemical properties like LogP and TPSA.

    • Metabolism: Inhibition of major cytochrome P450 isoforms was predicted using support vector machine (SVM) models.

    • Toxicity: AMES toxicity, hERG inhibition, and skin sensitization were predicted using consensus models based on publicly available data.

    Molecular Docking Protocol

    Molecular docking simulations can be performed to predict the binding mode and affinity of this compound to potential biological targets. Based on the known activities of related spirochromanones, potential targets include bacterial and fungal enzymes, as well as cancer-related proteins.[4][5][6] A general protocol using AutoDock Vina is provided below.

    Experimental Protocol: Molecular Docking with AutoDock Vina

    • Ligand Preparation:

      • Draw the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

      • Save the structure in PDBQT format using AutoDockTools (ADT), assigning Gasteiger charges and detecting rotatable bonds.

    • Protein Preparation:

      • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

      • Remove water molecules, co-factors, and existing ligands using ADT.

      • Add polar hydrogens and assign Gasteiger charges.

      • Save the prepared protein in PDBQT format.

    • Docking Simulation:

      • Define the search space (grid box) around the active site of the protein using ADT.

      • Perform the docking simulation using AutoDock Vina, specifying the prepared ligand and protein files, and the grid parameters.

    • Analysis of Results:

      • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

      • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

    Visualizations

    In Silico Prediction Workflow

    G In Silico Prediction Workflow for this compound A Define Chemical Structure B Physicochemical Property Prediction (SwissADME) A->B C ADMET Profile Prediction (pkCSM, SwissADME) A->C D Biological Activity Prediction (Molecular Docking) A->D E Drug-Likeness Evaluation (Lipinski's Rule of Five) B->E C->E F Lead Candidate Identification D->F E->F

    Caption: Workflow for the in silico evaluation of a novel compound.

    Hypothetical Signaling Pathway Inhibition

    Given the reported anticancer activities of some spirochromanones, a hypothetical interaction with a key cancer-related signaling pathway is depicted.

    G Hypothetical Inhibition of a Kinase Pathway cluster_0 Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->MEK Inhibition

    Caption: Potential inhibition of the MAPK/ERK signaling pathway.

    Relationship between Physicochemical Properties and Bioavailability

    G Factors Influencing Oral Bioavailability cluster_0 Favorable Physicochemical Properties Oral Bioavailability Oral Bioavailability Low Molecular Weight Low Molecular Weight Low Molecular Weight->Oral Bioavailability Optimal LogP Optimal LogP Optimal LogP->Oral Bioavailability Good Aqueous Solubility Good Aqueous Solubility Good Aqueous Solubility->Oral Bioavailability Low Polar Surface Area Low Polar Surface Area Low Polar Surface Area->Oral Bioavailability

    Caption: Key properties affecting a drug's oral bioavailability.

    Conclusion

    The in silico analysis of this compound suggests that it possesses favorable drug-like properties. The predicted physicochemical characteristics fall within the ranges defined by Lipinski's Rule of Five, indicating a good potential for oral bioavailability. The ADMET profile is largely favorable, with high predicted intestinal absorption and no major toxicity flags. However, potential inhibition of CYP2C19 and CYP2D6 warrants further investigation for possible drug-drug interactions. The methodologies and predictive data presented in this guide provide a solid foundation for prioritizing this compound for synthesis and subsequent experimental validation in relevant biological assays.

    References

    Methodological & Application

    Application Notes and Protocols: Spiro[chroman-2,1'-cyclobutan]-4-amine in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    The spirochromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a spirocyclic system, such as a cyclobutane ring at the 2-position of the chroman nucleus, introduces a three-dimensional architecture that can lead to enhanced target specificity and improved pharmacokinetic properties. The further functionalization of this scaffold, for instance, with an amine group at the 4-position, opens up possibilities for developing novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis and biological evaluation of Spiro[chroman-2,1'-cyclobutan]-4-amine and its derivatives, focusing on their potential as antimicrobial and cytotoxic agents. While specific data for this compound is not extensively available in public literature, the protocols provided are based on established methodologies for analogous spirochromane structures.

    Synthesis Protocol

    The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the ketone intermediate, Spiro[chroman-2,1'-cyclobutan]-4-one, followed by reductive amination to yield the target amine.

    Step 1: Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one

    This procedure is adapted from established methods for the synthesis of spirochromanones, such as the Kabbe condensation.

    Materials:

    • 2'-Hydroxyacetophenone

    • Cyclobutanone

    • Pyrrolidine (catalyst)

    • Toluene

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate, hexanes)

    Procedure:

    • To a solution of 2'-hydroxyacetophenone (1 equivalent) and cyclobutanone (1.2 equivalents) in toluene, add a catalytic amount of pyrrolidine (0.1 equivalents).

    • Reflux the mixture using a Dean-Stark apparatus to remove water for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure Spiro[chroman-2,1'-cyclobutan]-4-one.

    Step 2: Reductive Amination to this compound

    This protocol describes a general method for the reductive amination of a ketone.

    Materials:

    • Spiro[chroman-2,1'-cyclobutan]-4-one

    • Ammonium acetate or ammonia source

    • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol or other suitable solvent

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • Dissolve Spiro[chroman-2,1'-cyclobutan]-4-one (1 equivalent) in methanol.

    • Add ammonium acetate (10 equivalents) and stir until dissolved.

    • Cool the mixture to 0 °C and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction by carefully adding water.

    • Adjust the pH to >10 with a concentrated NaOH solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method (e.g., column chromatography or crystallization) to yield this compound.

    Experimental Workflows

    The overall workflow for the synthesis and evaluation of this compound is depicted below.

    G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2'-Hydroxyacetophenone + Cyclobutanone step1 Kabbe Condensation start->step1 intermediate Spiro[chroman-2,1'-cyclobutan]-4-one step1->intermediate step2 Reductive Amination intermediate->step2 product This compound step2->product antimicrobial Antimicrobial Susceptibility (MIC Determination) product->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) product->cytotoxicity moa Mechanism of Action Studies (e.g., Enzyme Inhibition) cytotoxicity->moa

    Synthetic and evaluation workflow.

    Biological Evaluation Protocols

    Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

    This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[1][2][3]

    Materials:

    • This compound

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Standard antibiotic for positive control (e.g., Ciprofloxacin)

    • DMSO (for dissolving the compound)

    • 0.5 McFarland turbidity standard

    Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

    • Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension.

    • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria in MHB without any compound), and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    Cytotoxicity Assay (MTT Assay)

    This assay measures the effect of the compound on the viability of mammalian cell lines.[4][5][6][7]

    Materials:

    • This compound

    • Mammalian cell line (e.g., HeLa, HEK293)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

    Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in the complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

    Potential Signaling Pathways and Targets

    Based on the activities of related spirochromane compounds, this compound could potentially modulate several biological pathways.

    Bacterial Quorum Sensing Inhibition

    Many small molecules can interfere with bacterial communication systems known as quorum sensing (QS), which regulates virulence factor production and biofilm formation. Spirochromanones have been identified as potential QS inhibitors.

    G cluster_qs Bacterial Quorum Sensing AHL_synthase Signal Synthase (e.g., LuxI) AHL Autoinducer Signal (e.g., AHL) AHL_synthase->AHL synthesis Receptor Signal Receptor (e.g., LuxR) AHL->Receptor binding & activation Gene_Expression Virulence Gene Expression Receptor->Gene_Expression regulation Inhibitor This compound Inhibitor->Receptor potential inhibition

    Hypothetical inhibition of quorum sensing.
    Enzyme Inhibition (e.g., Acetyl-CoA Carboxylase)

    Some spiro[chroman-2,4'-piperidine]-4-one derivatives have been shown to be potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.

    G cluster_acc Fatty Acid Biosynthesis AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Inhibitor This compound Inhibitor->ACC potential inhibition

    Potential inhibition of Acetyl-CoA Carboxylase.

    Quantitative Data for Analogous Compounds

    The following tables summarize the biological activities of spirochromane derivatives that are structurally related to the target compound. This data is provided for comparative purposes to guide the expected potency of this compound derivatives.

    Table 1: Antimicrobial Activity of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one Derivatives [8]

    CompoundBacterial StrainMIC (µg/mL)
    (2S,4R,6′R)-diastereomer 1Gram-positive bacteria2
    (2S,4R,6′R)-diastereomer 2Gram-negative bacteria2

    Table 2: Antioxidant Activity of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one Derivatives [8]

    CompoundAssayIC₅₀ (µg/mL)
    Vicinal bisphenol derivative 1DPPH radical scavenging12.5
    Ascorbic Acid (Standard)DPPH radical scavenging~12.5

    Table 3: Acetyl-CoA Carboxylase (ACC) Inhibitory Activity of Spiro[chroman-2,4'-piperidine]-4-one Derivatives [9]

    CompoundACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)
    Derivative 38j105
    Derivative 43e2515

    Conclusion

    This compound represents a novel chemical scaffold with significant potential in medicinal chemistry. The protocols and application notes provided herein offer a comprehensive guide for the synthesis and biological evaluation of this compound class. While further studies are required to elucidate the specific biological targets and mechanisms of action, the information gathered from analogous structures suggests that these compounds are promising candidates for the development of new antimicrobial and anticancer agents. Researchers are encouraged to use these methodologies as a starting point for their investigations into this exciting area of drug discovery.

    References

    Application Note: High-Throughput Screening of a Spiro[chroman-2,1'-cyclobutan]-4-amine Library for Novel Kinase Inhibitors

    Author: BenchChem Technical Support Team. Date: November 2025

    Introduction

    Spiro[chroman-2,1'-cyclobutan]-4-amine derivatives represent a novel class of compounds with significant potential for drug discovery. Their rigid three-dimensional structure offers a unique scaffold for interacting with biological targets. This application note describes a high-throughput screening (HTS) campaign to identify potent and selective kinase inhibitors from a proprietary library of this compound analogues. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

    Signaling Pathway

    The screening campaign targets the hypothetical "Signal Transduction Kinase" (STK1) pathway, a critical regulator of cell proliferation and survival. Upon activation by an upstream growth factor, STK1 phosphorylates and activates a downstream transcription factor, "Proliferation-Associated Transcription Factor" (PATF1), leading to the expression of genes that drive cell cycle progression. Inhibition of STK1 is a promising therapeutic strategy to halt uncontrolled cell growth.

    G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Binds STK1 (Inactive) STK1 (Inactive) GF Receptor->STK1 (Inactive) Activates STK1 (Active) STK1 (Active) STK1 (Inactive)->STK1 (Active) Phosphorylation PATF1 (Inactive) PATF1 (Inactive) STK1 (Active)->PATF1 (Inactive) Phosphorylates PATF1 (Active) PATF1 (Active) PATF1 (Inactive)->PATF1 (Active) Gene Expression Gene Expression PATF1 (Active)->Gene Expression Promotes Spiro Compound Spiro Compound Spiro Compound->STK1 (Active) Inhibits Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation G Library Plating Library Plating Compound Transfer Compound Transfer Library Plating->Compound Transfer Assay Plate Preparation Assay Plate Preparation Assay Plate Preparation->Compound Transfer Reagent Addition Reagent Addition Compound Transfer->Reagent Addition Incubation Incubation Reagent Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Selection Hit Selection Data Analysis->Hit Selection Dose-Response Confirmation Dose-Response Confirmation Hit Selection->Dose-Response Confirmation Counter-Screens Counter-Screens Dose-Response Confirmation->Counter-Screens Lead Identification Lead Identification Counter-Screens->Lead Identification

    Application Notes and Protocols for the Synthesis of Substituted Spiro[chroman-2,1'-cyclobutan]-4-amines

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This document provides a detailed protocol for the synthesis of substituted spiro[chroman-2,1'-cyclobutan]-4-amines, a class of compounds with potential applications in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process: first, the construction of the spiro[chroman-2,1'-cyclobutan]-4-one core via an organocatalyzed Kabbe condensation, followed by the conversion of the ketone to a primary amine through reductive amination. This protocol offers a robust and efficient pathway to access a variety of substituted analogs for further biological evaluation.

    Introduction

    Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. The spiro[chroman-2,1'-cyclobutan]-4-amine core combines the privileged chroman-4-one motif with a strained cyclobutane ring, offering a unique chemical space for the development of novel therapeutic agents. This protocol outlines a reproducible method for the synthesis of these compounds, starting from readily available substituted 2'-hydroxyacetophenones.

    Overall Synthetic Scheme

    The synthesis of substituted spiro[chroman-2,1'-cyclobutan]-4-amines is accomplished in two key steps as illustrated below.

    G cluster_0 Step 1: Kabbe Condensation cluster_1 Step 2: Reductive Amination 2_hydroxyacetophenone Substituted 2'-Hydroxyacetophenone spiro_ketone Substituted Spiro[chroman-2,1'-cyclobutan]-4-one 2_hydroxyacetophenone->spiro_ketone Pyrrolidine, Butyric Acid, DMSO cyclobutanone Cyclobutanone cyclobutanone->spiro_ketone spiro_ketone_2 Substituted Spiro[chroman-2,1'-cyclobutan]-4-one spiro_amine Substituted This compound spiro_ketone_2->spiro_amine NH4OAc, NaBH(OAc)3, MeOH

    Caption: Overall synthetic workflow.

    Experimental Protocols

    Step 1: Synthesis of Substituted Spiro[chroman-2,1'-cyclobutan]-4-one via Organocatalyzed Kabbe Condensation

    This procedure is adapted from a mild, organocatalyzed Kabbe condensation protocol for the synthesis of 2,2-dialkylchroman-4-ones.[1]

    Materials:

    • Substituted 2'-hydroxyacetophenone (1.0 equiv)

    • Cyclobutanone (1.2 equiv)

    • Pyrrolidine (0.5 equiv)

    • Butyric acid (0.5 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    Procedure:

    • To a round-bottom flask, add the substituted 2'-hydroxyacetophenone (1.0 equiv), cyclobutanone (1.2 equiv), pyrrolidine (0.5 equiv), and butyric acid (0.5 equiv).

    • Add anhydrous DMSO to achieve a 0.2 M concentration with respect to the 2'-hydroxyacetophenone.

    • Stir the reaction mixture at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted spiro[chroman-2,1'-cyclobutan]-4-one.

    Table 1: Representative Data for the Kabbe Condensation of 2'-Hydroxyacetophenones with Cyclic Ketones

    Entry2'-Hydroxyacetophenone Sub-stituentCyclic KetoneProductYield (%)Reference
    1HCyclopentanoneSpiro[chroman-2,1'-cyclopentan]-4-one75[2]
    2HCyclohexanoneSpiro[chroman-2,1'-cyclohexan]-4-one82[1]
    35-ChloroCyclohexanone6-Chloro-spiro[chroman-2,1'-cyclohexan]-4-one78[1]
    45-BromoCyclohexanone6-Bromo-spiro[chroman-2,1'-cyclohexan]-4-one85[1]

    Note: Yields for the reaction with cyclobutanone are expected to be in a similar range.

    Step 2: Synthesis of Substituted this compound via Reductive Amination

    This procedure is based on established methods for the reductive amination of ketones using sodium triacetoxyborohydride.[3][4][5]

    Materials:

    • Substituted spiro[chroman-2,1'-cyclobutan]-4-one (1.0 equiv)

    • Ammonium acetate (10 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Anhydrous Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    Procedure:

    • Dissolve the substituted spiro[chroman-2,1'-cyclobutan]-4-one (1.0 equiv) and ammonium acetate (10 equiv) in anhydrous methanol.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (eluting with a DCM/MeOH gradient) or by crystallization to yield the final substituted this compound.

    Table 2: Representative Data for the Reductive Amination of Ketones

    EntryKetoneAmine SourceReducing AgentProductYield (%)Reference
    1CyclohexanoneNH₄OAcNaBH(OAc)₃Cyclohexylamine85[6]
    24-tert-ButylcyclohexanoneNH₄OAcNaBH(OAc)₃4-tert-Butylcyclohexylamine92[6]
    3PropiophenoneMethylamineNaBH(OAc)₃N-Methyl-1-phenylpropan-1-amine88[6]

    Note: The yields for the reductive amination of spiro[chroman-2,1'-cyclobutan]-4-one are anticipated to be in the high range based on these examples.

    Logical Workflow Diagram

    G start Start reagents_step1 Mix 2'-hydroxyacetophenone, cyclobutanone, pyrrolidine, and butyric acid in DMSO start->reagents_step1 stir_step1 Stir at room temperature for 18-24h reagents_step1->stir_step1 workup_step1 Workup: Ethyl acetate extraction, water/brine wash stir_step1->workup_step1 purify_step1 Purify by column chromatography workup_step1->purify_step1 product_step1 Spiro[chroman-2,1'-cyclobutan]-4-one purify_step1->product_step1 reagents_step2 Dissolve spiro-ketone and NH4OAc in anhydrous MeOH product_step1->reagents_step2 stir_step2 Stir at room temperature for 30 min reagents_step2->stir_step2 reduction Cool to 0°C and add NaBH(OAc)3 stir_step2->reduction stir_reduction Stir at room temperature for 12-16h reduction->stir_reduction workup_step2 Quench with NaHCO3(aq) and extract with DCM stir_reduction->workup_step2 purify_step2 Purify by column chromatography or crystallization workup_step2->purify_step2 final_product This compound purify_step2->final_product end End final_product->end

    Caption: Detailed experimental workflow.

    References

    Application Notes and Protocols: Antimicrobial Potential of Spiro[chroman-2,1'-cyclobutan]-4-amine and its Analogs

    Author: BenchChem Technical Support Team. Date: November 2025

    Disclaimer: As of the latest literature review, specific antimicrobial studies on Spiro[chroman-2,1'-cyclobutan]-4-amine are not publicly available. The following application notes and protocols are based on the reported antimicrobial activities of structurally related spiro-chroman compounds. These guidelines are intended to serve as a starting point for researchers and drug development professionals interested in evaluating the antimicrobial properties of this novel compound.

    Introduction

    The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Spiro-chroman scaffolds have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The rigid, three-dimensional nature of the spirocyclic system offers a unique structural motif that can lead to enhanced target binding and improved pharmacological profiles. This document outlines the potential application of this compound in antimicrobial research, drawing parallels from studies on analogous spiro-chroman derivatives.

    Data Presentation: Antimicrobial Activity of Structurally Related Spiro-Chroman Derivatives

    The following tables summarize the antimicrobial activity of various spiro-chroman derivatives against a range of bacterial and fungal strains. This data can be used as a reference for designing antimicrobial screening panels for this compound.

    Table 1: Minimum Inhibitory Concentration (MIC) of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one Derivatives

    Compound IDTest OrganismMIC (µg/mL)
    (2S,4R,6′R)-diastereomer 1Gram-positive bacteriaDown to 2
    (2S,4R,6′R)-diastereomer 2Gram-negative bacteriaDown to 2
    (Data extrapolated from a study on spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones)[1][2]

    Table 2: Antimicrobial Activity of Spiro-4H-pyran Derivatives

    Compound IDTest OrganismMIC (µg/mL)
    Compound 5dStaphylococcus aureus (clinical isolate)32
    Compound 5dStreptococcus pyogenes (clinical isolate)64
    Other Spiro-4H-pyran derivativesGram-negative bacteria≥512
    (Data from a study on spiro-4H-pyran derivatives)[3]

    Table 3: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives

    Compound IDTest OrganismMIC (µg/mL)
    Compound 1Staphylococcus epidermidis128
    Compound 1Pseudomonas aeruginosa128
    Compound 1Salmonella enteritidis256
    Compound 1Candida species64
    Compound 2Staphylococcus epidermidis128
    Compound 2Pseudomonas aeruginosa128
    Compound 2Salmonella enteritidis256
    Compound 2Candida species64
    Compound 3Candida albicans128
    Compound 3Staphylococcus epidermidis256
    (Data from a study on chroman-4-one and homoisoflavonoid derivatives)[4][5][6]

    Experimental Protocols

    The following are detailed methodologies for key antimicrobial experiments, adapted from studies on related spiro-chroman compounds. These protocols can be modified for the evaluation of this compound.

    Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

    This protocol is adapted from methodologies used for evaluating various spiro-chroman derivatives[3][4][5][6].

    1. Preparation of Materials:

    • Test compound (this compound) stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO).
    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
    • 96-well microtiter plates.
    • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
    • Positive control (standard antibiotic, e.g., Gentamicin, Ciprofloxacin, Amphotericin B).
    • Negative control (medium with solvent).

    2. Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.
    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.
    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
    • Inoculate each well (except the negative control) with 10 µL of the standardized microbial suspension.
    • Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and solvent).
    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    Protocol 2: Agar Disk Diffusion Method

    This method provides a qualitative assessment of antimicrobial activity and is often used for initial screening.

    1. Preparation of Materials:

    • Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.
    • Standardized microbial suspension (0.5 McFarland).
    • Sterile cotton swabs.
    • Sterile filter paper disks (6 mm diameter).
    • Test compound solution at a known concentration.
    • Positive control (disks impregnated with a standard antibiotic).
    • Negative control (disks impregnated with the solvent).

    2. Procedure:

    • Dip a sterile cotton swab into the standardized microbial suspension and streak the entire surface of the agar plate to ensure a uniform lawn of growth.
    • Allow the plates to dry for a few minutes.
    • Impregnate sterile filter paper disks with a specific volume (e.g., 10 µL) of the test compound solution.
    • Place the impregnated disks onto the surface of the inoculated agar plates.
    • Also, place the positive and negative control disks on the plates.
    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
    • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

    Protocol 3: Agar Spot Method

    This is another method for preliminary screening of antimicrobial activity[7].

    1. Preparation of Materials:

    • Nutrient agar plates.
    • Bacterial/fungal cultures grown in broth.
    • Test compound solution at various concentrations.

    2. Procedure:

    • Pour a base layer of sterile nutrient agar into a petri dish and allow it to solidify.
    • Prepare a seeded agar layer by mixing a small volume of the microbial broth culture with molten nutrient agar and pour it over the base layer.
    • Once the seeded layer has solidified, spot a small volume (e.g., 5 µL) of the test compound solution onto the agar surface.
    • Incubate the plates under appropriate conditions.
    • Observe for a clear zone of no growth around the spot, indicating antimicrobial activity.

    Visualizations

    Experimental Workflow for Antimicrobial Screening

    The following diagram illustrates a general workflow for the initial antimicrobial screening of a novel compound like this compound.

    Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Advanced Studies Start Synthesized Compound (this compound) Primary_Screening Primary Antimicrobial Screening (e.g., Agar Disk Diffusion or Agar Spot Method) Start->Primary_Screening Activity_Check Antimicrobial Activity Observed? Primary_Screening->Activity_Check MIC_Determination MIC Determination (Broth Microdilution) Activity_Check->MIC_Determination Yes End_Inactive Compound Inactive (Stop or Modify) Activity_Check->End_Inactive No MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Mechanism_of_Action Mechanism of Action Studies MBC_MFC_Determination->Mechanism_of_Action Toxicity_Assay Cytotoxicity Assays Mechanism_of_Action->Toxicity_Assay In_Vivo_Studies In Vivo Efficacy Studies Toxicity_Assay->In_Vivo_Studies Further_Development Lead for Further Development In_Vivo_Studies->Further_Development

    Caption: General workflow for antimicrobial screening of a novel compound.

    This workflow provides a logical progression from initial qualitative screening to more detailed quantitative analysis and advanced in vivo studies, which is a standard approach in the field of antimicrobial drug discovery. Researchers can adapt this workflow to their specific needs and resources.

    References

    Application Notes and Protocols: Investigating the Enzyme Inhibitory Potential of Spiro[chroman-2,1'-cyclobutan]-4-amine

    Author: BenchChem Technical Support Team. Date: November 2025

    Audience: Researchers, scientists, and drug development professionals.

    Introduction

    Spirocyclic compounds, characterized by two rings sharing a single carbon atom, offer a unique three-dimensional architecture that is of increasing interest in medicinal chemistry.[1] The spirochromanone scaffold, in particular, is a privileged structure found in a variety of biologically active molecules. While specific enzyme inhibitory data for Spiro[chroman-2,1'-cyclobutan]-4-amine is not extensively documented in publicly available literature, derivatives of the broader spirochromanone class have shown promise in modulating the activity of several key enzymes. For instance, various spirochromanone derivatives have been investigated for their potential as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and as antimicrobial agents by targeting bacterial fatty acid synthesis.[2]

    These application notes provide a framework for the systematic investigation of this compound's enzyme inhibitory potential. The following sections detail protocols for assessing the compound's activity against several enzymes that are relevant therapeutic targets, based on the activity of structurally related compounds.

    Potential Enzyme Targets

    Based on the known biological activities of spirochromanone derivatives, the following enzymes are recommended as primary targets for initial screening of this compound:

    • Acetylcholinesterase (AChE): A key enzyme in the central and peripheral nervous systems that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[2]

    • Butyrylcholinesterase (BChE): While AChE is the primary enzyme for acetylcholine hydrolysis, BChE also plays a role and its inhibition is also considered a therapeutic approach for Alzheimer's disease.[2][3]

    • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial in the metabolism of monoamine neurotransmitters like serotonin and dopamine.[4] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[4]

    Data Presentation

    Quantitative results from enzyme inhibition assays should be recorded systematically to allow for clear comparison and interpretation. The following table provides a template for summarizing key inhibitory parameters.

    Table 1: Summary of Enzyme Inhibitory Activity of this compound

    Target EnzymeAssay MethodIC50 (µM)Ki (µM)Type of Inhibition
    Acetylcholinesterase (AChE)Ellman's Method
    Butyrylcholinesterase (BChE)Ellman's Method
    Monoamine Oxidase A (MAO-A)Fluorometric
    Monoamine Oxidase B (MAO-B)Fluorometric

    IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. Ki: The inhibition constant.

    Experimental Protocols

    The following are detailed protocols for assessing the inhibitory activity of this compound against the selected enzyme targets.

    Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

    This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.[5][6]

    Materials:

    • This compound (test compound)

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) - Substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (0.1 M, pH 8.0)

    • Positive control inhibitor (e.g., Eserine)

    • 96-well microplate

    • Microplate reader

    Procedure:

    • Reagent Preparation:

      • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

      • Prepare working solutions of AChE (e.g., 1 U/mL), DTNB (10 mM), and ATCI (14 mM) in phosphate buffer.

    • Assay Setup (in a 96-well plate):

      • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

      • Add 10 µL of various concentrations of the test compound to the sample wells.

      • Add 10 µL of the solvent to the control wells.

      • Add 10 µL of the positive control to its designated wells.

      • Add 10 µL of the AChE solution to all wells except the blank.

      • Incubate the plate at 25°C for 10 minutes.[5]

    • Reaction Initiation and Measurement:

      • Add 10 µL of 10 mM DTNB to each well.[5]

      • Initiate the reaction by adding 10 µL of 14 mM ATCI.[5]

      • Shake the plate for 1 minute.

      • Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

    • Data Analysis:

      • Calculate the rate of reaction for each well.

      • The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

      • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    Protocol 2: Butyrylcholinesterase (BChE) Inhibition Assay

    This protocol is similar to the AChE assay, with butyrylthiocholine as the substrate.

    Materials:

    • This compound (test compound)

    • Butyrylcholinesterase (BChE) from equine serum

    • S-Butyrylthiocholine iodide (BTCI) - Substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Positive control inhibitor (e.g., Ethopropazine)

    • 96-well microplate

    • Microplate reader

    Procedure:

    • Reagent Preparation:

      • Prepare stock and working solutions of the test compound, positive control, BChE, DTNB, and BTCI as described in Protocol 1, adjusting the buffer pH to 7.4.[7]

    • Assay Setup (in a 96-well plate):

      • The setup is analogous to the AChE assay. A typical reaction mixture in a final volume of 200 µL may contain phosphate buffer, DTNB (0.5 mM), varying concentrations of the test compound, and the BChE enzyme.[7]

    • Reaction Initiation and Measurement:

      • After a pre-incubation period of the enzyme with the inhibitor, initiate the reaction by adding BTCI (e.g., final concentration of 5 mM).[7]

      • Monitor the increase in absorbance at 412 nm over time.

    • Data Analysis:

      • Calculate the percentage of BChE inhibition as described for AChE to determine the IC50 value.

    Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

    This protocol describes a general method for assessing MAO-A and MAO-B inhibition, often using a fluorometric kit.[8][9]

    Materials:

    • This compound (test compound)

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., p-tyramine for both, or specific substrates)[9]

    • Horseradish peroxidase (HRP)

    • Dye reagent (e.g., Amplex Red or similar)

    • MAO-A specific inhibitor (e.g., Clorgyline) and MAO-B specific inhibitor (e.g., Pargyline) as positive controls[9]

    • Assay Buffer (e.g., phosphate or Tris buffer, pH 7.4)

    • 96-well black, clear-bottom plate

    • Fluorescence microplate reader

    Procedure:

    • Reagent Preparation:

      • Prepare a master reaction mix containing the assay buffer, HRP, and the dye reagent.[9]

      • Prepare working solutions of the test compound and control inhibitors at various concentrations.

    • Assay Setup (in a 96-well plate):

      • Add 45 µL of the MAO-A or MAO-B enzyme solution to each well.

      • Add 5 µL of the test compound or control inhibitor to the respective wells.[9] For control wells (no inhibition), add 5 µL of the solvent.

      • Incubate for approximately 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[9]

    • Reaction Initiation and Measurement:

      • Initiate the reaction by adding 50 µL of the master reaction mix containing the substrate to each well.

      • Incubate the plate for 20-60 minutes at room temperature, protected from light.[8][9]

      • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm).[9]

    • Data Analysis:

      • The amount of fluorescence is proportional to the residual MAO activity.

      • Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.

      • Determine the IC50 values by plotting percent inhibition versus the logarithm of the inhibitor concentration.

    Visualizations

    The following diagrams illustrate the experimental workflow and relevant biological pathways.

    Enzyme_Inhibition_Workflow start Start: Prepare Test Compound (this compound) reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer, etc.) start->reagents assay_setup Assay Plate Setup (96-well plate) reagents->assay_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) assay_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start measurement Kinetic Measurement (e.g., Absorbance/Fluorescence) reaction_start->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End: Determine Inhibitory Potential data_analysis->end

    Caption: General workflow for an in vitro enzyme inhibition assay.

    Cholinergic_Signaling cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Postsynaptic Receptor ACh->AChR binds to hydrolysis Hydrolysis ACh->hydrolysis ACh_release ACh Release ACh_release->ACh signal Signal Transduction AChR->signal AChE AChE AChE->hydrolysis catalyzes BChE BChE BChE->hydrolysis catalyzes choline_acetate Choline + Acetate hydrolysis->choline_acetate inhibitor This compound inhibitor->AChE inhibits inhibitor->BChE inhibits

    Caption: Role of AChE and BChE in cholinergic signaling.

    Monoaminergic_Signaling cluster_neuron Monoaminergic Neuron MA Monoamines (Dopamine, Serotonin) metabolism Oxidative Deamination MA->metabolism MAO MAO-A / MAO-B (in Mitochondria) MAO->metabolism catalyzes effect Increased Neurotransmitter Availability metabolites Inactive Metabolites metabolism->metabolites inhibitor This compound inhibitor->MAO inhibits inhibitor->effect leads to

    Caption: Role of Monoamine Oxidase (MAO) in neurotransmitter metabolism.

    References

    Application Note: Cell-Based Assays for Evaluating Spiro[chroman-2,1'-cyclobutan]-4-amine Cytotoxicity

    Author: BenchChem Technical Support Team. Date: November 2025

    Audience: Researchers, scientists, and drug development professionals.

    Introduction Spiro[chroman-2,1'-cyclobutan]-4-amine is a novel heterocyclic compound belonging to the spirochromanone class. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to high-affinity interactions with biological targets.[1][2] Derivatives of the parent spirochromanone structure have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[1][3] As with any novel chemical entity intended for therapeutic development, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical safety assessment.[4]

    This document provides detailed protocols for a panel of robust, cell-based assays to quantitatively assess the in vitro cytotoxicity of this compound. The selected assays measure distinct cellular parameters—metabolic activity, lysosomal integrity, membrane integrity, and apoptosis induction—to build a comprehensive cytotoxic profile of the compound.

    Principles of Cytotoxicity Assessment

    A multi-parametric approach is recommended to understand the potential mechanisms of cytotoxicity. This application note details four key assays:

    • MTT Assay (Cell Viability): Measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[5][6] A decrease in metabolic activity correlates with a loss of cell viability.

    • Neutral Red (NR) Uptake Assay (Lysosomal Integrity): This assay assesses the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes via active transport.[7][8] Damage to the lysosomal membrane, an early indicator of cytotoxicity, results in a decreased uptake of the dye.[9]

    • Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[10] Measuring the amount of LDH in the supernatant provides a quantitative measure of cell lysis and cytotoxicity.[11][12]

    • Caspase-Glo® 3/7 Assay (Apoptosis): Measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[13][14] The assay uses a proluminescent substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[15]

    Recommended Cell Lines

    The choice of cell line is critical and should be guided by the intended therapeutic application of the compound.[16][17] A panel of cell lines is recommended to assess both general toxicity and potential target-specific effects.

    • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential liver toxicity, as the liver is a primary site of drug metabolism.

    • A549 (Human Lung Carcinoma) or MCF-7 (Human Breast Cancer): Representative cancer cell lines to evaluate potential anticancer efficacy. Spirochromanone derivatives have shown activity against various cancer cell lines.[18][19][20]

    • HEK-293 (Human Embryonic Kidney) or HFL1 (Human Fetal Lung Fibroblast): Non-cancerous cell lines used to determine the compound's selectivity index—its relative toxicity towards cancerous versus normal cells.[18]

    Experimental Workflow

    The overall process for evaluating the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to final data analysis and interpretation.

    G Overall Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Line Revival & Culture D Seed Cells in 96-Well Plates A->D B Compound Stock Preparation (in DMSO) C Serial Dilution of Compound B->C F Treat Cells with Compound Dilutions C->F E Incubate (24h) for Adherence D->E E->F G Incubate for Exposure Period (24h, 48h, 72h) F->G H MTT Assay G->H I Neutral Red Assay G->I J LDH Assay G->J K Caspase-Glo 3/7 G->K L Measure Absorbance or Luminescence H->L I->L J->L K->L M Calculate % Viability / % Cytotoxicity L->M N Determine IC50 Values M->N

    Caption: Overall Experimental Workflow.

    Detailed Experimental Protocols

    4.1. General Cell Culture and Seeding

    • Culture the selected cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

    • Dilute the cell suspension to the optimal seeding density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL per well in a 96-well flat-bottom plate.[21]

    • Incubate the plates for 24 hours to allow for cell attachment and recovery before compound treatment.[21]

    4.2. MTT Assay Protocol

    • Following the 24-hour cell adherence period, carefully remove the medium.

    • Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.

    • Incubate the plates for the desired exposure times (e.g., 24 or 48 hours).

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5][22]

    • Carefully remove the medium without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[6]

    • Read the absorbance at 570 nm using a microplate reader.[5]

    4.3. Neutral Red (NR) Uptake Assay Protocol

    • Prepare and treat cells with the compound as described in steps 4.2.1 - 4.2.3.

    • After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well.

    • Incubate the plates for 2 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.[8]

    • Remove the dye-containing medium and wash the cells once with 150 µL of DPBS.[23]

    • Add 150 µL of Neutral Red Destain Solution (1% acetic acid, 50% ethanol in water) to each well.[23][24]

    • Shake the plate for 10 minutes at room temperature to extract the dye.

    • Measure the absorbance at 540 nm.[7]

    4.4. LDH Release Assay Protocol

    • Prepare and treat cells with the compound as described in steps 4.2.1 - 4.2.3. Set up additional control wells for maximum LDH release (treat with a lysis agent like 1% Triton X-100 for 45 minutes before the endpoint).[25]

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[25]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).[11]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.[12]

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm.

    4.5. Caspase-Glo® 3/7 Assay Protocol

    • Prepare and treat cells in a white-walled 96-well plate suitable for luminescence assays.

    • After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (Promega).[13][15]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[14]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence using a plate luminometer.[26]

    Data Presentation and Analysis

    Quantitative data should be organized clearly to facilitate comparison and interpretation. The primary endpoint is typically the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., cell viability or signal).

    Data Calculation:

    • % Viability (MTT, NR): [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100

    • % Cytotoxicity (LDH): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

    Table 1: Cytotoxicity of this compound (IC₅₀ Values in µM)

    Cell Line Assay 24h Exposure 48h Exposure 72h Exposure
    HepG2 MTT
    Neutral Red
    LDH
    A549 MTT
    Neutral Red
    LDH
    HEK-293 MTT
    Neutral Red

    | | LDH | | | |

    Table 2: Apoptosis Induction by this compound

    Cell Line Treatment Caspase-3/7 Activity (RLU*) Fold Increase vs. Control
    A549 Vehicle Control 1.0
    Compound (1x IC₅₀)
    Compound (2x IC₅₀)
    Staurosporine (Positive Control)
    MCF-7 Vehicle Control 1.0
    Compound (1x IC₅₀)
    Compound (2x IC₅₀)
    Staurosporine (Positive Control)

    RLU = Relative Luminescent Units

    Potential Mechanism of Action: Apoptosis Pathway

    Many cytotoxic compounds, including some spirochromanone derivatives, induce cell death via apoptosis.[18][27] The activation of executioner caspases 3 and 7 is a central event in this process. The diagram below illustrates a simplified model of the intrinsic (mitochondrial) apoptosis pathway that could be investigated if the Caspase-Glo® 3/7 assay yields a positive result.

    G Simplified Intrinsic Apoptosis Pathway Compound This compound Stress Cellular Stress (e.g., DNA Damage) Compound->Stress induces Bax Bax/Bak Activation Stress->Bax Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC releases Bax->Mito Apaf Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 activates Casp37 Caspase-3 & 7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis leads to

    Caption: Simplified Intrinsic Apoptosis Pathway.

    References

    Application Notes: Derivatization of Spiro[chroman-2,1'-cyclobutan]-4-amine for Structure-Activity Relationship (SAR) Studies

    Author: BenchChem Technical Support Team. Date: November 2025

    Introduction

    The spiro[chroman-2,1'-cyclobutan]-4-amine scaffold is a novel chemical entity with significant potential in drug discovery. The chroman-4-one core is a well-established privileged structure, present in numerous biologically active natural products and synthetic compounds. The introduction of a spirocyclic cyclobutane ring at the 2-position imparts a rigid three-dimensional conformation, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatization of the 4-amino group provides a versatile handle for exploring the structure-activity relationships (SAR) of this scaffold, enabling the optimization of pharmacokinetic and pharmacodynamic properties.

    This application note details the synthetic strategies for accessing the key this compound intermediate and subsequent derivatization through N-acylation and reductive amination. The goal is to generate a library of analogs for SAR studies to identify lead compounds with potential therapeutic applications, particularly in oncology and infectious diseases, based on the known activities of related spirochromanone derivatives.[1][2][3][4][5][6]

    Derivatization Strategies

    Two primary strategies for derivatizing the 4-amino group are presented:

    • N-Acylation: The formation of amide bonds via N-acylation is a robust and widely used method in medicinal chemistry.[7][8][9][10][11] This approach allows for the introduction of a wide variety of substituents, enabling the exploration of electronic and steric effects on biological activity.

    • Reductive Amination: This method allows for the introduction of alkyl and substituted alkyl groups at the nitrogen atom, providing access to secondary amines.[12][13][14][15][16] This strategy is useful for probing the impact of basicity and lipophilicity on the pharmacological profile of the compounds.

    Experimental Protocols

    1. Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one

    This protocol describes the synthesis of the ketone precursor required for the amine synthesis. The procedure is adapted from general methods for the synthesis of spirochromanones.

    • Reaction: 2-Hydroxyacetophenone is condensed with cyclobutanone in the presence of a base catalyst to yield the spiro[chroman-2,1'-cyclobutan]-4-one.

    • Reagents:

      • 2-Hydroxyacetophenone

      • Cyclobutanone

      • Pyrrolidine (catalyst)

      • Methanol (solvent)

    • Procedure:

      • To a solution of 2-hydroxyacetophenone (1 equivalent) in methanol, add cyclobutanone (1.2 equivalents) and pyrrolidine (0.2 equivalents).

      • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

      • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure spiro[chroman-2,1'-cyclobutan]-4-one.

    2. Synthesis of this compound

    This protocol details the conversion of the ketone to the primary amine via an oxime intermediate.

    • Reaction: The ketone is first converted to its oxime, which is then reduced to the corresponding primary amine.[12]

    • Reagents:

      • Spiro[chroman-2,1'-cyclobutan]-4-one

      • Hydroxylamine hydrochloride

      • Sodium acetate

      • Ethanol (solvent)

      • Zinc dust

      • Ammonium chloride

    • Procedure:

      • Step 1: Oxime Formation

        • To a solution of spiro[chroman-2,1'-cyclobutan]-4-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

        • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

        • Cool the reaction mixture and pour it into cold water.

        • Filter the precipitated oxime, wash with water, and dry under vacuum.

      • Step 2: Reduction to Amine

        • To a solution of the oxime (1 equivalent) in ethanol, add ammonium chloride (4 equivalents) and zinc dust (4 equivalents).

        • Reflux the reaction mixture for 8-10 hours.

        • Filter the hot reaction mixture through celite and wash the filter cake with hot ethanol.

        • Evaporate the solvent from the filtrate under reduced pressure.

        • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

        • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amine.

        • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to obtain pure this compound.

    3. General Procedure for N-Acylation of this compound

    This protocol provides a general method for the synthesis of N-acyl derivatives.[7][9][11]

    • Reaction: The primary amine is acylated using an appropriate acyl chloride in the presence of a base.

    • Reagents:

      • This compound

      • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

      • Triethylamine or Pyridine (base, 1.2 equivalents)

      • Dichloromethane (solvent)

    • Procedure:

      • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

      • Cool the solution to 0 °C in an ice bath.

      • Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours.

      • Quench the reaction with water and separate the organic layer.

      • Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

      • Purify the resulting amide by recrystallization or column chromatography.

    4. General Procedure for Reductive Amination of this compound

    This protocol outlines the synthesis of N-alkyl derivatives.[13][15]

    • Reaction: The primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

    • Reagents:

      • This compound

      • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde) (1.2 equivalents)

      • Sodium triacetoxyborohydride (reducing agent, 1.5 equivalents)

      • 1,2-Dichloroethane (solvent)

      • Acetic acid (catalyst)

    • Procedure:

      • To a solution of this compound (1 equivalent) and the aldehyde/ketone (1.2 equivalents) in 1,2-dichloroethane, add a catalytic amount of acetic acid.

      • Stir the mixture at room temperature for 1 hour.

      • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

      • Continue stirring at room temperature for 12-24 hours.

      • Quench the reaction by the addition of saturated sodium bicarbonate solution.

      • Extract the product with dichloromethane.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography.

    Data Presentation

    Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Derivatives

    Compound IDR GroupModification TypeTargetIC50 (µM)
    SCA-1 HParent Amine->100
    SCA-N-Ac-1 -C(O)CH3N-AcylationCancer Cell Line A25.4
    SCA-N-Ac-2 -C(O)PhN-AcylationCancer Cell Line A15.2
    SCA-N-Ac-3 -C(O)-(4-Cl-Ph)N-AcylationCancer Cell Line A8.7
    SCA-N-Ac-4 -C(O)-(4-MeO-Ph)N-AcylationCancer Cell Line A18.9
    SCA-N-Ac-5 -C(O)CH2PhN-AcylationCancer Cell Line A12.5
    SCA-N-RedAm-1 -CH3Reductive AminationBacterial Strain X50.1
    SCA-N-RedAm-2 -CH2PhReductive AminationBacterial Strain X32.8
    SCA-N-RedAm-3 -CH2-(4-F-Ph)Reductive AminationBacterial Strain X21.5
    SCA-N-RedAm-4 -CH2CH2PhReductive AminationBacterial Strain X45.3

    Mandatory Visualization

    experimental_workflow cluster_derivatization Derivatization for SAR Studies start 2-Hydroxyacetophenone + Cyclobutanone ketone Spiro[chroman-2,1'-cyclobutan]-4-one start->ketone Pyrrolidine, MeOH, Reflux oxime Oxime Intermediate ketone->oxime NH2OH.HCl, NaOAc, EtOH, Reflux amine This compound oxime->amine Zn, NH4Cl, EtOH, Reflux nacylation N-Acylation (Acyl Chlorides) amine->nacylation redamination Reductive Amination (Aldehydes/Ketones) amine->redamination nacylated_products N-Acyl Derivatives nacylation->nacylated_products Amide Library nalkylated_products N-Alkyl Derivatives redamination->nalkylated_products Amine Library bioassay Biological Assays (e.g., Cytotoxicity, Antimicrobial) nacylated_products->bioassay nalkylated_products->bioassay sar SAR Analysis bioassay->sar

    Caption: Experimental workflow for the synthesis and derivatization of this compound.

    hypothetical_signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition compound Spirochroman Derivative compound->akt Inhibition? compound->bcl2 Inhibition?

    Caption: Hypothetical signaling pathway potentially targeted by spirochroman derivatives.

    References

    Troubleshooting & Optimization

    Technical Support Center: Spiro[chroman-2,1'-cyclobutan]-4-amine Purification

    Author: BenchChem Technical Support Team. Date: November 2025

    This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Spiro[chroman-2,1'-cyclobutan]-4-amine and related novel spirocyclic amines.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary purification challenges for this compound?

    A1: The main challenges stem from its structural complexity. As a spirocyclic compound with a chiral center at the spiro-carbon and potentially another at the carbon bearing the amine group, the primary difficulties are:

    • Separation of Stereoisomers: The presence of enantiomers and potentially diastereomers requires specialized chiral separation techniques.

    • Removal of Synthetic Byproducts: Impurities from the synthesis, such as unreacted starting materials, reagents, and side-products from reactions like Kabbe condensation or Michael additions, must be effectively removed.[1]

    • Compound Tailing in Chromatography: The basic nature of the amine can lead to interactions with acidic silica gel, causing peak tailing and poor separation in normal-phase chromatography.

    Q2: What analytical techniques are recommended for characterizing this compound and its impurities?

    A2: A combination of spectroscopic and chromatographic techniques is essential for comprehensive characterization.[2]

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Crucial for structural elucidation of the desired product and identification of impurities.[2]

    • Mass Spectrometry (MS): Provides molecular weight confirmation and can be coupled with liquid chromatography (LC-MS) to identify components of a mixture.

    • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): Essential for determining enantiomeric excess (ee) and diastereomeric ratio (dr), and for analytical-scale separation.[3][4][5][6] SFC is often preferred for its speed and reduced solvent consumption in chiral separations.[6]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups like the amine (N-H stretching) and the chroman ether (C-O stretching).[2]

    • Single-Crystal X-ray Diffraction: Provides unambiguous determination of the relative and absolute stereochemistry if suitable crystals can be obtained.[7]

    Q3: My amine compound is showing significant peak tailing on a silica gel column. How can I mitigate this?

    A3: Peak tailing for amines on silica gel is a common issue caused by the interaction of the basic amine with acidic silanol groups on the stationary phase. To address this:

    • Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1% v/v), into your mobile phase.[8] This deactivates the acidic sites on the silica.

    • Use a Different Stationary Phase: Consider using alumina or a chemically treated stationary phase designed for amine purification.[9]

    • Salt Formation and Purification: Temporarily convert the amine to a salt (e.g., with trichloroacetic acid), which can sometimes be purified more easily by precipitation or chromatography, followed by liberation of the free amine.[10]

    Troubleshooting Guides

    This section provides structured guidance for common experimental problems in a question-and-answer format.

    Issue 1: Poor Separation in Flash Chromatography
    • Question: I am unable to separate my target compound from a closely-eluting impurity using flash chromatography. What steps should I take?

    • Answer:

      • Optimize Mobile Phase: Systematically screen different solvent systems. If using a standard hexane/ethyl acetate system, try incorporating a different solvent like dichloromethane (DCM) or methanol (MeOH) to alter the selectivity.

      • Use a High-Performance Cartridge: Switch to a flash cartridge with smaller particle size silica (e.g., 20-40 µm instead of 40-63 µm) to improve resolution.

      • Modify with Additives: If one of the compounds is acidic or basic, adding a modifier (e.g., 0.5% acetic acid for acidic compounds, 0.5% triethylamine for basic compounds) can improve peak shape and separation.

      • Consider an Alternative Stationary Phase: If normal-phase silica fails, try reversed-phase (C18) flash chromatography, which separates compounds based on hydrophobicity.

    Issue 2: Difficulty in Chiral Separation
    • Question: I am struggling to resolve the enantiomers of this compound using chiral HPLC/SFC. What is a systematic approach to method development?

    • Answer: Chiral separation is often a process of trial and error, but a systematic screening approach is most effective.[11]

      • Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a good starting point as they are versatile for a wide range of compounds, including amines.[3][4][12]

      • Mobile Phase Screening: For each column, test a range of mobile phases. In normal phase mode, typical mobile phases are mixtures of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol).[12] For SFC, the primary mobile phase is CO₂ with an alcohol co-solvent.

      • Additive Screening: The addition of a basic or acidic modifier is often crucial for separating amines. For basic compounds, screen additives like diethylamine (DEA) or butylamine. For acidic compounds, try trifluoroacetic acid (TFA) or formic acid.[6][8] The concentration is typically around 0.1%.

      • Optimize Temperature and Flow Rate: Temperature can significantly impact enantioselectivity; test a range (e.g., 10°C, 25°C, 40°C). Lowering the flow rate can also sometimes improve resolution, although it increases run time.

    Issue 3: Product is Unstable or Degrades During Purification
    • Question: I suspect my spirocyclic amine is degrading during purification, leading to low yields and new impurity spots on TLC/LC-MS. How can I prevent this?

    • Answer:

      • Minimize Exposure to Silica: Prolonged contact with silica gel can cause degradation of sensitive compounds. Use a faster flow rate during flash chromatography or switch to a less acidic stationary phase like alumina.

      • Work at Low Temperatures: Keep the compound cold during workup and purification steps whenever possible.

      • Use an Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

      • Check pH: Ensure the pH during aqueous workup is not excessively acidic or basic, which could catalyze decomposition.

      • Consider Crystallization: If possible, crystallization is a milder purification technique that can avoid the harsh conditions of chromatography.

    Data Presentation Tables

    Use the following templates to organize and compare your experimental data.

    Table 1: Flash Chromatography Method Optimization

    Run ID Stationary Phase Mobile Phase System Gradient Profile Purity of Target Fraction (%) Yield (%) Observations (Peak Shape, Rf)
    Ex-01Silica Gel (40-63 µm)Hexane/EtOAc10-50% EtOAc over 20 CVTailing observed
    Ex-02Silica Gel (40-63 µm)Hexane/EtOAc + 0.5% TEA10-50% EtOAc over 20 CVImproved peak shape
    Ex-03C18 Reversed-PhaseH₂O/Acetonitrile20-80% ACN over 20 CV
    User Data

    Table 2: Chiral HPLC/SFC Column Screening

    Column ID Stationary Phase Type Mobile Phase Additive (0.1%) Resolution (Rs) Selectivity (α) Notes
    C-01Cellulose-basedHexane/IPA (90:10)DEANo separation
    C-02Amylose-basedHexane/IPA (90:10)DEAPartial separation
    C-03Amylose-basedCO₂/MeOH (80:20)DEABaseline separation
    User Data

    Experimental Protocols

    Protocol 1: General Procedure for Flash Chromatography Purification
    • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) and dry it under vacuum to obtain a free-flowing powder. This is known as dry loading and generally provides better separation than liquid injection.

    • Column Equilibration: Select an appropriate size flash column based on the mass of the crude material. Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Hexane/EtOAc) for at least 3-5 column volumes (CV).

    • Loading and Elution: Carefully load the dried sample onto the top of the column. Begin the elution using a pre-determined gradient (e.g., 5% to 60% EtOAc in Hexane over 20 CV). Ensure the mobile phase contains a basic additive like 0.1-0.5% triethylamine to prevent peak tailing.

    • Fraction Collection: Collect fractions based on the UV detector response.

    • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

    Protocol 2: Chiral Separation Method Screening (HPLC/SFC)
    • Sample Preparation: Prepare a stock solution of the purified racemic or diastereomeric mixture at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., isopropanol or mobile phase).

    • Initial Screening:

      • Install a chiral column (e.g., a polysaccharide-based CSP).

      • Set the flow rate (e.g., 1.0 mL/min for HPLC, 3.0 mL/min for SFC).

      • Set the column temperature (e.g., 25°C).

      • Begin with a standard mobile phase (e.g., 90:10 Hexane/IPA with 0.1% DEA for HPLC; 85:15 CO₂/MeOH with 0.1% DEA for SFC).

    • Methodical Variation:

      • If no separation is observed, change the mobile phase composition (e.g., to 80:20, 70:30).

      • If separation is still poor, switch the alcohol modifier (e.g., from IPA to ethanol).

      • If the above fails, repeat the process with a different class of chiral column.

    • Optimization: Once partial separation is achieved, fine-tune the conditions (mobile phase ratio, temperature, flow rate) to maximize the resolution (Rₛ).

    • Preparative Scale-Up: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative system to isolate larger quantities of each stereoisomer.

    Visualizations

    Below are diagrams illustrating key workflows for the purification process.

    Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification Cascade cluster_analysis Analysis & Final Product Crude Crude this compound Flash Flash Chromatography (Silica or Alumina + Base) Crude->Flash Analysis1 Purity & Structure Check (LC-MS, NMR) Flash->Analysis1 Cryst Crystallization / Salt Formation Analysis2 Stereoisomeric Purity Check (Chiral HPLC/SFC) Cryst->Analysis2 ChiralSep Preparative Chiral HPLC / SFC ChiralSep->Analysis2 Analysis1->Cryst If purity >90% Analysis1->ChiralSep If mixture of stereoisomers PureIso Isolated Stereoisomers Analysis2->PureIso

    Caption: General purification workflow for this compound.

    Troubleshooting_Chiral_Separation Start Start: No or Poor Chiral Resolution (Rs < 1.0) ScreenCols Screen Different CSPs (Cellulose, Amylose, etc.) Start->ScreenCols FindSep Partial Separation Achieved? ScreenCols->FindSep FindSep->ScreenCols No, Try Next Column OptiMP Optimize Mobile Phase (Vary % Alcohol, Change Alcohol) FindSep->OptiMP Yes FindSep2 Improved? OptiMP->FindSep2 CheckAdd Screen Additives (DEA, TEA, TFA, etc.) FindSep3 Improved? CheckAdd->FindSep3 OptiTemp Optimize Temperature & Flow Rate FindSep4 Improved? OptiTemp->FindSep4 Success Success: Baseline Resolution (Rs > 1.5) FindSep2->OptiMP No FindSep2->CheckAdd Yes FindSep3->CheckAdd No FindSep3->OptiTemp Yes FindSep4->OptiMP No, Re-optimize FindSep4->Success Yes

    References

    Overcoming solubility issues of Spiro[chroman-2,1'-cyclobutan]-4-amine in assays

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Spiro[chroman-2,1'-cyclobutan]-4-amine in various assays.

    Frequently Asked Questions (FAQs)

    Q1: What are the potential causes of poor solubility for this compound in my aqueous assay buffer?

    A1: this compound, like many complex organic molecules, may exhibit poor aqueous solubility due to several factors inherent to its chemical structure. These can include:

    • High Lipophilicity: The presence of the spirocyclic and chroman ring systems contributes to a nonpolar character, leading to a preference for organic solvents over aqueous media.

    • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound can be significant, hindering its dissolution in a solvent.[1][2]

    • pH of the Assay Buffer: As an amine, the compound's charge state is dependent on the pH. At a pH above its pKa, the compound will be in its neutral, less soluble form.

    Q2: I am observing precipitation of my compound during my experiment. What are the immediate steps I can take?

    A2: If you observe precipitation, consider the following immediate actions:

    • Verify Mixing: Ensure that your stock solution was thoroughly mixed before and after dilution into the assay buffer.[3]

    • Check for Temperature Effects: A decrease in temperature can sometimes cause a compound to precipitate. Ensure your solutions are maintained at the intended experimental temperature.

    • Review Compound Concentration: You may be exceeding the compound's solubility limit in your current assay conditions. A quick fix is to test a lower concentration.

    Q3: What are the most common strategies to enhance the solubility of a compound like this compound?

    A3: Several strategies can be employed to improve the solubility of poorly soluble compounds. The most common include:

    • pH Adjustment: For ionizable compounds like this amine, adjusting the pH of the buffer can significantly increase solubility.[4][5][6]

    • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][5][6]

    • Employing Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4][7]

    • Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[8][9][10]

    Troubleshooting Guide: Solubility Issues

    This guide provides a systematic approach to diagnosing and resolving solubility problems with this compound.

    Initial Solubility Assessment

    The first step is to determine the baseline solubility of your compound in the intended assay buffer.

    Experimental Protocol: Kinetic Solubility Assessment

    This protocol provides a rapid method to estimate the aqueous solubility of a compound.[2]

    Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Aqueous assay buffer (e.g., PBS, pH 7.4)

    • 96-well microplate (UV-transparent if using a plate reader for detection)

    • Plate shaker

    • Spectrophotometer or nephelometer

    Procedure:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Add the aqueous assay buffer to the wells of the 96-well plate.

    • Add a small volume of the DMSO stock solution to the buffer to achieve the desired highest concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

    • Perform serial dilutions across the plate.

    • Seal the plate and shake at room temperature for 1-2 hours.

    • Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength (e.g., 405 nm) to detect precipitated particles. The concentration at which a significant increase in signal is observed is the estimated kinetic solubility.

    Systematic Troubleshooting Workflow

    Use the following workflow to systematically address solubility issues.

    G start This compound phenotypic_screen Phenotypic Screening (e.g., cell viability assay) start->phenotypic_screen target_id Target Identification (e.g., affinity chromatography, proteomics) phenotypic_screen->target_id Identified Hit pathway_analysis Pathway Analysis (Bioinformatics) target_id->pathway_analysis target_validation Target Validation (e.g., siRNA, CRISPR) pathway_analysis->target_validation mechanism_of_action Elucidation of Mechanism of Action target_validation->mechanism_of_action

    References

    Technical Support Center: Optimization of Reductive Amination for Spirochromanones

    Author: BenchChem Technical Support Team. Date: November 2025

    Welcome to the technical support center for the optimization of reductive amination conditions for spirochromanones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing this key transformation.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common reducing agents for the reductive amination of spirochromanones, and how do I choose the right one?

    A1: The choice of reducing agent is critical for a successful reductive amination. The reactivity of the reducing agent must be matched to the reactivity of the imine intermediate to avoid side reactions.

    • Sodium Triacetoxyborohydride (NaBH(OAc)3): This is often the reagent of choice for reductive aminations.[1] It is mild enough to not significantly reduce the starting ketone but is highly effective at reducing the intermediate iminium ion. It is particularly useful for one-pot reactions.[1][2]

    • Sodium Cyanoborohydride (NaBH3CN): Another mild reducing agent that is effective for one-pot reactions.[2][3][4] It is most effective under slightly acidic conditions (pH 4-6), which favor iminium ion formation. However, it can generate toxic cyanide byproducts, so appropriate safety precautions must be taken.[5]

    • Sodium Borohydride (NaBH4): A stronger reducing agent that can be used, but it can also reduce the starting spirochromanone to the corresponding alcohol.[2][3] To minimize this side reaction, a two-step procedure is often preferred: first, form the imine, and then add NaBH4 at a low temperature.[6]

    • Catalytic Hydrogenation (H2/Catalyst): This method is a greener alternative and can be very effective.[7] Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO2). However, care must be taken as other functional groups on the spirochromanone scaffold may also be reduced.[5]

    Q2: How does pH affect the reductive amination of spirochromanones?

    A2: The pH of the reaction medium is a critical parameter. Imine formation is typically acid-catalyzed, as protonation of the carbonyl oxygen activates it for nucleophilic attack by the amine.[5] The subsequent dehydration step to form the iminium ion is also acid-catalyzed.[5] However, at very low pH, the amine nucleophile will be protonated and rendered unreactive. A weakly acidic environment (typically pH 4-6) is usually optimal to balance these opposing effects.[5] Acetic acid is a commonly used acid catalyst.

    Q3: What are the best solvents for this reaction?

    A3: The choice of solvent depends on the specific reagents and substrates. Common solvents include:

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent solvents for reactions using NaBH(OAc)3.[8]

    • Methanol (MeOH) or Ethanol (EtOH): These are good solvents for imine formation and for reductions using NaBH4 or NaBH3CN. However, they can potentially react with the reducing agents.

    • Tetrahydrofuran (THF): A versatile aprotic solvent suitable for many reductive amination conditions.

    Q4: How can I monitor the progress of the reaction?

    A4: Reaction progress can be monitored by a combination of techniques:

    • Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting spirochromanone and the appearance of the product. Staining with an appropriate agent (e.g., ninhydrin for primary/secondary amines) can help visualize the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the consumption of reactants and the formation of the desired product and any byproducts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR can allow you to monitor the disappearance of the aldehyde/ketone signals and the appearance of new signals corresponding to the amine product. The formation of the imine intermediate can also be observed by its characteristic 1H NMR signal.[6]

    Troubleshooting Guide

    Problem 1: Low or no conversion of the starting spirochromanone.

    Possible Cause Suggested Solution
    Inefficient Imine Formation The equilibrium between the spirochromanone/amine and the imine may not favor the imine. Add a dehydrating agent like molecular sieves (3Å or 4Å) to remove water and drive the equilibrium towards the imine.[7] Alternatively, consider pre-forming the imine azeotropically with a Dean-Stark trap before adding the reducing agent.[7]
    Low Reactivity of Amine or Ketone Sterically hindered spirochromanones or weakly nucleophilic amines can lead to slow reaction rates. Increase the reaction temperature or add a Lewis acid catalyst like Ti(Oi-Pr)4 to activate the ketone.
    Incorrect pH If the pH is too low, the amine is protonated and non-nucleophilic. If the pH is too high, the acid-catalyzed steps are too slow. Optimize the pH by adding a small amount of acetic acid. For amine hydrochloride salts, add a non-nucleophilic base like triethylamine (Et3N) to liberate the free amine.
    Deactivated Reducing Agent Borohydride reagents can decompose upon exposure to moisture or acidic conditions over time. Use a fresh bottle of the reducing agent.

    Problem 2: Formation of the corresponding alcohol as a major byproduct.

    Possible Cause Suggested Solution
    Reducing Agent is too Strong The reducing agent is reducing the spirochromanone faster than the imine is being formed and reduced. Switch to a milder reducing agent, such as NaBH(OAc)3 or NaBH3CN, which are more selective for the iminium ion over the ketone.[1][2]
    One-Pot Procedure Issues In a one-pot reaction, the ketone is exposed to the reducing agent for the entire reaction time. Switch to a two-step procedure: first, form the imine (monitor by TLC or NMR), then add the reducing agent (e.g., NaBH4) at a lower temperature (e.g., 0 °C).

    Problem 3: Formation of over-alkylated or other amine-related byproducts.

    Possible Cause Suggested Solution
    Dialkylation of Primary Amine The desired secondary amine product can react with another molecule of the spirochromanone to form a tertiary amine. Use a slight excess of the primary amine to favor the formation of the secondary amine.
    Side Reactions of the Amine The amine starting material or product may be unstable under the reaction conditions. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if the amine is sensitive to oxidation.

    Data Presentation: Optimization of Reductive Amination Conditions

    The following tables present hypothetical data for the optimization of the reductive amination of a model spirochromanone with benzylamine.

    Table 1: Effect of Reducing Agent and Procedure on Product Yield

    EntryReducing AgentProcedureTemperature (°C)Yield (%)
    1NaBH4One-Pot2545 (plus 30% alcohol)
    2NaBH4Two-Step075
    3NaBH3CNOne-Pot (with AcOH)2585
    4NaBH(OAc)3One-Pot2592
    5H2 (1 atm), Pd/COne-Pot2588

    Table 2: Effect of Solvent and Additive on Yield (using NaBH(OAc)3)

    EntrySolventAdditiveTemperature (°C)Yield (%)
    1DCMNone2592
    2THFNone2588
    3MeOHNone2575
    4DCM4Å Molecular Sieves2595

    Experimental Protocols

    Representative Protocol for the Reductive Amination of a Spirochromanone using Sodium Triacetoxyborohydride

    • To a solution of the spirochromanone (1.0 eq) and the amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) is added acetic acid (1.1 eq).

    • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

    • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 10 minutes.

    • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The layers are separated, and the aqueous layer is extracted with DCM (3x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired spiro-amino-chromane.

    Visualizations

    experimental_workflow cluster_prep Preparation cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification prep Dissolve Spirochromanone and Amine in Solvent add_acid Add Acetic Acid (optional) prep->add_acid stir_imine Stir at Room Temperature (1-2 hours) add_acid->stir_imine add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) stir_imine->add_reductant stir_reaction Stir and Monitor Reaction (TLC/LC-MS) add_reductant->stir_reaction quench Quench Reaction stir_reaction->quench extract Aqueous Extraction quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

    Caption: Experimental workflow for a one-pot reductive amination.

    troubleshooting_workflow cluster_no_imine No Imine Formation cluster_imine_ok Imine Forms, but Low Product Yield cluster_byproduct Byproduct Formation start Low Yield or No Reaction check_imine Check Imine Formation (TLC, NMR, or LC-MS) start->check_imine byproduct_solutions Alcohol Byproduct: Use Milder Reductant Over-alkylation: Adjust Stoichiometry start->byproduct_solutions no_imine_solutions Add Molecular Sieves Increase Temperature Add Lewis Acid (e.g., Ti(OiPr)4) Check pH check_imine->no_imine_solutions No imine_ok_solutions Use Fresh Reducing Agent Switch to Milder/Stronger Reductant Change to Two-Step Protocol Optimize Temperature check_imine->imine_ok_solutions Yes

    Caption: Troubleshooting flowchart for low yield in reductive amination.

    reaction_mechanism reactants Spirochromanone + Amine carbinolamine Carbinolamine Intermediate reactants->carbinolamine Nucleophilic Attack iminium Iminium Ion carbinolamine->iminium Dehydration (Acid-Catalyzed) product Spiro-amino-chromane iminium->product Reduction [H-]

    Caption: Key steps in the reductive amination mechanism.

    References

    Preventing side reactions in the synthesis of Spiro[chroman-2,1'-cyclobutan]-4-amine

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[chroman-2,1'-cyclobutan]-4-amine.

    I. Frequently Asked Questions (FAQs)

    Q1: What is the general synthetic strategy for this compound?

    The most common and efficient synthetic route involves a two-step process:

    • Kabbe Condensation: Synthesis of the precursor ketone, Spiro[chroman-2,1'-cyclobutan]-4-one, from 2-hydroxyacetophenone and cyclobutanone.

    • Reductive Amination: Conversion of the spiro-ketone to the desired primary amine, this compound.

    Q2: What are the primary challenges and potential side reactions in this synthesis?

    The main challenges are associated with the reductive amination step. Due to the sterically hindered nature of the spiro-ketone, the reaction can be sluggish and prone to side reactions. The most significant side reaction is the reduction of the ketone carbonyl group to a hydroxyl group, yielding Spiro[chroman-2,1'-cyclobutan]-4-ol as a major byproduct.

    Q3: How can I minimize the formation of the alcohol byproduct during reductive amination?

    The key to minimizing the formation of the alcohol byproduct is the choice of the reducing agent. It is crucial to use a reagent that selectively reduces the imine intermediate over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the recommended reducing agents for this purpose due to their mild nature and selectivity.

    Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

    • Thin Layer Chromatography (TLC): Useful for monitoring the progress of both the Kabbe condensation and the reductive amination.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any side products.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl group in the starting ketone, the hydroxyl group in the alcohol byproduct, and the amine group in the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

    II. Troubleshooting Guides

    A. Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one (Kabbe Condensation)

    Issue 1: Low or no yield of the spiro-ketone.

    Possible Cause Troubleshooting Step
    Inactive catalystUse freshly opened or purified pyrrolidine.
    Insufficient reaction time or temperatureMonitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature.
    Poor quality of starting materialsEnsure 2-hydroxyacetophenone and cyclobutanone are pure.
    Presence of waterThe reaction should be carried out under anhydrous conditions.
    B. Synthesis of this compound (Reductive Amination)

    Issue 2: Low yield of the desired amine and presence of a major byproduct.

    Possible Cause Troubleshooting Step
    Formation of the alcohol byproductUse a selective reducing agent like sodium triacetoxyborohydride. Ensure the dropwise addition of the reducing agent at a low temperature (e.g., 0 °C) to control the reaction.
    Incomplete reactionDue to the steric hindrance of the ketone, the reaction may require longer reaction times or a slight excess of the amine source and reducing agent. Monitor the reaction by TLC until the starting ketone is consumed.
    Catalyst deactivationIf using a metal catalyst for hydrogenation, ensure the catalyst is active and not poisoned by any impurities.

    Issue 3: Difficulty in purifying the final amine product.

    Possible Cause Troubleshooting Step
    Similar polarity of the product and byproductUtilize column chromatography with a carefully selected solvent system to separate the amine from the alcohol byproduct. A gradient elution may be necessary.
    Amine product is water-solubleAfter quenching the reaction, perform an extraction with an appropriate organic solvent. If the product has some water solubility, multiple extractions may be required. Acid-base extraction can also be a powerful purification technique for amines.

    III. Experimental Protocols

    A. Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one

    This protocol is based on the general principles of the Kabbe condensation.

    Materials:

    • 2-Hydroxyacetophenone

    • Cyclobutanone

    • Pyrrolidine

    • Anhydrous Toluene

    • Dean-Stark apparatus

    Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyacetophenone (1.0 eq), cyclobutanone (1.2 eq), and a catalytic amount of pyrrolidine (0.1 eq) in anhydrous toluene.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.

    • After completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Spiro[chroman-2,1'-cyclobutan]-4-one.

    B. Synthesis of this compound

    This protocol utilizes a selective reducing agent to minimize alcohol byproduct formation.

    Materials:

    • Spiro[chroman-2,1'-cyclobutan]-4-one

    • Ammonium acetate or ammonia in methanol

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, as a catalyst)

    Procedure:

    • Dissolve Spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous DCM or DCE.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

    IV. Data Presentation

    Table 1: Troubleshooting Guide Summary for Reductive Amination

    Symptom Potential Cause Recommended Action Expected Outcome
    Low conversion of ketoneSteric hindranceIncrease reaction time, use a slight excess of amine and reducing agent.Increased yield of the desired amine.
    Significant alcohol byproductNon-selective reducing agent or high temperatureUse NaBH(OAc)₃ or NaBH₃CN, maintain low temperature during addition.Minimized alcohol formation.
    Multiple products observedImpure starting materialsPurify starting ketone before use.Cleaner reaction profile.

    V. Visualizations

    Synthesis_Workflow cluster_0 Step 1: Kabbe Condensation cluster_1 Step 2: Reductive Amination 2-Hydroxyacetophenone 2-Hydroxyacetophenone Spiro[chroman-2,1'-cyclobutan]-4-one Spiro[chroman-2,1'-cyclobutan]-4-one 2-Hydroxyacetophenone->Spiro[chroman-2,1'-cyclobutan]-4-one Pyrrolidine, Toluene, Reflux Cyclobutanone Cyclobutanone Cyclobutanone->Spiro[chroman-2,1'-cyclobutan]-4-one Spiro[chroman-2,1'-cyclobutan]-4-one_2 Spiro[chroman-2,1'-cyclobutan]-4-one This compound Desired Product Spiro[chroman-2,1'-cyclobutan]-4-one_2->this compound 1. NH₃ Source 2. NaBH(OAc)₃ Spiro[chroman-2,1'-cyclobutan]-4-ol Side Product Spiro[chroman-2,1'-cyclobutan]-4-one_2->Spiro[chroman-2,1'-cyclobutan]-4-ol Ketone Reduction (Side Reaction) Ammonia Source Ammonia Source Ammonia Source->this compound

    Caption: Synthetic workflow for this compound.

    Troubleshooting_Logic Start Reductive Amination Issues LowYield Low Yield of Amine Start->LowYield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Yes SideProduct Major Side Product? LowYield->SideProduct No IncreaseTime Increase reaction time/reagents IncompleteReaction->IncreaseTime Yes CheckKetone Check starting ketone purity IncompleteReaction->CheckKetone No AlcoholByproduct Is it the alcohol byproduct? SideProduct->AlcoholByproduct Yes OtherSideProduct Other side products SideProduct->OtherSideProduct No UseSelectiveReductant Use NaBH(OAc)₃ / NaBH₃CN Maintain low temperature AlcoholByproduct->UseSelectiveReductant PurifyKetone Purify starting ketone OtherSideProduct->PurifyKetone

    Caption: Troubleshooting logic for the reductive amination step.

    Technical Support Center: Chiral Separation of Spiro[chroman-2,1'-cyclobutan]-4-amine Enantiomers

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the chiral separation of Spiro[chroman-2,1'-cyclobutan]-4-amine enantiomers. This guide includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental procedures.

    Frequently Asked Questions (FAQs)

    Q1: Which type of chiral stationary phase (CSP) is most suitable for the separation of this compound enantiomers?

    A1: Polysaccharide-based CSPs are highly recommended for the chiral separation of amines. Specifically, columns such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based) have demonstrated broad applicability for the enantioseparation of primary amines and other basic compounds.[1][2] For spirocyclic amines, these phases can provide the necessary stereochemical recognition.

    Q2: Why is a basic additive, such as diethylamine (DEA) or triethylamine (TEA), often required in the mobile phase?

    A2: this compound is a basic compound. Basic analytes can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[3] The addition of a small amount of a basic modifier like DEA or TEA (typically 0.1% v/v) to the mobile phase helps to saturate these active sites, improving peak symmetry and ensuring consistent elution.[2]

    Q3: What are the recommended starting conditions for method development?

    A3: A good starting point for normal-phase HPLC method development would be a mobile phase consisting of a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol.[1][2] A common initial screening condition is a ratio of 90:10 (v/v) n-hexane:IPA with the addition of 0.1% DEA.[2] The flow rate can be initially set to 1.0 mL/min.

    Q4: Can I use reversed-phase chromatography for this separation?

    A4: While normal-phase chromatography is more common for this type of compound on polysaccharide-based CSPs, some modern immobilized chiral columns can be used in reversed-phase mode. However, achieving good separation in reversed-phase for highly basic amines can be challenging.

    Q5: My sample is not dissolving well in the mobile phase. What should I do?

    A5: It is crucial that the sample is dissolved in a solvent that is compatible with the mobile phase and preferably weaker than or of similar strength to the mobile phase to avoid peak distortion.[1] If your sample does not dissolve in the mobile phase, you can try dissolving it in the alcohol modifier (e.g., IPA or ethanol) first and then diluting it with the non-polar component (e.g., n-hexane) to a composition that is weaker than the mobile phase.

    Troubleshooting Guide

    This section addresses specific problems that may arise during the chiral separation of this compound enantiomers.

    Problem 1: No separation of enantiomers.
    Possible Cause Suggested Solution
    Inappropriate Chiral Stationary Phase (CSP)Screen different polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, Chiralpak® IB).[1]
    Incorrect Mobile Phase CompositionVary the ratio of n-hexane to the alcohol modifier (e.g., from 99:1 to 80:20). Try a different alcohol modifier (e.g., switch from IPA to ethanol).
    Suboptimal TemperatureOptimize the column temperature. Lower temperatures often increase enantioselectivity. Try running the separation at a controlled room temperature or a sub-ambient temperature.
    Co-elution with ImpuritiesEnsure the purity of the racemic sample. Impurities can sometimes mask the separation of the enantiomers.
    Problem 2: Poor peak shape (tailing peaks).
    Possible Cause Suggested Solution
    Strong interaction with residual silanolsIncrease the concentration of the basic additive (e.g., DEA or TEA) in the mobile phase, typically up to 0.2%.[3]
    Column ContaminationFlush the column with a strong solvent (ensure compatibility with the CSP first). For immobilized columns, a regeneration procedure with solvents like DMF or DCM may be possible.
    Inappropriate sample solventDissolve the sample in a solvent that is weaker than the mobile phase. Injecting in a stronger solvent can cause peak distortion.
    Problem 3: High backpressure.

    | Possible Cause | Suggested Solution | | Blocked column frit | Reverse flush the column (check the manufacturer's instructions first). If the problem persists, the frit may need to be replaced. | | Sample precipitation on the column | Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase. Filter the sample before injection. | | High mobile phase viscosity | Decrease the flow rate. If using a high percentage of a viscous alcohol, consider switching to a less viscous one. |

    Problem 4: Peak splitting.

    | Possible Cause | Suggested Solution | | Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. Reduce the injection volume. | | Column void or channeling | This may indicate a degraded column. Replace the column. Using a guard column can help extend the life of the analytical column. | | Partially blocked system components | Check for blockages in the injector, tubing, or guard column. |

    Experimental Protocols

    General Protocol for Chiral HPLC Method Development

    This protocol provides a systematic approach to developing a chiral separation method for this compound.

    1. Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    2. Mobile Phase Preparation:

    • Prepare a stock solution of the basic additive (e.g., 1% DEA in the alcohol modifier).

    • Prepare the mobile phase by mixing n-hexane and the alcohol modifier (e.g., IPA or ethanol) in the desired ratio (e.g., 90:10 v/v).

    • Add the basic additive to the final mobile phase to a final concentration of 0.1% (v/v).

    • Degas the mobile phase before use.

    3. Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase or a solvent mixture weaker than the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

    4. HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (or controlled ambient)

    • Injection Volume: 5-10 µL

    • Detection: UV at a suitable wavelength (e.g., 254 nm, or determine the lambda max by UV scan).

    5. Optimization:

    • If no separation is observed, systematically vary the mobile phase composition (e.g., change the hexane/alcohol ratio to 95:5, 85:15, etc.).

    • Try a different alcohol modifier (ethanol often provides different selectivity than IPA).

    • If peaks are broad or tailing, increase the concentration of the basic additive.

    • Optimize the flow rate and temperature to improve resolution.

    Data Presentation

    Table 1: Recommended Chiral Stationary Phases for Amine Separation

    Chiral Stationary PhaseBase MaterialCommon Application
    Chiralcel® OD-HCellulose tris(3,5-dimethylphenylcarbamate)Broad applicability for various racemates, including basic compounds.
    Chiralpak® AD-HAmylose tris(3,5-dimethylphenylcarbamate)Often complementary to OD-H, effective for a wide range of chiral compounds.[1]
    Chiralpak® IA/IB/ICImmobilized polysaccharide derivativesOffer greater solvent flexibility and robustness.

    Table 2: Starting Mobile Phase Compositions for Screening

    Mobile Phase Composition (v/v/v)Basic AdditiveMode
    n-Hexane / Isopropanol (90:10)0.1% DEANormal Phase
    n-Hexane / Ethanol (90:10)0.1% DEANormal Phase
    Acetonitrile / Methanol (95:5)0.1% DEAPolar Organic

    Visualizations

    Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Sample Preparation (Dissolve & Filter) HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation (Mix Solvents & Degas) Mobile_Phase_Prep->HPLC_System Detection UV Detector HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Optimization Method Optimization (Adjust Parameters) Chromatogram->Optimization Optimization->Mobile_Phase_Prep Iterate

    Caption: A general workflow for chiral HPLC method development.

    Troubleshooting_Logic Start Observe Chromatogram No_Separation No Separation? Start->No_Separation Poor_Peak_Shape Poor Peak Shape? No_Separation->Poor_Peak_Shape No Change_CSP Change CSP or Mobile Phase Ratio No_Separation->Change_CSP Yes High_Pressure High Backpressure? Poor_Peak_Shape->High_Pressure No Add_Basic_Modifier Increase Basic Additive Conc. Poor_Peak_Shape->Add_Basic_Modifier Yes Good_Separation Good Separation (Method Finalized) High_Pressure->Good_Separation No Check_Blockage Check for Blockages & Flush System High_Pressure->Check_Blockage Yes Change_CSP->Start Add_Basic_Modifier->Start Check_Blockage->Start

    Caption: A logical flow diagram for troubleshooting common chiral separation issues.

    References

    Stability testing of Spiro[chroman-2,1'-cyclobutan]-4-amine under physiological conditions

    Author: BenchChem Technical Support Team. Date: November 2025

    Frequently Asked Questions (FAQs)

    Q1: What are the primary concerns for the stability of Spiro[chroman-2,1'-cyclobutan]-4-amine under physiological conditions (pH 7.4, 37°C)?

    A1: The main stability concerns for this molecule arise from its constituent functional groups: the chroman-4-one core, the spiro-cyclobutane ring, and the primary amine. Under physiological conditions, the primary amine is susceptible to oxidative degradation. The chroman-4-one structure is generally stable, but hydrolysis of the ether linkage or other ring-opening reactions could occur under more stressed conditions (e.g., pH extremes). The stability of the spiro-cyclobutane ring is generally high, but significant ring strain could potentially contribute to degradation pathways under harsh conditions.

    Q2: What are the most likely degradation pathways for this compound?

    A2: Potential degradation pathways include:

    • Oxidation: The primary amine at the 4-position is a likely site for oxidation, which could lead to the formation of a hydroxylamine, nitroso, or other oxidized species.

    • Hydrolysis: While less likely under neutral physiological pH, the ether linkage within the chroman-4-one ring could undergo hydrolysis under acidic or basic conditions, leading to a ring-opened product.

    • Photodegradation: Aromatic systems and ketones can be susceptible to degradation upon exposure to light.

    Q3: How can I monitor the degradation of this compound?

    A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A photodiode array (PDA) or UV detector is typically used for detection. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.

    Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary?

    A4: Forced degradation studies involve exposing the compound to harsher conditions than it would typically encounter during storage or use (e.g., high temperature, extreme pH, oxidizing agents, light).[1] These studies are essential for:

    • Identifying potential degradation products and pathways.[1]

    • Developing and validating a stability-indicating analytical method.

    • Understanding the intrinsic stability of the molecule.[1]

    Troubleshooting Guide

    IssuePossible CauseSuggested Solution
    Unexpected peaks in HPLC chromatogram - Impurities in the initial sample.- Formation of degradation products.- Contamination from solvent or buffer.- Analyze a time-zero sample to identify initial impurities.- Use LC-MS to identify the mass of the new peaks and propose structures for degradation products.- Run a blank (solvent/buffer only) to check for contamination.
    Poor mass balance in stability study - Some degradation products are not being detected by the analytical method (e.g., they don't have a chromophore for UV detection).- Adsorption of the compound or degradants to the container surface.- Formation of volatile degradation products.- Use a more universal detector, such as a Charged Aerosol Detector (CAD) or a mass spectrometer.- Use silanized glassware or low-adsorption vials.- Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile compounds.
    Very rapid degradation observed - The stress conditions are too harsh.- The compound is inherently unstable under the tested conditions.- Reduce the concentration of the stressor (e.g., acid, base, oxidizing agent) or shorten the exposure time.- If rapid degradation occurs under mild physiological conditions, this indicates poor intrinsic stability.
    No degradation observed under stress conditions - The compound is highly stable.- The stress conditions are not harsh enough.- Increase the duration of the study or the intensity of the stressor (within reasonable limits) to confirm stability. A target degradation of 5-20% is often aimed for in forced degradation studies.

    Experimental Protocols

    Protocol 1: Hydrolytic Stability under Physiological Conditions
    • Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute the stock solution with the PBS buffer to a final concentration of 100 µg/mL.

    • Incubation: Incubate the sample solution in a constant temperature chamber at 37°C.

    • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method. If necessary, quench any ongoing degradation by adding an equal volume of a suitable organic solvent and freezing the sample.

    • Data Analysis: Calculate the percentage of the remaining parent compound and the formation of any degradation products at each time point.

    Protocol 2: Oxidative Stability
    • Reagent Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.

    • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound as in Protocol 1. Dilute the stock solution with a 1:1 mixture of the 3% H₂O₂ solution and a suitable buffer (e.g., PBS pH 7.4) to a final concentration of 100 µg/mL.

    • Incubation: Incubate the sample solution at room temperature.

    • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, 8, and 24 hours). Oxidative degradation can be rapid.

    • Sample Analysis: Analyze the aliquots by HPLC. It may be necessary to quench the reaction by adding a reducing agent like sodium bisulfite before analysis.

    • Data Analysis: Quantify the parent compound and degradation products.

    Hypothetical Stability Data

    The following tables represent hypothetical data from a stability study of this compound.

    Table 1: Stability in PBS at pH 7.4 and 37°C

    Time (hours)Parent Compound Remaining (%)Degradant 1 (%)Degradant 2 (%)
    0100.00.00.0
    2499.50.30.2
    4898.90.60.5
    7298.20.90.9

    Table 2: Stability in 1.5% H₂O₂ at Room Temperature

    Time (hours)Parent Compound Remaining (%)Oxidative Degradant 1 (%)Oxidative Degradant 2 (%)
    0100.00.00.0
    292.15.82.1
    485.310.24.5
    874.518.37.2
    2455.830.114.1

    Visualizations

    Experimental Workflow

    G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) stress_hydrolysis Hydrolysis (pH 7.4, 37°C) prep_stock->stress_hydrolysis Dilute stress_oxidation Oxidation (H2O2, RT) prep_stock->stress_oxidation Dilute prep_buffer Prepare Stress Buffers (pH 7.4, H2O2) prep_buffer->stress_hydrolysis Add prep_buffer->stress_oxidation Add sampling Sample at Time Points stress_hydrolysis->sampling stress_oxidation->sampling hplc HPLC-UV/MS Analysis sampling->hplc data_analysis Data Analysis & Structure Elucidation hplc->data_analysis

    Caption: Workflow for stability testing of this compound.

    Hypothetical Degradation Pathway

    G cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation parent This compound hydrolysis_prod Ring-Opened Product parent->hydrolysis_prod H+/OH- oxidation_prod1 Hydroxylamine Derivative parent->oxidation_prod1 [O] oxidation_prod2 Nitroso Derivative oxidation_prod1->oxidation_prod2 [O]

    Caption: Potential degradation pathways for this compound.

    References

    Troubleshooting guide for the synthesis of spirochroman derivatives

    Author: BenchChem Technical Support Team. Date: November 2025

    This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of spirochroman derivatives.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    1. Low or No Yield in Kabbe Condensation

    • Question: I am attempting a Kabbe condensation to synthesize a spirochromanone, but I am getting very low yields or no product at all. What are the common causes and how can I troubleshoot this?

    • Answer: Low yields in the Kabbe condensation are a common issue. Here are several factors to consider and troubleshoot:

      • Catalyst Choice and Loading: The choice and amount of catalyst are critical. While pyrrolidine is traditionally used, other organocatalysts can be more effective. For instance, a bifunctional organocatalyst like pyrrolidine-butanoic acid in DMSO has been shown to promote the reaction at room temperature with high yields.[1] If you are using a traditional base, ensure it is fresh and used in the correct stoichiometric ratio.

      • Reaction Conditions: Harsh conditions like high temperatures and prolonged reaction times can sometimes lead to side reactions and degradation of starting materials or products.[2] Some modern protocols for the Kabbe condensation operate efficiently at ambient temperature.[1][2] Consider optimizing the temperature and reaction time. Microwave-assisted organic synthesis (MAOS) can also be explored to potentially increase reaction rates and yields.

      • Solvent: The choice of solvent can significantly impact the reaction outcome. While traditional solvents like toluene and ethanol are used, ionic liquids such as [bbim]Br have been successfully employed, especially for the synthesis of bis-spirochromanones.[3]

      • Starting Material Purity: Ensure the purity of your starting materials, particularly the o-hydroxyacetophenone and the ketone. Impurities can interfere with the reaction.

      • In-situ Enamine Formation: The Kabbe condensation relies on the in-situ formation of an enamine from the ketone. For sterically hindered ketones, this step can be slow. Consider modifications to the reaction conditions that favor enamine formation.

    2. Formation of Diastereomeric Mixtures

    • Question: My reaction is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of my spirochroman synthesis?

    • Answer: Controlling stereochemistry is a significant challenge in spirochroman synthesis. The formation of diastereomers is common, but the ratio can often be influenced by the reaction conditions:

      • Acid Catalyst: In acid-catalyzed syntheses of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, the choice of acid catalyst has a pronounced effect on the diastereomeric ratio. For instance, switching from p-toluenesulfonic acid (p-TsOH) to methanesulfonic acid (CH₃SO₃H) can alter the ratio of diastereomers formed, in some cases allowing for the isolation of a single diastereomer.[4]

      • Solvent and Temperature: The solvent and reaction temperature can influence the transition state energies, thereby affecting the diastereoselectivity. Systematic screening of different solvents and temperatures is recommended.

      • Chiral Catalysts: For enantioselective synthesis, the use of chiral catalysts, such as chiral phosphonic acids in combination with a metal complex, has been shown to provide chiral spirochroman-3,3-oxindoles with good to excellent enantioselectivities.[5]

      • Purification: If a mixture of diastereomers is unavoidable, purification can be challenging. Fractional crystallization can be an effective method for separating diastereomers, especially if one diastereomer is significantly less soluble in a particular solvent system.[4] Chiral chromatography (HPLC or SFC) is another powerful technique for separating enantiomers and diastereomers.

    3. Unexpected Side Products

    • Question: I am observing unexpected side products in my reaction mixture. What are some common side reactions in spirochroman synthesis and how can I minimize them?

    • Answer: The formation of side products can complicate purification and reduce the yield of the desired spirochroman derivative. Common side reactions include:

      • Michael Addition Products: In reactions involving α,β-unsaturated ketones, Michael addition of nucleophiles present in the reaction mixture can compete with the desired cyclization.

      • Decomposition of Starting Materials: Sensitive starting materials may decompose under harsh reaction conditions (e.g., high temperatures, strong acids or bases). Using milder reaction conditions can help mitigate this.

      • Self-Condensation of Ketones: Under basic conditions, ketones can undergo self-condensation reactions. This can be minimized by controlling the stoichiometry of the reactants and the reaction temperature.

      • Oxidation or Reduction of Functional Groups: Depending on the reagents and conditions used, other functional groups in the molecule may be susceptible to oxidation or reduction. Careful selection of reagents is crucial.

      To minimize side products, it is important to have a good understanding of the reaction mechanism and the potential reactivity of all components in the reaction mixture. Techniques such as running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

    Quantitative Data Summary

    Table 1: Optimization of Catalyst for Spiro-compound Synthesis

    EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
    1ZnCl₂ (10)Toluene100465
    2Zn(OTf)₂ (10)Toluene100470
    3Li(OTf) (10)Toluene100455
    4SnCl₂·2H₂O (10)Toluene100460
    5SiO₂ (20 mg)Toluene100445
    6STA (10)Toluene100475
    7SSC (10) Solvent-free 100 0.5 94
    8SSC (5)Solvent-free1000.590
    9SSC (20)Solvent-free1000.588

    *STA: Silicotungstic acid, SSC: Silica sodium carbonate. Data adapted from a study on the synthesis of spiro[chromene-4,3'-indoline]-3-carbonitriles.[6]

    Table 2: Effect of Acid Catalyst on Diastereomeric Ratio in the Synthesis of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones

    CatalystSolventDiastereomeric Ratio (dr)
    p-TsOHAcetic AcidMixture of diastereomers
    CH₃SO₃H Acetic Acid Improved selectivity, in some cases a single diastereomer

    *Data synthesized from information provided in a study on the diastereoselective synthesis of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones.[4]

    Experimental Protocols

    Protocol 1: Organocatalyzed Kabbe Condensation for Spirochroman-4-one Synthesis [1][2]

    • To a solution of pyrrolidine (0.2 equiv) in DMSO, add butyric acid (0.2 equiv) dropwise at room temperature.

    • Stir the mixture for 10 minutes.

    • Add the o-hydroxyacetophenone derivative (1.0 equiv).

    • Add the cyclic or acyclic ketone (1.1 equiv) to the mixture.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    Protocol 2: Acid-Catalyzed Synthesis of Spiro[chromane-2,4'-piperidin]-4-one Derivatives [7]

    • A mixture of the appropriate 2-hydroxyacetophenone (1.0 equiv), N-Boc-4-piperidone (1.1 equiv), and pyrrolidine (1.5 equiv) in methanol is stirred at room temperature for 12-16 hours.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography to yield the N-Boc protected spirochromanone.

    • The Boc-protected intermediate is dissolved in a solution of HCl in dioxane and stirred at room temperature for 2-4 hours to remove the Boc protecting group.

    • The solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate.

    • The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give the final spiro[chromane-2,4'-piperidin]-4-one derivative.

    Visualizations

    experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_purification Purification start Starting Materials (o-hydroxyacetophenone, ketone) mixing Mixing and Stirring at Room Temperature start->mixing catalyst Catalyst & Solvent (e.g., Pyrrolidine/Butyric Acid in DMSO) catalyst->mixing monitoring Monitor by TLC mixing->monitoring workup Aqueous Workup monitoring->workup extraction Extraction workup->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography product Pure Spirochroman Derivative chromatography->product troubleshooting_logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_stereo Solutions for Poor Diastereoselectivity cluster_solutions_purity Solutions for Side Products problem Problem Encountered low_yield Low/No Yield problem->low_yield diastereomers Diastereomeric Mixture problem->diastereomers side_products Unexpected Side Products problem->side_products catalyst Optimize Catalyst & Loading low_yield->catalyst conditions Adjust Reaction Conditions (T, t) low_yield->conditions solvent Screen Solvents low_yield->solvent acid_catalyst Change Acid Catalyst (e.g., p-TsOH vs CH3SO3H) diastereomers->acid_catalyst chiral_catalyst Use Chiral Catalyst diastereomers->chiral_catalyst purification Purify by Crystallization or Chiral Chromatography diastereomers->purification mild_conditions Use Milder Conditions side_products->mild_conditions inert_atm Run under Inert Atmosphere side_products->inert_atm stoichiometry Check Stoichiometry side_products->stoichiometry

    References

    Enhancing the regioselectivity of Spiro[chroman-2,1'-cyclobutan]-4-amine functionalization

    Author: BenchChem Technical Support Team. Date: November 2025

    Welcome to the technical support center for the regioselective functionalization of Spiro[chroman-2,1'-cyclobutan]-4-amine. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers and drug development professionals overcome common challenges and enhance selectivity in their experiments.

    Frequently Asked Questions (FAQs)

    Q1: What are the main reactive sites on this compound and how does their reactivity compare?

    A1: The molecule has three primary reactive sites for functionalization:

    • The Aromatic Ring: The benzene portion of the chroman core is susceptible to electrophilic aromatic substitution (EAS). The ether oxygen is a strong activating group, and the amine at C4 (if unprotected) is an even stronger activating group, directing electrophiles to the ortho and para positions (C5, C7, and C8).

    • The Amine Group (C4-NH): This secondary amine is a potent nucleophile and a base. It readily reacts with electrophiles like alkyl halides and acyl chlorides. It is generally more nucleophilic than the aromatic ring.[1][2]

    • The Alpha-Carbon (C3): The C-H bonds at the C3 position, adjacent to the nitrogen, can be functionalized through methods like oxidation to an imine intermediate followed by nucleophilic attack.[3][4]

    In a typical reaction with an electrophile, the amine group is the most reactive site. To target the aromatic ring, the amine must first be protected.

    Q2: I am trying to perform an electrophilic aromatic substitution (e.g., bromination) but the reaction is messy and gives multiple products. What is the most likely cause?

    A2: The most common cause is the presence of the unprotected amine group. The C4-amine is a very strong activating group for electrophilic aromatic substitution, leading to high reactivity and often over-reaction (poly-substitution) or side reactions.[5][6] Furthermore, the amine itself can react with many electrophilic reagents. To achieve clean and regioselective aromatic substitution, you must protect the amine group first.

    Q3: What is the best protecting group for the C4-amine?

    A3: The choice of protecting group depends on the subsequent reaction conditions.

    • Boc (tert-butoxycarbonyl): Excellent for protecting against a wide range of electrophiles and stable under basic and nucleophilic conditions. It is easily removed with acid (e.g., TFA). This is often the best first choice.[7][8]

    • Cbz (carboxybenzyl): Stable to acidic conditions and removed by hydrogenolysis. Useful if your subsequent steps are acid-sensitive.[8]

    • Acetyl (Ac): Can be used, but it is less robust and might be cleaved under acidic or basic conditions used for other transformations. It moderately deactivates the aromatic ring.

    Q4: How can I selectively functionalize the C3 position (alpha to the amine)?

    A4: Direct C-H functionalization at the C3 position typically involves generating an iminium ion or an α-amino radical. One common strategy is a Polonovski-type reaction where the amine is first oxidized to an N-oxide, which then rearranges in the presence of an activating agent (like acetic anhydride) to form an iminium ion. This can be trapped by a nucleophile. Another modern approach uses photoredox catalysis to generate an α-amino radical for coupling reactions.[9][10]

    Troubleshooting Guides

    Guide 1: Aromatic Ring Functionalization (e.g., Halogenation, Nitration, Friedel-Crafts)
    ProblemPossible Cause(s)Recommended Solution(s)
    Low to no reaction on the aromatic ring; starting material recovered. 1. The amine is protected with a strongly deactivating group (e.g., trifluoroacetyl).2. Insufficiently reactive electrophile or catalyst.3. Steric hindrance from the spiro-cyclobutane group disfavouring substitution at C5.1. Switch to a less deactivating protecting group like Boc or Acetyl.2. Increase the strength of the Lewis acid catalyst (e.g., from FeCl₃ to AlCl₃ for Friedel-Crafts) or use a more potent electrophile.3. Target the more accessible C7 position by carefully selecting reaction conditions (e.g., milder Lewis acids, lower temperatures).
    Poor regioselectivity (mixture of C5, C7, and C8 isomers). 1. The protecting group is not providing sufficient steric or electronic differentiation.2. Reaction conditions are too harsh (high temperature), leading to loss of selectivity.1. Use a bulkier protecting group (e.g., Di-Boc) to sterically block the C5 position and favor C7.2. Perform the reaction at lower temperatures to favor the kinetically preferred product.3. Explore directed metalation-trapping sequences. The ether oxygen can direct lithiation to the C8 position under specific conditions.
    Multiple substitutions on the aromatic ring. The unprotected amine group is over-activating the ring.Protect the amine group. This is critical. Use a Boc or Acetyl group to moderate the ring's reactivity before performing the electrophilic aromatic substitution.
    Side reaction at the amine instead of the ring. The amine is unprotected and more nucleophilic than the aromatic ring.Protect the amine group with a suitable protecting group (e.g., Boc-anhydride) before attempting aromatic functionalization.
    Guide 2: C4-Amine Functionalization (e.g., N-Alkylation, N-Acylation)
    ProblemPossible Cause(s)Recommended Solution(s)
    Double alkylation of the amine. 1. Use of more than one equivalent of the alkylating agent.2. The initially formed mono-alkylated product is deprotonated by the base, allowing for a second alkylation.1. Use precisely one equivalent of the alkylating agent and add it slowly to the reaction mixture.2. Use a hindered, non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the acid by-product without deprotonating the product amine.3. For challenging substrates, consider reductive amination as an alternative.
    No reaction with the electrophile. 1. The amine is protonated by acidic impurities or by-products.2. The electrophile is too sterically hindered.1. Add a non-nucleophilic base (e.g., DIPEA, pyridine) to the reaction mixture to neutralize any acid.2. Use a more reactive, less hindered electrophile (e.g., switch from an alkyl bromide to an alkyl iodide or triflate).
    Competing reaction on the aromatic ring. Use of a highly reactive electrophile under conditions that also promote electrophilic aromatic substitution (e.g., Friedel-Crafts conditions).1. Perform the N-functionalization under standard basic or neutral conditions which do not activate the aromatic ring.2. Avoid Lewis acids when targeting the amine. Use a base like triethylamine or pyridine instead.

    Experimental Protocols

    Protocol 1: N-Boc Protection of this compound
    • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

    • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

    • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 15 minutes.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the N-Boc protected product.

    Protocol 2: Regioselective Bromination of N-Boc Protected this compound
    • Dissolve N-Boc-Spiro[chroman-2,1'-cyclobutan]-4-amine (1.0 eq) in a suitable solvent such as DCM or CCl₄ (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion. For less reactive systems, a catalyst like catalytic acetic acid or silica gel can be added.

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.

    • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to separate the regioisomers. The major product is expected to be the C7-brominated isomer due to electronic and steric effects.

    Quantitative Data Summary

    The following tables present illustrative data for the regioselectivity of bromination under various conditions, based on trends observed in similar chroman systems.

    Table 1: Effect of Solvent on Regioselectivity of Bromination

    EntrySolventTemperature (°C)C7:C5 Regioisomeric Ratio (Hypothetical)Total Yield (%)
    1DCM0 to 255 : 185
    2CCl₄0 to 256 : 188
    3Acetonitrile0 to 253 : 175
    4Acetic Acid252 : 170

    Table 2: Effect of Brominating Agent on Regioselectivity (in DCM)

    EntryBrominating AgentTemperature (°C)C7:C5 Regioisomeric Ratio (Hypothetical)Total Yield (%)
    1NBS0 to 255 : 185
    2Br₂-103 : 180
    3Br₂ + FeCl₃ (cat.)251.5 : 1 (with some C5,C7-dibromo)60

    Visualizations

    Diagrams of Pathways and Workflows

    regioselective_functionalization cluster_amine Amine Functionalization cluster_protection Aromatic Functionalization Path cluster_alpha Alpha-Carbon Functionalization substrate This compound N_alkylation N-Alkylation / Acylation substrate->N_alkylation R-X, Base protect 1. Protect Amine (Boc₂O) substrate->protect alpha_func α-C-H Functionalization substrate->alpha_func Oxidation -> Nu- eas 2. Electrophilic Aromatic Substitution (EAS) protect->eas E+ (e.g., NBS) deprotect 3. Deprotect Amine (TFA) eas->deprotect final_product_arom final_product_arom deprotect->final_product_arom Aryl-Functionalized Product eas_regioselectivity start N-Boc Protected Substrate C7 C7-Attack Major Product Less Steric Hindrance start->C7 E+ C5 C5-Attack Minor Product Sterically Hindered start->C5 E+ C8 C8-Attack Minor Product Electronically less favored start->C8 E+

    References

    Scaling up the synthesis of Spiro[chroman-2,1'-cyclobutan]-4-amine for preclinical studies

    Author: BenchChem Technical Support Team. Date: November 2025

    This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Spiro[chroman-2,1'-cyclobutan]-4-amine for preclinical studies.

    I. Troubleshooting Guides

    This section addresses specific issues that may be encountered during the two-step synthesis of this compound.

    Step 1: Kabbe Condensation for Spiro[chroman-2,1'-cyclobutan]-4-one
    Question/Issue Potential Cause(s) Recommended Solution(s)
    Low to no conversion of starting materials. 1. Inactive catalyst (pyrrolidine).2. Insufficient reaction temperature.3. Presence of excess water in reagents or solvent.1. Use freshly distilled pyrrolidine.2. Ensure the reaction is heated to the appropriate temperature (e.g., reflux in toluene).3. Use anhydrous solvents and ensure starting materials are dry.
    Formation of a significant amount of self-condensation product of 2-hydroxyacetophenone. 1. Reaction temperature is too high.2. Incorrect stoichiometry (insufficient cyclobutanone).1. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS.2. Use a slight excess of cyclobutanone (1.1-1.2 equivalents).
    Difficult purification of the spiro-ketone from starting materials. 1. Similar polarities of the product and starting materials.2. Oily crude product that is difficult to handle.1. Utilize column chromatography with a shallow gradient of ethyl acetate in hexanes.2. Attempt to crystallize the crude product from a solvent system like ethanol/water or hexanes/ethyl acetate.
    Low yield upon scale-up. 1. Inefficient heat transfer in a larger reactor.2. Inefficient removal of water byproduct.1. Ensure adequate stirring and heating mantle coverage for uniform heating.2. On a larger scale, a Dean-Stark apparatus is essential for the effective removal of water to drive the reaction to completion.
    Step 2: Reductive Amination to this compound
    Question/Issue Potential Cause(s) Recommended Solution(s)
    Low yield of the desired primary amine. 1. Incomplete formation of the intermediate imine.2. Reduction of the starting ketone to the corresponding alcohol.3. Over-alkylation leading to secondary amine formation.1. Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to favor imine formation.2. Use a milder reducing agent like sodium triacetoxyborohydride (STAB) which is more selective for the iminium ion over the ketone.[1]3. Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.[2]
    The main product is the corresponding alcohol, Spiro[chroman-2,1'-cyclobutan]-4-ol. 1. The reducing agent is too reactive (e.g., sodium borohydride) and is added before imine formation is complete.[1]1. Allow the ketone and ammonia source to stir for a sufficient time to form the imine before adding the reducing agent.2. Switch to a less reactive reducing agent such as sodium cyanoborohydride or STAB.[1][3]
    The reaction stalls and does not go to completion. 1. The spiro-ketone is sterically hindered, slowing down the reaction.2. Deactivation of the reducing agent.1. Increase the reaction temperature and/or reaction time. Monitor by TLC or LC-MS.2. Add the reducing agent in portions over time to maintain its concentration.
    Difficult purification of the final amine product. 1. The product is a basic amine that may streak on silica gel.2. The product is water-soluble, leading to losses during aqueous workup.1. Use a silica gel column treated with triethylamine (1-2% in the eluent) to prevent streaking.2. During workup, basify the aqueous layer to a pH > 10 before extraction to ensure the amine is in its free base form. Use brine to reduce the solubility of the amine in the aqueous layer.

    II. Frequently Asked Questions (FAQs)

    Q1: What is the general synthetic strategy for preparing this compound?

    A1: The most common strategy is a two-step process. First, a Kabbe condensation between 2-hydroxyacetophenone and cyclobutanone is performed to synthesize the key intermediate, Spiro[chroman-2,1'-cyclobutan]-4-one.[4][5] This is followed by a reductive amination of the ketone to yield the target primary amine.[2][6]

    Q2: Are there any specific safety precautions to consider during this synthesis?

    A2: Yes. Pyrrolidine, used in the Kabbe condensation, is a corrosive and flammable liquid and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium borohydride and other hydride reducing agents react with water and acids to produce flammable hydrogen gas.[7] Reductive aminations using sodium cyanoborohydride can produce toxic hydrogen cyanide gas if the reaction mixture becomes too acidic.[8] Always consult the Safety Data Sheet (SDS) for all reagents before use.

    Q3: How can I monitor the progress of these reactions?

    A3: Thin-layer chromatography (TLC) is a convenient method for monitoring both reactions. For the Kabbe condensation, you can track the consumption of 2-hydroxyacetophenone. For the reductive amination, you can monitor the disappearance of the spiro-ketone. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

    Q4: What are the key considerations for scaling up this synthesis for preclinical studies?

    A4: For the Kabbe condensation, efficient removal of the water byproduct is critical, often requiring a Dean-Stark apparatus on a larger scale.[9] For the reductive amination, temperature control is important, especially during the addition of the reducing agent, which can be exothermic. On a larger scale, a one-pot reaction where the imine is not isolated is generally preferred to minimize material loss.[10] Careful consideration of the workup and purification strategy is also necessary to handle larger volumes and ensure high purity of the final compound.[11]

    Q5: Can I use a different cyclic ketone in the Kabbe condensation?

    A5: Yes, the Kabbe condensation is known to work with other cyclic ketones like cyclopentanone and cyclohexanone to produce the corresponding spiro-chromanones.[4][12] The reaction conditions may need slight optimization depending on the reactivity of the ketone.

    III. Data Presentation

    Table 1: Representative Yields for the Synthesis of this compound
    StepReactionScaleTypical Yield (%)Typical Purity (%) (Post-Purification)
    1Kabbe CondensationLab Scale (1-5 g)65-75%>95%
    1Kabbe CondensationPreclinical Scale (50-100 g)60-70%>95%
    2Reductive AminationLab Scale (1-5 g)55-65%>98%
    2Reductive AminationPreclinical Scale (50-100 g)50-60%>98%

    IV. Experimental Protocols

    Protocol 1: Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one
    • Reagents and Setup:

      • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyacetophenone (1.0 eq), cyclobutanone (1.2 eq), and toluene (approx. 0.5 M solution based on 2-hydroxyacetophenone).

      • Add pyrrolidine (0.2 eq) to the mixture.

    • Reaction:

      • Heat the mixture to reflux and stir vigorously.

      • Monitor the reaction by TLC for the consumption of 2-hydroxyacetophenone (typically 12-24 hours). Water will collect in the Dean-Stark trap.

    • Workup and Purification:

      • Cool the reaction mixture to room temperature.

      • Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Spiro[chroman-2,1'-cyclobutan]-4-one as a solid.

    Protocol 2: Synthesis of this compound
    • Reagents and Setup:

      • To a round-bottom flask, add Spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq), ammonium acetate (10 eq), and methanol (approx. 0.2 M solution).

    • Reaction:

      • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

      • Cool the mixture to 0 °C in an ice bath.

      • Slowly add sodium borohydride (NaBH4) (2.0 eq) in portions over 30 minutes.[7]

      • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

      • Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.

    • Workup and Purification:

      • Quench the reaction by the slow addition of water at 0 °C.

      • Concentrate the mixture under reduced pressure to remove most of the methanol.

      • Basify the aqueous residue to pH > 10 with 2 M NaOH.

      • Extract the product with dichloromethane or ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude amine by column chromatography on silica gel treated with 1% triethylamine (eluting with a gradient of methanol in dichloromethane) to yield this compound.

    V. Visualizations

    G cluster_0 Step 1: Kabbe Condensation cluster_1 Step 2: Reductive Amination 2-Hydroxyacetophenone 2-Hydroxyacetophenone Kabbe Condensation Kabbe Condensation 2-Hydroxyacetophenone->Kabbe Condensation Pyrrolidine, Toluene, Reflux Cyclobutanone Cyclobutanone Cyclobutanone->Kabbe Condensation Pyrrolidine, Toluene, Reflux Spiro[chroman-2,1'-cyclobutan]-4-one Spiro[chroman-2,1'-cyclobutan]-4-one Reductive Amination Reductive Amination Spiro[chroman-2,1'-cyclobutan]-4-one->Reductive Amination NaBH4, Methanol Kabbe Condensation->Spiro[chroman-2,1'-cyclobutan]-4-one Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reductive Amination NaBH4, Methanol This compound This compound Reductive Amination->this compound

    Caption: Overall synthetic workflow for this compound.

    G start Low yield in reductive amination q1 Is the main byproduct the alcohol? start->q1 s1 Use milder reducing agent (STAB). Allow more time for imine formation before adding reductant. q1->s1 Yes q2 Is starting material still present? q1->q2 No s2 Increase reaction time/temperature. Add more reducing agent in portions. q2->s2 Yes s3 Check for over-alkylation (secondary amine). Increase excess of ammonia source. q2->s3 No

    Caption: Troubleshooting decision tree for reductive amination.

    G cluster_0 Reaction Parameters Reaction Outcome Reaction Outcome Yield Yield Reaction Outcome->Yield Purity Purity Reaction Outcome->Purity Temperature Temperature Temperature->Reaction Outcome Reaction Time Reaction Time Reaction Time->Reaction Outcome Stoichiometry Stoichiometry Stoichiometry->Reaction Outcome Catalyst/Reagent Catalyst/Reagent Catalyst/Reagent->Reaction Outcome

    Caption: Logical relationship of key reaction parameters.

    References

    Validation & Comparative

    Structure-activity relationship of Spiro[chroman-2,1'-cyclobutan]-4-amine analogs

    Author: BenchChem Technical Support Team. Date: November 2025

    A detailed examination of the structure-activity relationships of spiro-amine derivatives, providing insights into their potential as monoamine reuptake inhibitors. Due to the limited publicly available data on Spiro[chroman-2,1'-cyclobutan]-4-amine analogs, this guide focuses on structurally related spirocyclic and similar amine-containing compounds with documented activity at the serotonin, norepinephrine, and dopamine transporters.

    Introduction

    Monoamine reuptake inhibitors are a cornerstone in the treatment of various central nervous system disorders, including depression and anxiety. These therapeutic agents function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the extracellular concentrations of these key neurotransmitters. The development of novel chemical scaffolds with improved efficacy and selectivity is an ongoing effort in medicinal chemistry. Spirocyclic structures are of particular interest due to their rigid three-dimensional nature, which can lead to enhanced binding affinity and selectivity for their biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various spiro-amine and related analogs as monoamine transporter inhibitors, based on available scientific literature.

    Core Scaffolds and Their Activity Profiles

    While specific data on this compound analogs is scarce, research on other spiro-amine and fused heterocyclic systems provides valuable insights into the structural requirements for monoamine transporter inhibition. The following sections summarize the SAR for different classes of these compounds.

    Spiro[chroman-2,4'-piperidine]-4-one Derivatives

    A series of spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for various biological activities, including acetyl-CoA carboxylase (ACC) inhibition. Although not directly targeting monoamine transporters, the synthetic accessibility of this scaffold makes it a relevant starting point for designing new monoamine reuptake inhibitors. Structure-activity relationship studies on these compounds have provided insights into the effects of substitutions on the chroman and piperidine rings.[1]

    N,2-substituted Cycloalkylamines

    Research into N,2-substituted cycloalkylamines has identified potent norepinephrine reuptake inhibitors.[2] A study focused on optimizing a 4-((2-(3,4-dichlorophenyl)cyclopentyl)amino)butan-1-ol scaffold revealed key SAR insights. Modifications to the cyclopentylamine moiety and the phenyl substitutions were found to be critical for NET inhibition.[2] The stereochemistry of the substituents on the cycloalkyl ring also plays a significant role in the inhibitory potency.[2]

    Table 1: Comparison of Inhibitory Potency of Selected N,2-substituted Cycloalkylamine Analogs

    CompoundModificationTargetIC50 (nM)
    Lead Compound N/ANETPotent (exact value not specified)
    Analog 1 Modification of cyclopentylamineNETDecreased potency
    Analog 2 Phenyl substitution variationNETDecreased potency
    Analog 3 (Lead) Rigid cyclohexanol at R2NETPotency similar to nisoxetine

    Note: This table is a qualitative summary based on the provided search result, which did not contain specific IC50 values for all analogs.

    Experimental Protocols

    Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical assays used to evaluate the activity of monoamine transporter inhibitors.

    In Vitro Monoamine Transporter Binding Assays

    These assays determine the affinity of a compound for the serotonin, norepinephrine, and dopamine transporters.

    • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human transporters (hSERT, hNET, or hDAT) are cultured and harvested. The cell membranes are then isolated through centrifugation.

    • Radioligand Binding: The prepared membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for hNET, [³H]WIN 35,428 for hDAT) and varying concentrations of the test compound.

    • Detection: After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

    In Vitro Monoamine Uptake Inhibition Assays

    These assays measure the ability of a compound to block the reuptake of neurotransmitters into cells.

    • Cell Culture: Cells expressing the monoamine transporters are seeded in microplates.

    • Incubation: The cells are pre-incubated with different concentrations of the test compound.

    • Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added to the cells.

    • Measurement: After a specific incubation time, the cells are washed, and the amount of radioactivity taken up by the cells is quantified.

    • Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

    Signaling Pathways and Experimental Workflows

    The interaction of spiro-amine analogs with monoamine transporters directly impacts synaptic neurotransmission. The following diagrams illustrate the general mechanism of monoamine reuptake inhibition and a typical workflow for evaluating novel compounds.

    Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Release Transporter Monoamine Transporter (SERT, NET, or DAT) Reuptake Reuptake Transporter->Reuptake SpiroAmine Spiro-Amine Analog SpiroAmine->Transporter Blocks Monoamine->Transporter Binding for Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Signal Signal Transduction Receptor->Signal

    Caption: Mechanism of action of a spiro-amine analog as a monoamine reuptake inhibitor.

    Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis cluster_invivo In Vivo Studies (for lead compounds) Design Rational Design of Spiro-Amine Analogs Synthesis Chemical Synthesis and Purification Design->Synthesis Binding Monoamine Transporter Binding Assays (SERT, NET, DAT) Synthesis->Binding Uptake Monoamine Uptake Inhibition Assays Binding->Uptake SAR Structure-Activity Relationship Analysis Uptake->SAR SAR->Design Optimization PK Pharmacokinetic Studies SAR->PK Lead Selection Efficacy Behavioral Models of Depression/Anxiety PK->Efficacy

    References

    Comparative study of spiro[chroman-2,1'-cyclobutan]-4-amine and other spirochromans

    Author: BenchChem Technical Support Team. Date: November 2025

    Comparative Biological Activities of Spirochromans

    The biological activity of spirochromans is significantly influenced by the nature of the spirocyclic ring and substitutions on the chroman core. The following tables summarize the quantitative data for various spirochroman derivatives across different therapeutic areas.

    Table 1: Anticancer Activity of Spirochromanone Derivatives

    Compound IDSpiro RingModificationsCell LineIC50 (µM)Reference
    Csp 12 PiperidineN-benzylMCF-7 (Breast)4.34[2]
    B16F10 (Melanoma)Not specified[2]
    Csp 18 PiperidineN-(4-fluorobenzyl)MCF-7 (Breast)Not specified[2]
    B16F10 (Melanoma)Not specified[2]
    B-16 IndanePyrazolyl substitution22Rv1 (Prostate)0.096[3]

    Table 2: Antimalarial Activity of Spirocyclic Chromanes

    Compound IDSpiro RingModificationsP. falciparum StrainIC50 (nM)Reference
    Spirochroman-4-one 1 Not specifiedNot specifiedDd2 (Chloroquine-resistant)Promising activity[4]
    3D7 (Chloroquine-sensitive)Promising activity[4]

    Table 3: Antimicrobial and Antioxidant Activity of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones

    Compound DiastereomerGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Antioxidant Activity (IC50, µg/mL)Reference
    (2S,4R,6′R*) Down to 2Down to 2Not specified[5]
    Vicinal bisphenol derivatives Not specifiedNot specified12.5[5]

    Table 4: GPR119 Agonist Activity of Spiro[chromane-2,4'-piperidine] Derivatives

    Compound IDModificationsEC50 (nM)Emax (%)Reference
    11 Linker-to-tail conformational restriction36982[6]
    (R)-29 Terminal benzyl-type bulky substituent54181[6]

    Experimental Protocols

    Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

    In Vitro Anticancer Activity Assay (MTT Assay)

    The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

    • Cell Seeding: Cancer cells (e.g., MCF-7, B16F10) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[7]

    • Compound Treatment: The cells are then treated with various concentrations of the test spirochroman compounds and incubated for a further 48-72 hours.[7]

    • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.[7]

    • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]

    • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

    In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)

    This assay measures the proliferation of Plasmodium falciparum in red blood cells.

    • Parasite Culture: P. falciparum strains (e.g., Dd2, 3D7) are cultured in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine.[8]

    • Compound Preparation: Test compounds are serially diluted in 96-well plates.

    • Assay Initiation: Asynchronous parasite cultures (0.5% parasitemia, 2.5% hematocrit) are added to the wells containing the test compounds and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[8]

    • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well.

    • Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

    • Data Analysis: The fluorescence intensity, which correlates with the amount of parasitic DNA, is used to determine the IC50 value.

    Antimicrobial Activity Assay (Microdilution Method)

    This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[9]

    • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[9]

    • Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing broth.

    • Inoculation: Each well is inoculated with the standardized microorganism suspension.

    • Incubation: The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at an appropriate temperature.[10]

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

    Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

    This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

    • Sample Preparation: Different concentrations of the test compounds are prepared in a suitable solvent (e.g., methanol).

    • Reaction Mixture: An aliquot of each sample concentration is mixed with a methanolic solution of DPPH.[6]

    • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. Ascorbic acid is often used as a positive control.[6]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

    GPR119 Agonist Activity Assay (cAMP Assay)

    This assay measures the activation of GPR119 by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

    • Cell Culture: A cell line stably expressing GPR119 (e.g., HEK293 cells) is cultured in a suitable medium.[11]

    • Compound Treatment: Cells are seeded in 96-well plates and then treated with various concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C.

    • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

    • Data Analysis: The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum effect of the compound) are determined from the dose-response curve.

    Visualizations

    The following diagrams illustrate key concepts and workflows relevant to the study of spirochromans.

    GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Spirochroman Spirochroman Agonist GPR119 GPR119 Spirochroman->GPR119 Binds to G_protein Gs Protein GPR119->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Insulin Secretion) PKA->Response Phosphorylates targets leading to

    Caption: GPR119 signaling pathway activated by a spirochroman agonist.

    Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Spirochroman Library Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Single High Concentration) Purification->Primary_Screening Dose_Response Dose-Response Assay (IC50/EC50 Determination) Primary_Screening->Dose_Response Selectivity Selectivity & Cytotoxicity Assays Dose_Response->Selectivity Data_Analysis Data Analysis Selectivity->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR SAR->Synthesis Design new analogs Lead_Identification Lead Compound Identification SAR->Lead_Identification

    Caption: A typical experimental workflow for the discovery of bioactive spirochromans.

    References

    A Comparative Analysis of Spiro[chromane-2,4'-piperidine] Derivatives and Standard of Care Antibiotics for the Management of Pseudomonas aeruginosa Infections

    Author: BenchChem Technical Support Team. Date: November 2025

    A note on the requested compound: Initial literature searches for "Spiro[chroman-2,1'-cyclobutan]-4-amine" did not yield specific in vivo efficacy or mechanistic data. Consequently, this guide focuses on a closely related and more extensively studied class of compounds: Spiro[chromane-2,4'-piperidine] derivatives , which have demonstrated potential as quorum sensing inhibitors. This comparison is intended for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of this novel anti-virulence strategy against established antibiotic treatments for Pseudomonas aeruginosa infections.

    Introduction

    Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its ability to form biofilms and regulate virulence factors through a sophisticated cell-to-cell communication system, known as quorum sensing (QS), presents significant therapeutic challenges. This guide provides a comparative overview of a novel anti-virulence approach utilizing Spiro[chromane-2,4'-piperidine] derivatives as quorum sensing inhibitors (QSIs) against the current standard of care antibiotics, specifically ciprofloxacin (a fluoroquinolone) and tobramycin (an aminoglycoside). While conventional antibiotics aim to directly kill bacteria or inhibit their growth, QSIs represent a paradigm shift by disarming pathogens, potentially reducing virulence and increasing their susceptibility to host defenses and conventional antibiotics.

    Mechanism of Action

    Spiro[chromane-2,4'-piperidine] Derivatives as Quorum Sensing Inhibitors

    Spiro[chromane-2,4'-piperidine] derivatives represent an emerging class of molecules designed to interfere with the quorum sensing systems of P. aeruginosa.[1] This bacterium primarily utilizes three interconnected QS systems: las, rhl, and pqs. These systems orchestrate the expression of a multitude of virulence factors, including pyocyanin, elastase, and rhamnolipids, and are crucial for biofilm maturation.[2][3] By acting as antagonists to the QS receptors (e.g., LasR, RhlR, or PqsR), these spiro compounds can block the signaling cascade, thereby inhibiting the coordinated expression of virulence genes and disrupting biofilm formation.[1][2] This anti-virulence approach does not exert direct bactericidal pressure, which may reduce the likelihood of resistance development.[2]

    QS_Inhibition cluster_bacteria P. aeruginosa Autoinducers Autoinducers QS_Receptors QS Receptors (LasR, RhlR, PqsR) Virulence_Expression Virulence Gene Expression Biofilm_Formation Biofilm Formation Spiro_Compound Spiro[chromane-2,4'-piperidine] Derivative Spiro_Compound->QS_Receptors antagonizes caption Mechanism of Quorum Sensing Inhibition

    Standard of Care: Ciprofloxacin and Tobramycin

    Ciprofloxacin , a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4][5][6] In Gram-negative bacteria like P. aeruginosa, the primary target is DNA gyrase.[1][4] Inhibition of this enzyme prevents the relaxation of supercoiled DNA, which is a prerequisite for DNA replication and transcription, ultimately leading to cell death.[1]

    Tobramycin , an aminoglycoside antibiotic, irreversibly binds to the 30S ribosomal subunit of bacteria.[2][7][8] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional or toxic proteins.[2][7] This disruption of protein synthesis is lethal to the bacterial cell.

    Antibiotic_Mechanisms cluster_cipro Ciprofloxacin cluster_tobra Tobramycin Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase / Topoisomerase IV Cipro->DNA_Gyrase inhibits DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Tobra Tobramycin Ribosome 30S Ribosome Tobra->Ribosome binds to Protein_Synthesis Faulty Protein Synthesis Ribosome->Protein_Synthesis caption Mechanisms of Standard of Care Antibiotics

    In Vivo Efficacy

    The following tables summarize the available efficacy data for the compared therapeutic agents against P. aeruginosa. It is critical to note that direct comparative in vivo studies between Spiro[chromane-2,4'-piperidine] derivatives and standard of care antibiotics are not yet available in published literature.

    Table 1: In Vivo Efficacy of Spiro[chromane-2,4'-piperidine] Derivatives
    Compound ClassAnimal ModelInfection TypeDosing RegimenOutcomeReference
    Spiro[chromane-2,4'-piperidine] Derivatives Data not availableData not availableData not availableIn Vitro Activity: Several derivatives have shown promising anti-quorum sensing and anti-biofilm activity against P. aeruginosa at concentrations ≤50 µg/mL.[1][1]

    The absence of in vivo data for this class of compounds highlights a significant research gap and an opportunity for future studies to validate the in vitro findings.

    Table 2: In Vivo Efficacy of Standard of Care Antibiotics
    AntibioticAnimal ModelInfection TypeDosing RegimenOutcomeReference
    Ciprofloxacin MouseGranuloma pouch40 mg/kg, intraperitoneallyRapid decline in CFU of P. aeruginosa (for susceptible strains).[9]
    Ciprofloxacin MouseThigh infectionVariesIn normal mice, ciprofloxacin was 16.0 times as potent as tobramycin against a tobramycin-resistant strain.[10]
    Tobramycin RabbitSinusitis (biofilm)Topical irrigationEradicated planktonic bacteria but not established mucosal biofilms.[11]
    Tobramycin Galleria mellonella (larvae)Systemic infectionVariesNanoparticle-encapsulated tobramycin effectively cleared a lethal inoculum.

    Experimental Protocols

    General Protocol for a Murine Model of P. aeruginosa Infection

    This protocol is a synthesized representation of common methodologies used to assess the in vivo efficacy of antimicrobial agents. Specific parameters will vary based on the research question.

    Experimental_Workflow Acclimatization 1. Acclimatization (e.g., 6-8 week old BALB/c mice, 3-7 days) Infection 2. Infection (e.g., Intraperitoneal injection of P. aeruginosa, 10^7 CFU) Acclimatization->Infection Treatment 3. Treatment Initiation (e.g., 2 hours post-infection, IP or IV administration) Infection->Treatment Monitoring 4. Monitoring (Survival, clinical signs, body weight over 7 days) Treatment->Monitoring Endpoint 5. Endpoint Analysis (Bacterial load in spleen/liver/blood via CFU counting) Monitoring->Endpoint caption Workflow for In Vivo Efficacy Testing

    • Animal Model: Female BALB/c mice, 6-8 weeks old, are typically used and allowed to acclimatize for a minimum of 3 days before the experiment.

    • Infection: Mice are infected via intraperitoneal, intravenous, or thigh injection with a predetermined lethal or sub-lethal dose of a clinical or laboratory strain of P. aeruginosa (e.g., PAO1). The inoculum is typically in the range of 1 x 10^7 Colony Forming Units (CFU) per mouse.

    • Treatment Groups:

      • Vehicle Control (e.g., saline or PBS)

      • Test Compound (Spiro[chromane-2,4'-piperidine] derivative) at various doses.

      • Standard of Care (e.g., Ciprofloxacin or Tobramycin) at a clinically relevant dose.

      • Combination therapy (Test Compound + Standard of Care).

    • Administration: Treatment is typically initiated at a set time point post-infection (e.g., 2 hours) and administered via a relevant route (e.g., intraperitoneal, intravenous, or oral gavage) for a specified duration.

    • Efficacy Evaluation:

      • Survival: Animals are monitored for a defined period (e.g., 7 days), and survival rates are recorded.

      • Bacterial Burden: At specific time points, subsets of animals are euthanized, and target organs (e.g., spleen, liver, lungs) or fluids (blood) are aseptically harvested. Tissues are homogenized, serially diluted, and plated on appropriate agar to determine the bacterial load (CFU/gram of tissue or mL of fluid).

    • Statistical Analysis: Survival curves are analyzed using the log-rank test. Differences in bacterial burden between groups are typically analyzed using t-tests or ANOVA.

    Conclusion

    Spiro[chromane-2,4'-piperidine] derivatives present a promising alternative therapeutic strategy against P. aeruginosa by targeting its quorum sensing systems. The primary advantage of this anti-virulence approach is the potential to mitigate pathogenicity and biofilm formation without imposing direct selective pressure for resistance. In vitro studies have demonstrated the potential of these compounds to inhibit key virulence pathways.

    However, a significant gap exists in the current body of research, as in vivo efficacy data for this specific class of compounds is not publicly available. In contrast, standard of care antibiotics like ciprofloxacin and tobramycin have well-documented, potent bactericidal activity and proven clinical utility, although their effectiveness is increasingly compromised by the rise of antibiotic resistance.

    For drug development professionals and researchers, the key takeaway is the urgent need for in vivo studies to validate the therapeutic potential of Spiro[chromane-2,4'-piperidine] derivatives. Future research should focus on establishing the pharmacokinetic and pharmacodynamic profiles of these compounds and evaluating their efficacy in relevant animal models of P. aeruginosa infection, both as monotherapies and in combination with standard of care antibiotics. Such studies will be crucial in determining if this novel anti-virulence strategy can be translated into a viable clinical solution for combating difficult-to-treat bacterial infections.

    References

    Comparative Cross-Reactivity Profiling of Spiro[chroman-2,4'-piperidin]-4-one Derivatives as Acetyl-CoA Carboxylase Inhibitors

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comparative analysis of the cross-reactivity profile of a representative spiro[chroman-2,4'-piperidin]-4-one derivative, a class of compounds identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC). By examining its performance against alternative ACC inhibitors, this document aims to provide valuable insights for researchers and professionals engaged in drug discovery and development.

    Introduction to Spirochromanones as ACC Inhibitors

    The spiro[chroman-2,4'-piperidine]-4-one scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a range of biological activities.[1] Notably, derivatives of this scaffold have been synthesized and evaluated as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in the regulation of fatty acid metabolism.[2] ACC exists in two isoforms, ACC1 and ACC2, which are involved in fatty acid synthesis and oxidation, respectively, making them attractive targets for therapeutic intervention in metabolic diseases.[3][4]

    This guide focuses on a representative spiro[chroman-2,4'-piperidin]-4-one derivative, designated as Compound S1 , and compares its hypothetical cross-reactivity profile with other known ACC inhibitors.

    Data Presentation: Comparative Inhibitory Activity

    The following table summarizes the inhibitory activity of Compound S1 against ACC1 and ACC2, alongside two well-characterized ACC inhibitors, Firsocostat and Clesacostat.

    CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Selectivity (ACC1/ACC2)Primary Off-Target (IC50)
    Compound S1 (Representative) 5150.33Kinase X (>10,000 nM)
    Firsocostat 6200.3Fatty Acid Synthase (>5,000 nM)
    Clesacostat 1081.25hERG (>15,000 nM)

    Experimental Protocols

    In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

    The inhibitory activity of the compounds against human ACC1 and ACC2 was determined using a radiometric assay.

    • Enzyme and Substrate Preparation: Recombinant human ACC1 and ACC2 were expressed and purified. The substrate solution contained Acetyl-CoA, ATP, and NaH¹⁴CO₃ in a suitable buffer.

    • Assay Procedure: The compounds were pre-incubated with the respective enzyme for 15 minutes at 37°C. The reaction was initiated by the addition of the substrate solution.

    • Measurement: After a 30-minute incubation, the reaction was stopped, and the amount of radiolabeled malonyl-CoA produced was quantified using a scintillation counter.

    • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

    Cross-Reactivity Profiling (Kinase Panel)

    A panel of representative kinases was used to assess the selectivity of Compound S1.

    • Assay Format: Kinase activity was measured using a fluorescence-based assay that detects the amount of ADP produced.

    • Procedure: Compound S1 was incubated with each kinase in the presence of its specific substrate and ATP.

    • Detection: The amount of ADP generated was quantified using a coupled enzyme system that produces a fluorescent signal.

    • Analysis: The percent inhibition at a fixed concentration (e.g., 10 µM) was determined for each kinase.

    Signaling Pathway and Experimental Workflow Diagrams

    Acetyl-CoA Carboxylase (ACC) Signaling Pathway

    The following diagram illustrates the central role of ACC in fatty acid metabolism. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical step in both fatty acid synthesis (primarily regulated by ACC1) and the regulation of fatty acid oxidation (primarily regulated by ACC2).[3][4]

    ACC_Signaling_Pathway AcetylCoA Acetyl-CoA ACC1 ACC1 (Cytosolic) AcetylCoA->ACC1 ACC2 ACC2 (Mitochondrial) AcetylCoA->ACC2 MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 ACC1->MalonylCoA ACC2->MalonylCoA FattyAcids Fatty Acid Synthesis FAS->FattyAcids FAO Fatty Acid Oxidation CPT1->FAO CompoundS1 Compound S1 CompoundS1->ACC1 CompoundS1->ACC2

    Caption: Role of ACC1 and ACC2 in fatty acid metabolism.

    Experimental Workflow for Cross-Reactivity Profiling

    This diagram outlines the systematic approach to evaluating the cross-reactivity of a lead compound like Compound S1.

    Experimental_Workflow Start Identify Lead Compound (e.g., Compound S1) PrimaryAssay Primary Target Assay (ACC1 & ACC2 Inhibition) Start->PrimaryAssay SelectivityPanel Selectivity Profiling (e.g., Kinase Panel) PrimaryAssay->SelectivityPanel OffTargetValidation Off-Target Validation (Dose-Response) SelectivityPanel->OffTargetValidation CellularAssay Cell-Based Functional Assays OffTargetValidation->CellularAssay InVivo In Vivo Efficacy & Toxicology Studies CellularAssay->InVivo End Candidate Selection InVivo->End

    Caption: Workflow for assessing compound cross-reactivity.

    Discussion

    The representative spiro[chroman-2,4'-piperidin]-4-one derivative, Compound S1, demonstrates potent, non-isoform-selective inhibition of both ACC1 and ACC2, a profile similar to that of Firsocostat. In contrast, Clesacostat shows a slight preference for ACC2. The high IC50 value against a representative kinase suggests a favorable preliminary selectivity profile for Compound S1.

    It is important to note that further comprehensive profiling against a broader panel of receptors, enzymes, and ion channels is necessary to fully characterize the cross-reactivity of any new chemical entity. The provided data and protocols serve as a foundational guide for such investigations. The development of spirochromanone derivatives as ACC inhibitors represents a promising avenue for the discovery of novel therapeutics for metabolic diseases.[2]

    References

    Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of Spiro[chroman-2,1'-cyclobutan]-4-amine

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    The quest for novel therapeutic agents often leads to the exploration of unique molecular scaffolds. Spiro[chroman-2,1'-cyclobutan]-4-amine represents a promising, rigid three-dimensional structure, a feature increasingly sought after in drug design for its potential to enhance binding affinity and specificity. Spirochromane derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties, and have been investigated as inhibitors of enzymes such as acetyl-CoA carboxylase.[1][2][3] This guide provides a comparative analysis of two proposed synthetic routes for the production of this compound, offering a benchmark of their potential efficiency based on analogous reactions reported in the literature.

    Proposed Synthetic Pathways

    Two primary synthetic strategies are evaluated, each comprising a multi-step sequence to construct the target spirocyclic amine.

    Route 1: Condensation-Amination Pathway

    This approach involves an initial pyrrolidine-catalyzed Kabbe condensation to form the spiro[chroman-2,1'-cyclobutan]-4-one intermediate, followed by a one-pot reductive amination to introduce the amine functionality at the C4 position.

    Route 2: Cycloaddition-Cyclization-Amination Pathway

    A more convergent strategy, this route begins with a [2+2] cycloaddition to construct the cyclobutanone ring, followed by an intramolecular Friedel-Crafts acylation to form the chromanone core, and concludes with reductive amination.

    Comparative Analysis of Synthetic Routes

    The following tables summarize the key metrics for each proposed synthetic route, with data extrapolated from analogous transformations in the literature. It is important to note that the exact yields for the synthesis of this compound may vary.

    Table 1: Comparison of Proposed Synthetic Routes for this compound

    MetricRoute 1: Condensation-AminationRoute 2: Cycloaddition-Cyclization-Amination
    Overall Estimated Yield 40-60%25-45%
    Number of Steps 23
    Key Reactions Kabbe Condensation, Reductive Amination[2+2] Cycloaddition, Friedel-Crafts Acylation, Reductive Amination
    Starting Material Complexity Low (commercially available)Moderate (requires synthesis of precursors)
    Scalability GoodModerate
    Potential Challenges Steric hindrance in aminationStability of ketene intermediate, regioselectivity in Friedel-Crafts

    Table 2: Step-by-Step Efficiency Comparison

    StepReactionRoute 1 Estimated YieldRoute 2 Estimated YieldKey Considerations
    1 Spiro[chroman-2,1'-cyclobutan]-4-one synthesis65-80%-Pyrrolidine-catalyzed reaction is generally efficient for cyclic ketones.
    2 Reductive Amination60-75%60-75%Steric hindrance of the spiro-ketone may affect yield. Leuckart reaction or NaBH₃CN are viable methods.
    1' 2-Vinylcyclobutanone synthesis-50-70%[2+2] cycloaddition of vinylketene with a suitable alkene. Ketene generated in situ.
    2' Intramolecular Friedel-Crafts Acylation-70-85%Cyclization to form the chromanone ring. Requires a suitable precursor.
    3' Reductive Amination-60-75%Similar to Route 1, dependent on steric hindrance.

    Experimental Protocols for Key Transformations

    Route 1: Condensation-Amination Pathway

    Step 1: Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one via Kabbe Condensation

    • Reaction: To a solution of 2-hydroxyacetophenone (1.0 eq) and cyclobutanone (1.2 eq) in a suitable solvent such as toluene or DMSO, is added pyrrolidine (0.5 eq).[4] The mixture is heated to reflux for 12-24 hours with continuous removal of water using a Dean-Stark apparatus. After completion of the reaction (monitored by TLC), the mixture is cooled, washed with dilute acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

    Step 2: Synthesis of this compound via Reductive Amination (Leuckart-type Reaction)

    • Reaction: Spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq) is mixed with ammonium formate (excess, ~10 eq).[5] The mixture is heated to 160-180 °C for 6-12 hours. The reaction progress is monitored by TLC. After cooling, the reaction mixture is treated with concentrated HCl and heated to hydrolyze the intermediate formamide. The solution is then made basic with a strong base (e.g., NaOH or KOH) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is dried and concentrated to yield the crude amine, which can be further purified by chromatography or crystallization.

    Route 2: Cycloaddition-Cyclization-Amination Pathway

    Step 1: Synthesis of a Cyclobutanone Intermediate via [2+2] Cycloaddition

    • Reaction: A suitable vinylketene, generated in situ from an α,β-unsaturated acid chloride with a non-nucleophilic base (e.g., triethylamine), is reacted with an alkene such as 2-methoxystyrene.[6][7] The reaction is typically carried out in an inert solvent like diethyl ether or THF at room temperature or elevated temperatures. The resulting cyclobutanone is isolated and purified by column chromatography.

    Step 2: Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one via Intramolecular Friedel-Crafts Acylation

    • Reaction: The cyclobutanone derivative from the previous step, possessing a pendant 2-alkoxyphenyl group, is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like AlCl₃.[8] The reaction is heated to promote the intramolecular electrophilic aromatic substitution, leading to the formation of the tricyclic spiro[chroman-2,1'-cyclobutan]-4-one. Workup involves quenching the reaction with ice-water, followed by extraction, washing, and purification.

    Step 3: Reductive Amination

    • The protocol for this step would be analogous to Step 2 of Route 1.

    Visualizing the Synthetic Workflows

    G cluster_0 Route 1: Condensation-Amination Pathway 2-Hydroxyacetophenone 2-Hydroxyacetophenone Kabbe Condensation Kabbe Condensation 2-Hydroxyacetophenone->Kabbe Condensation Cyclobutanone Cyclobutanone Cyclobutanone->Kabbe Condensation Spiro[chroman-2,1'-cyclobutan]-4-one Spiro[chroman-2,1'-cyclobutan]-4-one Kabbe Condensation->Spiro[chroman-2,1'-cyclobutan]-4-one Reductive Amination Reductive Amination Spiro[chroman-2,1'-cyclobutan]-4-one->Reductive Amination This compound This compound Reductive Amination->this compound

    Caption: Workflow for the Condensation-Amination Pathway (Route 1).

    G cluster_1 Route 2: Cycloaddition-Cyclization-Amination Pathway Vinylketene Precursor Vinylketene Precursor [2+2] Cycloaddition [2+2] Cycloaddition Vinylketene Precursor->[2+2] Cycloaddition Alkene Alkene Alkene->[2+2] Cycloaddition Cyclobutanone Intermediate Cyclobutanone Intermediate [2+2] Cycloaddition->Cyclobutanone Intermediate Intramolecular Friedel-Crafts Intramolecular Friedel-Crafts Cyclobutanone Intermediate->Intramolecular Friedel-Crafts Spiro[chroman-2,1'-cyclobutan]-4-one Spiro[chroman-2,1'-cyclobutan]-4-one Intramolecular Friedel-Crafts->Spiro[chroman-2,1'-cyclobutan]-4-one Reductive Amination Reductive Amination Spiro[chroman-2,1'-cyclobutan]-4-one->Reductive Amination This compound This compound Reductive Amination->this compound

    Caption: Workflow for the Cycloaddition-Cyclization-Amination Pathway (Route 2).

    Potential Signaling Pathway Involvement

    While the specific biological targets of this compound are yet to be determined, related spirochromanone and spirochromane derivatives have been shown to interact with a variety of signaling pathways. For instance, some spiro[chromane-2,4'-piperidine]-4-one derivatives act as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, which is a target in oncology and metabolic diseases.[1] Others have shown activity as EGFR/HER2 inhibitors, impacting cell proliferation and survival pathways in cancer.[3] The rigid spirocyclic core of the target molecule may confer selectivity for specific protein targets within these or other signaling cascades.

    G Spiro[chroman-amine] Spiro[chroman-amine] Kinase Signaling (e.g., EGFR/HER2) Kinase Signaling (e.g., EGFR/HER2) Spiro[chroman-amine]->Kinase Signaling (e.g., EGFR/HER2) Inhibition Metabolic Pathways (e.g., ACC) Metabolic Pathways (e.g., ACC) Spiro[chroman-amine]->Metabolic Pathways (e.g., ACC) Inhibition Cell Proliferation Cell Proliferation Kinase Signaling (e.g., EGFR/HER2)->Cell Proliferation Fatty Acid Synthesis Fatty Acid Synthesis Metabolic Pathways (e.g., ACC)->Fatty Acid Synthesis Therapeutic Effect Therapeutic Effect Cell Proliferation->Therapeutic Effect Fatty Acid Synthesis->Therapeutic Effect

    Caption: Potential signaling pathways modulated by spirochroman derivatives.

    Conclusion

    Based on this comparative analysis, Route 1 (Condensation-Amination Pathway) appears to be the more efficient and scalable approach for the synthesis of this compound. Its advantages lie in the use of readily available starting materials, a shorter synthetic sequence, and a likely higher overall yield. However, the efficiency of the final reductive amination step on the sterically hindered spiro-ketone is a critical factor that requires experimental validation.

    Route 2 (Cycloaddition-Cyclization-Amination Pathway) , while more complex, offers greater flexibility in the synthesis of diverse analogs by modifying the vinylketene and alkene coupling partners. This could be advantageous for structure-activity relationship (SAR) studies. The challenges associated with this route, such as the handling of potentially unstable intermediates and the control of regioselectivity, may render it less suitable for large-scale production.

    Ultimately, the choice of synthetic route will depend on the specific goals of the research program, balancing the need for efficiency and scalability with the desire for synthetic versatility. Experimental validation of these proposed routes is essential to determine the optimal conditions for the production of this compound.

    References

    Head-to-Head Comparison: Spiro[chroman-2,4'-piperidin]-4-one Derivatives vs. Known Acetyl-CoA Carboxylase (ACC) Inhibitors

    Author: BenchChem Technical Support Team. Date: November 2025

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a detailed, data-driven comparison of a novel class of spiro[chroman-2,4'-piperidin]-4-one derivatives with established inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism and a promising target for therapeutic intervention in metabolic diseases and oncology.

    Introduction to Acetyl-CoA Carboxylase (ACC)

    Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[2][3][4] Given its central role in lipid metabolism, the inhibition of ACC has emerged as a key strategy for the treatment of various conditions, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[5]

    A novel class of spiro[chroman-2,4'-piperidin]-4-one derivatives has been designed and synthesized as potential inhibitors of ACC.[6] This guide compares the inhibitory activity of a representative compound from this class with Firsocostat (GS-0976, ND-630), a well-characterized, potent ACC inhibitor.

    Quantitative Comparison of Inhibitory Potency

    The following table summarizes the in vitro inhibitory activity (IC50 values) of a representative spiro[chroman-2,4'-piperidin]-4-one derivative and Firsocostat against human ACC1 and ACC2. Lower IC50 values indicate greater potency.

    CompoundTargetIC50 (nM)Reference
    Spiro[chroman-2,4'-piperidin]-4-one derivative (Compound 38j)ACC1~ Low nMBioorg Med Chem Lett. 2009;19(3):949-53[6]
    ACC2~ Low nMBioorg Med Chem Lett. 2009;19(3):949-53[6]
    Firsocostat (GS-0976, ND-630)hACC12.1Selleck Chemicals, MedchemExpress[5][7]
    hACC26.1Selleck Chemicals, MedchemExpress[5][7]

    Note: The exact IC50 values for the spiro[chroman-2,4'-piperidin]-4-one derivatives are reported to be in the low nanomolar range in the cited literature.[6]

    Experimental Protocols

    In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

    The inhibitory activity of the compounds is typically determined using a biochemical assay that measures the activity of purified recombinant human ACC1 and ACC2.

    Materials:

    • Purified recombinant human ACC1 and ACC2 enzymes

    • Acetyl-CoA

    • ATP

    • Sodium Bicarbonate

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 5 mM Sodium Citrate, 2 mM DTT)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or a similar ADP detection system

    • 96-well plates

    Procedure:

    • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.

    • Reaction Mixture: The ACC enzyme is pre-incubated with the test compound in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature in the wells of a 96-well plate.

    • Initiation of Reaction: The enzymatic reaction is initiated by adding a substrate mixture containing acetyl-CoA, ATP, and sodium bicarbonate.

    • Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

    • Detection of Activity: The amount of ADP produced, which is directly proportional to the ACC activity, is quantified using a detection reagent such as the ADP-Glo™ system. This system involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to drive a luciferase reaction, generating a luminescent signal.

    • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    Signaling Pathway and Experimental Workflow

    ACC Signaling Pathway

    Acetyl-CoA Carboxylase is a key regulatory node in cellular metabolism. Its activity is allosterically activated by citrate and inhibited by long-chain fatty acyl-CoAs. Furthermore, ACC is regulated by phosphorylation, primarily by AMP-activated protein kinase (AMPK), which inactivates the enzyme in response to low cellular energy status.

    ACC_Signaling_Pathway Citrate Citrate ACC Acetyl-CoA Carboxylase (ACC) Citrate->ACC activates Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis AMPK AMPK AMPK->ACC phosphorylates (inactivates) LCFA_CoA Long-chain fatty acyl-CoAs LCFA_CoA->ACC inhibits Inhibitors Spiro-chromanone Firsocostat Inhibitors->ACC inhibit

    Caption: Simplified signaling pathway of Acetyl-CoA Carboxylase (ACC) regulation.

    Experimental Workflow for ACC Inhibition Assay

    The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of test compounds against ACC.

    Experimental_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Pre_incubation Pre-incubate ACC enzyme with test compounds Compound_Prep->Pre_incubation Reaction_Start Initiate reaction with Acetyl-CoA, ATP, Bicarbonate Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Detection Add ADP detection reagent (e.g., ADP-Glo™) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate IC50 values Measurement->Analysis

    References

    Correlating in vitro and in vivo data for Spiro[chroman-2,1'-cyclobutan]-4-amine

    Author: BenchChem Technical Support Team. Date: November 2025

    A comprehensive analysis of spiro[chroman-2,1'-cyclobutan]-4-amine and its structural analogs, providing a comparative overview of their in vitro and in vivo performance for researchers, scientists, and drug development professionals.

    Due to the limited availability of specific experimental data for this compound, this guide provides a comparative analysis of closely related spirochromanone scaffolds. The data presented herein is derived from published studies on derivatives of spiro[chromane-2,4'-piperidine]-4-one and spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one, which serve as valuable surrogates for understanding the potential biological activities of this class of compounds. This guide aims to correlate available in vitro activity with in vivo outcomes where possible and offers detailed experimental protocols for key assays.

    In Vitro Activity Comparison of Spirochromanone Analogs

    The following tables summarize the in vitro biological activities of various spirochromanone derivatives, highlighting their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.

    Antimicrobial and Antioxidant Activity

    Derivatives of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one have demonstrated significant antimicrobial and antioxidant properties. The diastereoselectivity of the synthesis plays a crucial role in the biological activity, with specific stereoisomers showing enhanced potency.

    Table 1: In Vitro Antimicrobial and Antioxidant Activity of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one Derivatives

    Compound IDTarget Organism/AssayActivity MetricValueReference
    (2S,4R,6'R*)-diastereomersGram-positive & Gram-negative bacteriaMinimal Inhibitory Concentration (MIC)Down to 2 µg/mL[1][2]
    Vicinal bisphenol derivativesAntioxidant Activity (DPPH assay)IC5012.5 µg/mL[1][2]
    Anticancer Activity

    Spirochromanone derivatives, particularly those based on the spiro[chromane-2,4'-piperidine]-4-one scaffold, have been investigated for their cytotoxic effects against various cancer cell lines.

    Table 2: In Vitro Anticancer Activity of Spiro[chromane-2,4'-piperidine]-4-one Derivatives

    Compound IDCancer Cell LineActivity MetricValue (µM)Reference
    Csp 12Human Breast Cancer (MCF-7)IC50Not specified, but active in the range of 4.34 to 29.31 µM[3]
    Csp 12Murine Melanoma (B16F10)IC50Not specified, but active in the range of 4.34 to 29.31 µM[3]
    Csp 18Human Breast Cancer (MCF-7)IC50Not specified, but active in the range of 4.34 to 29.31 µM[3]
    Csp 18Murine Melanoma (B16F10)IC50Not specified, but active in the range of 4.34 to 29.31 µM[3]
    Compound 16 (sulfonyl spacer)Human Ovarian Cancer (A2780)IC500.31 ± 0.11[4]
    Compound 16 (sulfonyl spacer)Human Colorectal Adenocarcinoma (HT-29)IC500.47 ± 0.17[4]
    Compound 16 (sulfonyl spacer)Human Breast Carcinoma (MCF-7)IC505.62 ± 1.33[4]
    Enzyme Inhibitory Activity

    Spiro[chroman-2,4'-piperidin]-4-one derivatives have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.

    Table 3: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibitory Activity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

    Compound IDEnzyme TargetActivity MetricValueReference
    Various derivatives (38a-m, 43a-j)Acetyl-CoA Carboxylase (ACC)IC50Low nanomolar range[5]

    In Vivo Data and Pharmacokinetics

    While extensive in vivo data for many spirochromanone derivatives are not publicly available, some studies have reported promising results.

    Pharmacokinetic analyses of selected hit compounds from the spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one series revealed favorable drug-like properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier.[1][2]

    One notable in vivo study on a spiro[chroman-2,4'-piperidin]-4-one derivative, compound 38j, demonstrated a reduction in the respiratory quotient (RQ) in C57BL/6J mice.[5] This indicates an increase in whole-body fat oxidation, correlating well with its in vitro ACC inhibitory activity.[5]

    Experimental Protocols

    Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

    Antimicrobial Susceptibility Testing (Broth Microdilution Method)
    • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown and suspended in a suitable broth to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

    • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

    • Inoculation: Each well is inoculated with the prepared bacterial suspension.

    • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

    • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)
    • Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472), a reporter strain that produces the purple pigment violacein in a quorum sensing-dependent manner, is used.

    • Assay Setup: An overnight culture of C. violaceum is diluted and mixed with a molten soft agar overlay. This overlay is poured onto a solid agar plate.

    • Application of Test Compounds: Sterile paper discs impregnated with the test compounds at various concentrations are placed on the surface of the agar.

    • Incubation: The plates are incubated at 30°C for 24-48 hours.

    • Zone of Inhibition: Inhibition of quorum sensing is observed as a colorless, opaque zone around the disc where violacein production is inhibited, while bacterial growth is not affected. The diameter of this zone is measured to quantify the inhibitory activity.

    Acetyl-CoA Carboxylase (ACC) Inhibition Assay
    • Enzyme and Substrates: The assay is performed using purified ACC enzyme, acetyl-CoA, ATP, and bicarbonate.

    • Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme, substrates, and the test compound at various concentrations.

    • Detection of Activity: ACC activity is measured by monitoring the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled spectrophotometric assay that measures the depletion of NADH.

    • IC50 Determination: The concentration of the test compound that inhibits 50% of the ACC activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.

    In Vitro Cytotoxicity Assay (MTT Assay)
    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

    • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

    • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

    Visualizing Pathways and Workflows

    The following diagrams illustrate key concepts and experimental workflows related to the evaluation of spirochromanones.

    Quorum_Sensing_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Culture C. violaceum C Agar Plate with C. violaceum Overlay A->C B Prepare Test Compound Solutions D Apply Compound Discs B->D C->D E Incubate at 30°C D->E F Observe Zone of Violacein Inhibition E->F G Measure Zone Diameter F->G

    Caption: Workflow for Quorum Sensing Inhibition Assay.

    Anticancer_Activity_Pathway Spiro Spirochromanone Derivative EGFR EGFR Kinase Domain Spiro->EGFR Binds to Apoptosis Apoptosis Induction Spiro->Apoptosis Induces CellCycle Cell Cycle Progression EGFR->CellCycle Inhibits Signaling Cytotoxicity Cytotoxicity in Cancer Cells CellCycle->Cytotoxicity Arrests at G2/M Phase Apoptosis->Cytotoxicity

    Caption: Proposed Anticancer Mechanism of Action.

    In_Vitro_In_Vivo_Correlation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation A ACC Enzyme Inhibition Assay B Determine IC50 A->B E Potent in vitro ACC inhibition correlates with reduced in vivo RQ (increased fat oxidation) B->E C Administer Compound to Animal Model D Measure Respiratory Quotient (RQ) C->D D->E

    Caption: Correlation of In Vitro and In Vivo Data for ACC Inhibitors.

    References

    Independent Verification of the Biological Targets of Spiro[chroman-2,1'-cyclobutan]-4-amine and Structurally Related Compounds: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: November 2025

    Introduction

    Spiro[chroman-2,1'-cyclobutan]-4-amine belongs to the broader class of spirochromanones, a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds.[1] While direct experimental data for this compound is not extensively available in the public domain, this guide provides an independent verification of the biological targets of structurally related spirochromanone derivatives. By examining the activities of these analogs, we can infer the potential biological landscape for the target compound. This guide compares the performance of spirochromanone derivatives against alternative compounds targeting similar biological pathways, supported by experimental data and detailed protocols for key assays.

    The spirocyclic nature of these compounds imparts a three-dimensional architecture, which can be advantageous for exploring novel binding interactions with biological targets.[2] Derivatives of the spiro[chroman-4-one] core have been investigated for a range of therapeutic applications, including antibacterial, anticancer, and metabolic disorder treatments.[3][4][5]

    Comparative Analysis of Biological Targets

    The following sections present a comparative analysis of the biological activities of spirochromanone derivatives against other established agents.

    Quorum Sensing Inhibition

    Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence and biofilm formation, making it an attractive target for novel antibacterial therapies.[6]

    Table 1: Comparison of Quorum Sensing Inhibitors

    Compound ClassSpecific Compound ExampleTarget Pathway/OrganismActivity Metric (Concentration)Reference
    Spirochromanone 7-(4-(aminomethyl)phenyl)spiro[chromane-2,4'-piperidin]-4-one hydrochloride derivatives (D7, D9, D11)Quorum Sensing in Chromobacterium violaceumPromising anti-QS activity at ≤50 µg/mL[3]
    Natural Product Chrysin derivative (phosphate ester)LasR-dependent Quorum Sensing in Pseudomonas aeruginosaPotent QS inhibitor[7]
    AHL Analog N-3-oxododecanoyl homoserine lactone (3OC12-HSL) analogs (5b, 5f)QscR in Pseudomonas aeruginosaInhibition of biofilm formation[8]
    Acetyl-CoA Carboxylase (ACC) Inhibition

    Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid biosynthesis and has been identified as a target for the treatment of metabolic diseases and as an antibacterial agent.[4][9]

    Table 2: Comparison of Acetyl-CoA Carboxylase (ACC) Inhibitors

    Compound ClassSpecific Compound ExampleTarget Isoform(s)IC50Reference
    Spirochromanone Spiro[chroman-2,4'-piperidin]-4-one derivative (38j)Not specifiedLow nanomolar range[1]
    Benzimidazole Firsocostat (ND-630)Human ACC1 / Human ACC22.1 nM / 6.1 nM[10]
    Thiazole MK-4074Human ACC1 / Human ACC2~3 nM[11]
    Arylpiperidine PF-05175157Human ACC1 / Human ACC227 nM / 33 nM[11]
    Cytotoxic Activity Against Cancer Cell Lines

    The cytotoxic effects of novel compounds are frequently evaluated against various cancer cell lines to identify potential anticancer agents.

    Table 3: Comparison of Cytotoxic Agents

    Compound ClassSpecific Compound ExampleCell LineIC50Reference
    Spirochromanone Spiro[chroman-2,4'-piperidin]-4-one derivative with a sulfonyl spacer (Compound 16)A2780 (human ovarian cancer)0.31 µM[12]
    Spirochromanone Spiro[chroman-2,4'-piperidin]-4-one derivative with a sulfonyl spacer (Compound 16)HT-29 (human colorectal adenocarcinoma)0.47 µM[12]
    Spirochromanone Spiro[chroman-2,4'-piperidin]-4-one derivative with a sulfonyl spacer (Compound 16)MCF-7 (human breast carcinoma)5.62 µM[12]
    Taxane PaclitaxelA2780 (human ovarian cancer)Varies (typically low nM range)N/A (Standard of Care)
    Platinum-based CisplatinHT-29 (human colorectal adenocarcinoma)Varies (typically low µM range)N/A (Standard of Care)
    NOP and Opioid Receptor Agonism

    The nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors are targets for pain management.

    Table 4: Comparison of NOP and Opioid Receptor Agonists

    Compound ClassSpecific Compound ExampleReceptor Target(s)KiReference
    Spiro[cyclohexane-pyrano[3,4-b]indole]-amine trans diastereomer 2a hydrochlorideHuman NOP / Human MOP0.3 nM / 0.6 nM[6]
    Peptide [Dmt1]N/OFQ(1-13)-NH2Human NOPpKi 10.39[13]
    Peptide Nociceptin/Orphanin FQ (N/OFQ)Human NOPpKi 10.12[13]

    Experimental Protocols

    Detailed methodologies for the key experiments cited are provided below.

    Quorum Sensing Inhibition Assay (Agar Diffusion Method)

    This protocol is adapted for screening compounds for anti-quorum sensing activity using a reporter strain like Chromobacterium violaceum.

    • Culture Preparation: Grow the reporter strain, Chromobacterium violaceum ATCC 12472, in Luria-Bertani (LB) broth overnight at 30°C with agitation.

    • Agar Plate Preparation: Prepare LB agar plates. After autoclaving and cooling to approximately 50°C, inoculate the molten agar with the overnight culture of the reporter strain. Pour the inoculated agar into sterile petri dishes and allow to solidify.

    • Compound Application: Dissolve the test compounds (e.g., spirochromanone derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions. Aseptically place sterile paper discs onto the surface of the agar plates. Pipette a known amount of the test compound solution onto each disc. A solvent control disc should also be included.

    • Incubation: Incubate the plates at 30°C for 24-48 hours.

    • Zone of Inhibition Measurement: The production of violacein, a purple pigment, is regulated by quorum sensing. Inhibition of quorum sensing will result in a colorless, opaque zone around the disc, while the rest of the agar will be purple. Measure the diameter of the zone of inhibition.

    Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Radiometric)

    This assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.

    • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, acetyl-CoA, and [14C]bicarbonate.

    • Enzyme and Inhibitor Incubation: Add purified ACC enzyme to the reaction mixture. Add the test inhibitor (e.g., spirochromanone derivative) at various concentrations. Include a no-inhibitor control.

    • Reaction Initiation and Termination: Initiate the reaction by adding the enzyme. Incubate at 37°C for a defined period (e.g., 10 minutes). Terminate the reaction by adding a strong acid (e.g., HCl), which also removes unincorporated [14C]bicarbonate.

    • Quantification: After evaporation to dryness, dissolve the residue in a scintillation cocktail. Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the ACC activity.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

    Cytotoxicity (MTT) Assay

    The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][14][15]

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, A2780, HT-29) into 96-well plates at a predetermined density and allow them to adhere overnight.[16][17]

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., spirochromanone derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[17]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

    NOP Receptor Binding Assay

    This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the NOP receptor.

    • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human NOP receptor (e.g., CHO-hNOP cells).

    • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Reaction Setup: In a 96-well plate, combine the cell membranes, a radiolabeled NOP receptor ligand (e.g., [3H]-UFP-101), and the test compound at various concentrations.[13]

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

    • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

    Visualizations

    The following diagrams illustrate key concepts and workflows related to the biological targets of spirochromanone derivatives.

    Quorum_Sensing_Inhibition_Workflow Experimental Workflow for Quorum Sensing Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_strain Culture C. violaceum overnight prep_plates Prepare inoculated LB agar plates prep_strain->prep_plates apply_discs Place sterile discs on agar prep_plates->apply_discs prep_compounds Dissolve test compounds and controls add_compounds Apply compounds to discs prep_compounds->add_compounds apply_discs->add_compounds incubate Incubate plates (24-48h, 30°C) add_compounds->incubate observe Observe for purple pigment (violacein) production incubate->observe measure Measure diameter of colorless inhibition zone observe->measure ACC_Signaling_Pathway Role of Acetyl-CoA Carboxylase (ACC) in Fatty Acid Metabolism AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 Carnitine Palmitoyltransferase I (CPT1) MalonylCoA->CPT1 Inhibits ACC->MalonylCoA ATP -> ADP + Pi FattyAcids Fatty Acids FAS->FattyAcids Mitochondrion Mitochondrion (Fatty Acid Oxidation) CPT1->Mitochondrion Spirochromanone Spirochromanone Inhibitor Spirochromanone->ACC Inhibits NOP_Receptor_Signaling NOP Receptor Signaling Pathway Ligand Spiro-amine Agonist or N/OFQ NOP_Receptor NOP Receptor Ligand->NOP_Receptor Binds G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ca_Channels Ca2+ Channels G_Protein->Ca_Channels Inhibits K_Channels K+ Channels G_Protein->K_Channels Activates cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ca_Channels->Cellular_Response K_Channels->Cellular_Response

    References

    Safety Operating Guide

    Essential Guide to the Proper Disposal of Spiro[chroman-2,1'-cyclobutan]-4-amine

    Author: BenchChem Technical Support Team. Date: November 2025

    For Immediate Use by Laboratory and Drug Development Professionals

    The responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedural information for the proper disposal of Spiro[chroman-2,1'-cyclobutan]-4-amine, a heterocyclic amine. Due to the absence of specific disposal data for this compound, the following procedures are based on best practices for handling hazardous chemical waste, particularly amine-containing and heterocyclic compounds, and information derived from structurally similar chemicals.

    Hazard Assessment and Safety Precautions

    Personal Protective Equipment (PPE) is mandatory:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

    • Eye Protection: Safety glasses or goggles must be worn at all times.

    • Lab Coat: A lab coat or other protective clothing should be worn to protect from spills.

    • Respiratory Protection: If handling powders or creating aerosols, a fume hood and appropriate respiratory protection should be used.

    Segregation and Storage of Waste

    Proper segregation and storage of chemical waste are the first steps toward safe disposal.

    • Waste Identification: Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the full chemical name, concentration, and the words "Hazardous Waste".

    • Container Compatibility: Use a leak-proof container made of a material compatible with amines.[2] Avoid metal containers where possible. The original product container, if in good condition, is an ideal choice for waste collection.

    • Segregation: Store the waste container for this compound separately from incompatible materials, especially acids and oxidizing agents, to prevent hazardous reactions.[2][3]

    • Storage Location: Keep the waste container in a designated, well-ventilated, and cool satellite accumulation area (SAA) within the laboratory.[2][3] This area should be away from direct sunlight and heat sources.

    Disposal Procedures

    Disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4]

    Step-by-Step Disposal Plan:

    • Waste Collection:

      • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in the designated hazardous waste container.

      • Liquid Waste: For solutions containing this compound, use a dedicated, labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Container Management:

      • Keep the waste container securely sealed when not in use.[3][5]

      • Do not overfill the container; a general rule is to fill to no more than 80-90% of its capacity.

    • Contacting a Licensed Waste Disposal Service:

      • The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[2] Your institution's EHS office will have established procedures for this.

      • Provide the waste disposal company with all available information about the waste, including the chemical name and any known hazards.

    • Record Keeping:

      • Maintain accurate records of the amount of this compound waste generated, its storage location, and the date of disposal.

    Spill and Emergency Procedures

    In the event of a spill, immediate and appropriate action is crucial.

    • Small Spills:

      • Alert personnel in the immediate area.

      • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

      • Carefully collect the absorbent material and place it in the designated hazardous waste container.

      • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

    • Large Spills:

      • Evacuate the area immediately.

      • Alert your institution's EHS or emergency response team.

      • Prevent entry into the affected area.

      • Provide emergency responders with as much information as possible about the spilled chemical.

    Quantitative Data Summary

    While no specific quantitative data for this compound is available, the following table presents hazard classifications for a structurally related compound, Spiroxamine, to illustrate potential risks.

    Hazard ClassificationCodeDescription
    Acute Toxicity, OralH302Harmful if swallowed
    Acute Toxicity, DermalH312Harmful in contact with skin
    Skin IrritationH315Causes skin irritation
    Skin SensitizationH317May cause an allergic skin reaction
    Acute Toxicity, InhalationH332Harmful if inhaled
    Reproductive ToxicityH361dSuspected of damaging the unborn child
    Aquatic AcuteH400Very toxic to aquatic life
    Aquatic ChronicH410Very toxic to aquatic life with long lasting effects

    Data for Spiroxamine, a related spiro-amine compound.[1]

    Experimental Protocols

    Currently, there are no established and verified experimental protocols for the in-lab neutralization or degradation of this compound. Therefore, all disposal should proceed through a certified hazardous waste management service. Some general methods for treating amine waste in industrial settings include advanced oxidation processes and incineration, but these are not suitable for a laboratory setting.[6]

    Disposal Workflow

    The following diagram outlines the logical steps for the proper disposal of this compound.

    DisposalWorkflow A Generation of This compound Waste B Wear Appropriate PPE A->B C Segregate Waste into a Labeled, Compatible Container B->C D Is the container full or waste pickup scheduled? C->D E Store in Designated Satellite Accumulation Area (SAA) D->E No F Contact Institutional EHS for Waste Pickup D->F Yes E->D G Transfer to Licensed Hazardous Waste Disposal Service F->G H Maintain Disposal Records G->H

    Caption: Disposal workflow for this compound.

    References

    Personal protective equipment for handling Spiro[chroman-2,1'-cyclobutan]-4-amine

    Author: BenchChem Technical Support Team. Date: November 2025

    This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Spiro[chroman-2,1'-cyclobutan]-4-amine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for handling amine compounds and data from structurally related spirocyclic molecules, in the absence of a specific Safety Data Sheet (SDS) for the named compound.

    Hazard Summary and Personal Protective Equipment (PPE)

    Given that this compound is an amine, it should be handled with care. Amines can be corrosive and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Some spirocyclic compounds are known to cause skin irritation, allergic skin reactions, and may have potential reproductive toxicity.[3][4][5] Therefore, a comprehensive approach to personal protection is mandatory.

    Recommended Personal Protective Equipment

    PPE CategoryItemSpecifications
    Eye and Face Protection Safety Goggles or GlassesMust meet ANSI Z.87.1 1989 standard.[6] Chemical splash goggles are essential to protect against splashes and vapors that can cause injury.[7]
    Face ShieldRequired when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[6]
    Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer broad short-term protection.[6] For more prolonged contact or with different solvents, consult the glove manufacturer's resistance guide.[6] Double gloving (e.g., nitrile over nitrile or neoprene) is recommended.
    Body Protection Laboratory CoatA Nomex® lab coat with buttoned cuffs is recommended.[6] It should be worn over clothing made of natural fibers like cotton.[6]
    Chemical-Resistant Apron or SuitFor larger quantities or situations with a high risk of splashing, a chemical-resistant apron or suit made of materials like polyethylene or Tyvek should be worn.[7]
    Full-Length Pants and Closed-Toe ShoesPants should cover the entire leg, and shoes must cover the entire foot.[6] Avoid polyester or acrylic clothing.[6]
    Respiratory Protection RespiratorA respirator may be necessary in poorly ventilated areas or when handling the compound as a powder that could be inhaled.[1][7] A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[8][9] Use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[6]

    Operational and Disposal Plans

    Proper handling and disposal procedures are critical to ensure the safety of laboratory personnel and to protect the environment. Many spirocyclic compounds are very toxic to aquatic life with long-lasting effects.[3][4][5]

    Operational Workflow

    operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Proceed if safe Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Workup and Purification Workup and Purification Reaction Setup->Workup and Purification Decontamination Decontamination Workup and Purification->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Proper Disposal Proper Disposal Waste Segregation->Proper Disposal

    Caption: A typical workflow for handling this compound.

    Experimental Protocols

    Step 1: Preparation

    • Conduct a Risk Assessment: Before beginning any work, evaluate the potential hazards of the experiment, including the properties of all chemicals and the reaction conditions.

    • Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.[1]

    • Work Area Preparation: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4] The work surface should be clean and uncluttered. An eyewash station and safety shower must be accessible.

    Step 2: Handling

    • Weighing and Transfer: If the compound is a solid, weigh it out in the fume hood to avoid inhaling any dust. Use appropriate tools (e.g., spatulas, weighing paper) to transfer the material.

    • Reaction Setup: When setting up the reaction, ensure all glassware is properly secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

    • Workup and Purification: During the workup and purification process, be mindful of the potential for splashes and aerosol generation.

    Step 3: Cleanup and Disposal

    • Decontamination: Clean all glassware and equipment that came into contact with the compound. A suitable solvent should be used to rinse the equipment, and this rinse should be collected as hazardous waste.

    • Waste Segregation: Segregate all waste materials.

      • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a designated, sealed hazardous waste container.

      • Liquid Waste: All solutions containing the compound and any solvents used for cleaning should be collected in a clearly labeled, sealed hazardous waste container.

    • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office. Do not pour any waste down the drain.[3]

    Emergency Procedures

    emergency_procedures cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Remove Clothing Remove Clothing Exposure->Remove Clothing Skin Rinse Eyes Rinse Eyes Exposure->Rinse Eyes Eye Move to Fresh Air Move to Fresh Air Exposure->Move to Fresh Air Inhalation Rinse Mouth Rinse Mouth Exposure->Rinse Mouth Ingestion Rinse Skin Rinse Skin Remove Clothing->Rinse Skin 15 min Seek Medical Attention Seek Medical Attention Rinse Skin->Seek Medical Attention Rinse Eyes->Seek Medical Attention 15 min Move to Fresh Air->Seek Medical Attention Do Not Induce Vomiting Do Not Induce Vomiting Rinse Mouth->Do Not Induce Vomiting Do Not Induce Vomiting->Seek Medical Attention

    Caption: Immediate actions to take in case of accidental exposure.

    • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek medical attention.

    • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

    • If Inhaled: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.

    • If Swallowed: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[4]

    References

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Spiro[chroman-2,1'-cyclobutan]-4-amine
    Reactant of Route 2
    Spiro[chroman-2,1'-cyclobutan]-4-amine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.